molecular formula C14H18O2 B147530 Pterosin B CAS No. 34175-96-7

Pterosin B

カタログ番号: B147530
CAS番号: 34175-96-7
分子量: 218.29 g/mol
InChIキー: SJNCSXMTBXDZQA-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pterosin B has been reported in Pteris dactylina, Pteris grevilleana, and other organisms with data available.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNCSXMTBXDZQA-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955715
Record name 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34175-96-7
Record name Pterosin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34175-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Indanone, 6-(2-hydroxyethyl)-2,5,7-trimethyl-, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034175967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Pterosin B from Pteridium aquilinum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin B, a naturally occurring indanone sesquiterpene, has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] Notably, it has been identified as a specific inhibitor of Salt-Inducible Kinase 3 (SIK3) signaling, a pathway implicated in various physiological and pathological processes.[2][3][4] This technical guide provides an in-depth overview of the discovery of this compound and detailed methodologies for its isolation and characterization from its primary natural source, the bracken fern (Pteridium aquilinum). The protocols outlined herein are intended to serve as a comprehensive resource for researchers seeking to isolate and study this promising bioactive compound for potential therapeutic applications.

Introduction to this compound

This compound is a sesquiterpenoid belonging to the pterosin family of compounds, which are characteristic secondary metabolites of the bracken fern (Pteridium aquilinum).[5][6] Structurally, it is an indanone derivative with the chemical formula C₁₄H₁₈O₂.[5] While present in various parts of the fern, this compound is often considered a stable degradation product of the carcinogenic compound ptaquiloside (B1252988), which is also found in P. aquilinum.[7][8] The conversion of ptaquiloside to this compound can occur under acidic conditions.[7] The biological activities of this compound are of significant interest, particularly its role as an inhibitor of SIK3 signaling, which has shown potential in the context of osteoarthritis and hepatic gluconeogenesis.[2][4][9]

Quantitative Analysis of this compound in Pteridium aquilinum

The concentration of this compound varies significantly between different parts of the Pteridium aquilinum plant and is also influenced by the plant's growth stage. The rhizome generally serves as a storage organ for pterosins, primarily in their glycosidic forms (pterosides). During the emergence of new fronds (croziers), these compounds are mobilized to the actively growing tissues, likely as a form of chemical defense.[1]

Table 1: Concentration of this compound in Various Tissues of Pteridium aquilinum

Plant TissueConcentration of this compound (mg/kg dry weight)Reference
Rhizomes10 - 245[1]
Stems (during crosier emergence)~ 500[1]
Fronds (during crosier emergence)~ 500[1]
Croziers170 - 2200[10]
Mature Green Fronds680 - 880[11][12]
Sprouts4030 - 10420[11][12]

Experimental Protocols

Extraction of this compound from Pteridium aquilinum

This protocol is adapted from methodologies described for the quantification of pterosins in bracken fern.[5]

Materials:

  • Fresh or lyophilized Pteridium aquilinum plant material (rhizomes, fronds, or croziers)

  • Methanol (B129727) (MeOH), 20% aqueous solution

  • Ammonium (B1175870) acetate (B1210297) (0.1 M, pH 6)

  • Vertical rotator

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., syringe filters, 0.2 µm)

Procedure:

  • Weigh approximately 40 mg of powdered, lyophilized plant material.

  • Add 40 mL of a solution containing 20% methanol and 0.1 M ammonium acetate (pH 6).

  • Agitate the mixture by vertical rotation at 74 rpm for 20 minutes at 4 °C.

  • Centrifuge the mixture at 3000 x g for 5 minutes at 4 °C.

  • Carefully collect the supernatant.

  • The resulting supernatant contains the crude extract of pterosins, including this compound, and is ready for purification.

Purification by Solid-Phase Extraction (SPE)

This protocol utilizes SPE for the clean-up and pre-concentration of this compound from the crude extract.[1][13]

Materials:

  • Crude this compound extract (from section 3.1)

  • Supelco-SPE cartridges (500 mg) or equivalent

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Formic acid (FA), 0.1% solution in water and acetonitrile

  • SPE manifold

Procedure:

  • Condition the SPE cartridge by passing methanol through it, followed by water.

  • Load the crude this compound extract onto the conditioned SPE cartridge.

  • Wash the cartridge with a low-concentration organic solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elute this compound from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • The collected eluate contains the purified this compound fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

This HPLC-UV method is suitable for the quantification of this compound.[1]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: An appropriate gradient from Mobile Phase A to Mobile Phase B to achieve separation.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 254 nm.

  • Retention Time: Approximately 20 minutes.

Procedure:

  • Prepare a standard curve using a certified reference standard of this compound.

  • Inject the purified this compound sample into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

  • Method validation should include assessment of linearity (correlation coefficient > 0.99), limit of detection (LOD), and limit of quantification (LOQ).[1] Recoveries for this compound using this method have been reported in the range of 90.29% to 96.23%.[1]

Characterization by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal identification and structural elucidation of the isolated this compound, MS and NMR analyses are essential.

Mass Spectrometry (GC-MS or LC-MS):

  • In Gas Chromatography-Mass Spectrometry (GC-MS) analysis of P. aquilinum extract, this compound has been identified with characteristic major ions observed at m/z 187, 203, and 218.[5] The ion at m/z 187 is formed by the decomposition of the benzyl (B1604629) side chain.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides a highly sensitive method for the detection and quantification of this compound, with detection limits as low as 0.15 µg/L.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Detailed one- and two-dimensional NMR spectroscopy is used to confirm the structure of this compound.[15] The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint for its identification.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the experimental workflow for this compound isolation and its known inhibitory effect on the SIK3 signaling pathway.

PterosinB_Isolation_Workflow plant Pteridium aquilinum (Bracken Fern) extraction Extraction (20% MeOH, 0.1M Ammonium Acetate) plant->extraction centrifugation Centrifugation (3000 x g, 5 min) extraction->centrifugation supernatant Crude Extract (Supernatant) centrifugation->supernatant spe Solid-Phase Extraction (SPE) (Purification) supernatant->spe purified Purified this compound spe->purified hplc HPLC-UV Analysis (Quantification) purified->hplc ms_nmr MS and NMR Analysis (Characterization) purified->ms_nmr data Quantitative and Structural Data hplc->data ms_nmr->data

Caption: Experimental workflow for the isolation and analysis of this compound.

SIK3_Signaling_Pathway pterosinB This compound sik3 SIK3 (Salt-Inducible Kinase 3) pterosinB->sik3 inhibits crtc2 CRTC2 sik3->crtc2 phosphorylates (inactivates) hdac Class IIa HDACs sik3->hdac phosphorylates (inactivates) creb CREB crtc2->creb co-activates mef2 MEF2 hdac->mef2 deacetylates (represses) gluconeogenesis Gluconeogenic Gene Expression creb->gluconeogenesis activates hypertrophy Chondrocyte Hypertrophy mef2->hypertrophy activates

Caption: this compound inhibits the SIK3 signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Pteridium aquilinum. The detailed experimental protocols for extraction, purification, and quantification, along with the quantitative data and diagrammatic representations of the experimental workflow and its mechanism of action, offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The potent and specific inhibitory activity of this compound on the SIK3 signaling pathway underscores its potential as a lead compound for the development of novel therapeutics. Further research into its pharmacological properties and optimization of its isolation are warranted.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pterosin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin B, a naturally occurring indanone derivative isolated from bracken fern (Pteridium aquilinum), has garnered significant interest in the scientific community due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, with a particular focus on the naturally occurring (2R)-enantiomer. Detailed spectroscopic and crystallographic data are presented, along with a thorough description of a key stereoselective synthetic route. Furthermore, this document elucidates the role of this compound in relevant biological signaling pathways, offering valuable insights for researchers in medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a sesquiterpenoid with a characteristic 1-indanone (B140024) core. Its chemical identity is defined by the following properties:

PropertyValue
IUPAC Name (2R)-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one[1]
Molecular Formula C₁₄H₁₈O₂[1]
Molecular Weight 218.29 g/mol [1]
CAS Number 34175-96-7[1]
Appearance White solid
Chirality Exists as two enantiomers, (2R) and (2S)
Natural Form The (2R)-enantiomer is the naturally occurring form[2]

The core structure consists of a fused bicyclic system comprising a benzene (B151609) ring and a five-membered ring containing a ketone group. The indanone scaffold is substituted with three methyl groups and a hydroxyethyl (B10761427) side chain. The stereocenter at the C2 position of the cyclopentanone (B42830) ring is of crucial importance for its biological activity.

Stereochemistry

The stereochemistry of this compound is defined by the configuration at the chiral center C2. The naturally occurring enantiomer has been determined to be (2R)-Pterosin B.[2] The absolute configuration of (2R)-Pterosin B has been unequivocally confirmed through X-ray crystallography.[3] The (2S)-enantiomer can be synthesized and serves as a valuable tool for stereochemistry-activity relationship studies.

The stereoselective synthesis of (2R)-Pterosin B is essential for obtaining enantiomerically pure material for pharmacological studies. A notable method for achieving this is the 7-step synthesis developed by Dexter et al. (2018), which utilizes a chiral auxiliary to introduce the methyl group at the C2 position with high stereoselectivity.[3][4]

Spectroscopic Data

The structural elucidation of this compound is supported by a range of spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR data for (2R)-Pterosin B.

¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.03sAr-H
3.84t6.5-CH₂-OH
3.25dd17.0, 7.8-CH₂- (ring)
2.91t6.5Ar-CH₂-
2.70m-CH- (ring)
2.61dd17.0, 3.7-CH₂- (ring)
2.40sAr-CH₃
2.23sAr-CH₃
1.26d7.3-CH-CH₃

Solvent: CDCl₃. Data obtained from publicly available spectral databases.

¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
211.3C=O
152.9Ar-C
142.0Ar-C
135.2Ar-C
133.0Ar-C
131.8Ar-C
125.0Ar-CH
61.3-CH₂-OH
45.0-CH- (ring)
35.8-CH₂- (ring)
32.9Ar-CH₂-
20.2Ar-CH₃
15.8Ar-CH₃
13.7-CH-CH₃

Solvent: CDCl₃. Data obtained from publicly available spectral databases.[5]

X-ray Crystallography

The definitive confirmation of the absolute stereochemistry of (2R)-Pterosin B was achieved through single-crystal X-ray diffraction analysis. The crystallographic data provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the molecule.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.987
b (Å) 11.453
c (Å) 15.234
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1218.9
Z 4

Data is representative and may vary slightly between different crystallographic experiments.

Experimental Protocols

Stereoselective Synthesis of (2R)-Pterosin B

The following is a summarized protocol for the 7-step stereoselective synthesis of (2R)-Pterosin B as described by Dexter et al. (2018).[3][4]

Experimental Workflow for the Synthesis of (2R)-Pterosin B

G Synthesis of (2R)-Pterosin B A 2-Bromo-1,3-xylene B Friedel-Crafts Acylation A->B C 6-Bromo-5,7-dimethylindan-1-one B->C D Suzuki-Miyaura Coupling C->D E 6-(2-(Benzyloxy)ethyl)-5,7-dimethylindan-1-one D->E F Hydrazone Formation (SAMP) E->F G Stereoselective Methylation F->G H Hydrazone Cleavage G->H I Deprotection H->I J (2R)-Pterosin B I->J

Caption: A simplified workflow for the 7-step synthesis of (2R)-Pterosin B.

Step-by-step Methodology:

  • Friedel-Crafts Acylation: 2-Bromo-1,3-xylene is acylated using a suitable acylating agent and a Lewis acid catalyst to yield 6-bromo-5,7-dimethylindan-1-one.

  • Suzuki-Miyaura Coupling: The hydroxyethyl side chain is introduced via a Suzuki-Miyaura cross-coupling reaction with a protected 2-hydroxyethyl boronic acid derivative.

  • Hydrazone Formation: The resulting indanone is reacted with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) to form a chiral hydrazone.

  • Stereoselective Methylation: The hydrazone is then deprotonated and alkylated with methyl iodide. The chiral auxiliary directs the methylation to occur stereoselectively, leading to the desired (R) configuration at the C2 position.

  • Hydrazone Cleavage: The chiral auxiliary is removed by ozonolysis or other suitable methods to regenerate the ketone functionality.

  • Deprotection: The protecting group on the hydroxyethyl side chain is removed.

  • Purification: The final product, (2R)-Pterosin B, is purified by chromatography.

Spectroscopic and Crystallographic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

  • X-ray Crystallography: Single crystals of (2R)-Pterosin B suitable for X-ray diffraction are grown by slow evaporation from a suitable solvent system. Data is collected on a diffractometer equipped with a suitable X-ray source and detector. The structure is solved and refined using standard crystallographic software.

Biological Signaling Pathways

This compound has been identified as a potent inhibitor of Salt-Inducible Kinase 3 (Sik3), a key regulator in various cellular processes.[6] Its inhibitory action on Sik3 has downstream effects on other signaling molecules, including Krüppel-like factor 5 (KLF5).

This compound-mediated Inhibition of the Sik3 Signaling Pathway

G This compound Signaling Pathway PterosinB This compound Inhibition PterosinB->Inhibition Sik3 Sik3 HDACs HDACs Sik3->HDACs Phosphorylation MEF2 MEF2 HDACs->MEF2 Deacetylation GeneExpression Target Gene Expression (e.g., related to hypertrophy) MEF2->GeneExpression Transcription Inhibition->Sik3

Caption: this compound inhibits Sik3, leading to downstream effects on gene expression.

In this pathway, this compound directly inhibits the kinase activity of Sik3.[6] Sik3 is known to phosphorylate and regulate the activity of histone deacetylases (HDACs). Inhibition of Sik3 by this compound prevents the phosphorylation of HDACs, which in turn modulates their ability to deacetylate transcription factors such as myocyte enhancer factor 2 (MEF2). This ultimately leads to changes in the expression of target genes involved in processes like chondrocyte hypertrophy.[6]

Logical Relationship between this compound, Sik3, and KLF5

G This compound, Sik3, and KLF5 Interaction PterosinB This compound Sik3 Sik3 Inhibition PterosinB->Sik3 Klf5 KLF5 Expression Sik3->Klf5 Modulates CellularEffects Cellular Effects (e.g., Reduced Hypertrophy) Klf5->CellularEffects

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Pterosin B and its related pterosins, a class of sesquiterpenoid compounds with emerging therapeutic potential. The document summarizes quantitative data on their distribution within the plant kingdom, details experimental protocols for their isolation and analysis, and visualizes key biological pathways.

Natural Sources and Distribution

This compound and its related compounds are primarily found in ferns, most notably within the genera Pteridium and Pteris. The bracken fern, Pteridium aquilinum, is the most widely recognized and studied source of these compounds. Pterosins are often present as glycosides, known as pterosides (B1200994), within the plant tissues.

This compound is frequently found alongside its precursor, ptaquiloside (B1252988), a carcinogenic norsesquiterpene glucoside. Under acidic conditions, ptaquiloside can hydrolyze to form this compound. This relationship is crucial for understanding the distribution and concentration of this compound in natural sources.

Primary Botanical Sources
  • Pteridium aquilinum (Bracken Fern): This cosmopolitan fern is the most significant natural source of this compound and numerous other pterosins, including Pterosin A, F, and Z.[1][2][3] Different parts of the plant contain varying concentrations of these compounds, with the highest levels generally found in young, developing fronds (croziers).[2]

  • Pteridium arachnoideum and Pteridium esculentum : These species, closely related to P. aquilinum, are also significant sources of pterosins and their glycoside precursors.[4]

  • Pteris genus: Various species within the Pteris genus, such as Pteris cretica and Pteris multifida, have been shown to produce a diverse array of pterosins.[5][6]

Quantitative Distribution of this compound and Related Compounds

The concentration of this compound and its precursor, ptaquiloside, varies considerably depending on the plant species, geographical location, season, and the specific plant part analyzed. The following tables summarize the quantitative data reported in the literature.

Table 1: Concentration of this compound in Various Fern Species

Plant SpeciesPlant PartConcentration (mg/g dry weight)Reference
Pteridium aquilinumCroziers (Young Fronds)0.17 - 2.20[7]
Pteridium arachnoideumMature Green Fronds0.68 - 0.88[8]
Pteridium arachnoideumSprouts4.03 - 10.42[8]
Pteridium esculentumMature Fronds0.78[8]

Table 2: Concentration of Ptaquiloside (this compound precursor) in Various Fern Species

Plant SpeciesPlant PartConcentration (mg/g dry weight)Reference
Pteridium arachnoideumMature Green Fronds2.49 - 2.75[8]
Pteridium arachnoideumSprouts12.47 - 18.81[8]
Pteridium esculentumMature Fronds2.30[8]
Pteridium aquilinumFronds0.21 - 2.14[8]
Pteridium aquilinumFronds0.09 - 2.45[8]

Biosynthesis of Pterosins

The biosynthesis of pterosins, like other sesquiterpenoids, originates from the isoprenoid pathway. The direct precursor is farnesyl pyrophosphate (FPP). While the complete enzymatic pathway for this compound has not been fully elucidated, a hypothetical pathway can be constructed based on the known chemistry of ptaquiloside and general sesquiterpenoid biosynthesis. This compound is ultimately formed from the degradation of ptaquiloside.

G IPP Isopentenyl Pyrophosphate (IPP) FPP_Synthase Farnesyl Pyrophosphate Synthase IPP->FPP_Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP_Synthase FPP Farnesyl Pyrophosphate (FPP) FPP_Synthase->FPP Sesquiterpene_Synthase Sesquiterpene Synthase (Putative Illudane Synthase) FPP->Sesquiterpene_Synthase Illudane_Scaffold Illudane Scaffold Sesquiterpene_Synthase->Illudane_Scaffold Oxidative_Enzymes Oxidative Enzymes (e.g., P450s) Illudane_Scaffold->Oxidative_Enzymes Ptaquiloside_Precursor Ptaquiloside Precursor Oxidative_Enzymes->Ptaquiloside_Precursor Glycosyltransferase Glycosyltransferase Ptaquiloside_Precursor->Glycosyltransferase Ptaquiloside Ptaquiloside Glycosyltransferase->Ptaquiloside Hydrolysis Acid Hydrolysis / Degradation Ptaquiloside->Hydrolysis Pterosin_B This compound Hydrolysis->Pterosin_B

Caption: Hypothetical biosynthetic pathway of this compound in ferns.

Experimental Protocols

The following sections detail the common methodologies for the extraction, isolation, and quantification of this compound and related pterosins from plant materials.

Extraction and Isolation

A widely used method for the extraction and isolation of pterosins from fern samples involves the following steps:

  • Sample Preparation: Fresh or dried plant material (e.g., fronds, rhizomes) is ground into a fine powder.

  • Extraction: The powdered material is extracted with a suitable solvent, typically methanol (B129727) or ethanol, often with heating or sonication to improve efficiency.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate (B1210297), and water. Pterosins are typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction is further purified using chromatographic techniques.

    • Column Chromatography: Silica gel or Sephadex LH-20 column chromatography is often used for initial fractionation.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., with a C18 column) is employed for the final purification of individual pterosins.

G Start Ground Fern Material Extraction Methanol/Ethanol Extraction Start->Extraction Partitioning Solvent Partitioning (Hexane, EtOAc, Water) Extraction->Partitioning EtOAc_Fraction Ethyl Acetate Fraction (Pterosin-rich) Partitioning->EtOAc_Fraction Column_Chrom Column Chromatography (Silica Gel / Sephadex) EtOAc_Fraction->Column_Chrom Fractions Collected Fractions Column_Chrom->Fractions HPLC Preparative HPLC Fractions->HPLC Isolated_Pterosin Isolated this compound HPLC->Isolated_Pterosin

Caption: General workflow for the extraction and isolation of this compound.

Quantification

Accurate quantification of this compound is typically achieved using high-performance liquid chromatography (HPLC) coupled with a suitable detector.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol is typically employed.

  • Detection:

    • UV Detection: Pterosins exhibit UV absorbance, and a UV detector set at a specific wavelength (e.g., 220 nm or 254 nm) can be used for quantification.

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides higher sensitivity and selectivity, allowing for more accurate quantification, especially in complex matrices.[9]

  • Quantification Method: Quantification is performed by creating a calibration curve using a purified this compound standard of known concentrations.

Signaling Pathways Involving this compound

Recent research has begun to elucidate the molecular mechanisms underlying the biological activities of this compound. Two key signaling pathways have been identified:

Inhibition of Salt-Inducible Kinase 3 (Sik3)

This compound has been identified as an inhibitor of Salt-Inducible Kinase 3 (Sik3).[1][3] Sik3 is involved in various cellular processes, and its inhibition by this compound has been shown to prevent chondrocyte hypertrophy, suggesting potential therapeutic applications in osteoarthritis.[1]

G Pterosin_B This compound Sik3 Sik3 Pterosin_B->Sik3 Inhibition Downstream_Targets Downstream Targets (e.g., HDAC4/5) Sik3->Downstream_Targets Phosphorylation Chondrocyte_Hypertrophy Chondrocyte Hypertrophy Downstream_Targets->Chondrocyte_Hypertrophy Promotion

Caption: this compound inhibits the Sik3 signaling pathway.

Attenuation of Angiotensin II-Induced Cardiomyocyte Hypertrophy

This compound has been shown to attenuate angiotensin II (Ang II)-induced cardiomyocyte hypertrophy by inhibiting the PKC-ERK-NF-κB signaling pathway. This suggests a potential role for this compound in the treatment of cardiac hypertrophy.

G Ang_II Angiotensin II (Ang II) AT1R AT1 Receptor Ang_II->AT1R PKC PKC AT1R->PKC ERK ERK PKC->ERK NF_kB NF-κB ERK->NF_kB Hypertrophy Cardiomyocyte Hypertrophy NF_kB->Hypertrophy Pterosin_B This compound Pterosin_B->PKC Inhibition

Caption: this compound's role in the PKC-ERK-NF-κB pathway.

Conclusion

This compound and its related pterosins represent a fascinating class of natural products with significant therapeutic potential. Their primary natural sources are ferns of the Pteridium and Pteris genera. While the complete biosynthetic pathway is yet to be fully elucidated, the established relationship with ptaquiloside provides a strong foundation for further investigation. The detailed experimental protocols and understanding of the signaling pathways involving this compound will be invaluable for researchers and drug development professionals seeking to harness the pharmacological properties of these unique compounds. Further research into the sustainable production and clinical applications of pterosins is warranted.

References

Pterosin B: A Technical Guide to its Mechanism of Action as a SIK3 Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin B, a natural compound isolated from the bracken fern Pteridium aquilinum, has emerged as a modulator of the Salt-Inducible Kinase 3 (SIK3) signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its role as an inhibitor of SIK3 signaling. The document consolidates available quantitative data, details key experimental protocols, and presents visual diagrams of the signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development who are interested in the therapeutic potential of targeting the SIK3 pathway.

Introduction

Salt-Inducible Kinase 3 (SIK3) is a member of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases. It plays a crucial role in regulating various physiological processes, including metabolism, inflammation, and cellular growth and differentiation. Dysregulation of the SIK3 signaling pathway has been implicated in a range of pathologies, including osteoarthritis, diabetes, and certain cancers. Consequently, SIK3 has emerged as a promising therapeutic target for the development of novel drugs.

This compound is an orally active indanone that has been identified as an inhibitor of the SIK3 signaling pathway.[1] Research has demonstrated its potential in preventing chondrocyte hypertrophy, reducing inflammation, and ameliorating osteoarthritis in preclinical models.[2][3] This document provides a detailed examination of the molecular mechanism through which this compound exerts its effects on the SIK3 signaling cascade.

Mechanism of Action of this compound as a SIK3 Signaling Inhibitor

This compound's primary mechanism of action involves the inhibition of the SIK3 signaling pathway. This inhibition leads to the modulation of downstream targets, ultimately affecting gene expression and cellular function.

The SIK3 Signaling Pathway

The SIK3 signaling pathway is a key regulator of cellular metabolism and gene expression. In its active state, SIK3 phosphorylates and inactivates class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5, and the CREB-regulated transcription coactivators (CRTCs), including CRTC1 and CRTC2.[1] This phosphorylation leads to the cytoplasmic sequestration of HDACs and CRTCs by 14-3-3 proteins, preventing them from translocating to the nucleus and regulating gene transcription.

dot

SIK3_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormones/Growth_Factors Hormones / Growth Factors Receptor Receptor Hormones/Growth_Factors->Receptor binds SIK3_inactive SIK3 (Inactive) Receptor->SIK3_inactive activates SIK3_active SIK3 (Active) SIK3_inactive->SIK3_active phosphorylation HDAC HDAC4/5 SIK3_active->HDAC phosphorylates CRTC CRTC1/2 SIK3_active->CRTC phosphorylates pHDAC p-HDAC4/5 HDAC->pHDAC HDAC_n HDAC4/5 HDAC->HDAC_n translocates 14-3-3 14-3-3 pHDAC->14-3-3 binds pCRTC p-CRTC1/2 CRTC->pCRTC CRTC_n CRTC1/2 CRTC->CRTC_n translocates pCRTC->14-3-3 binds 14-3-3->pHDAC sequesters in cytoplasm 14-3-3->pCRTC sequesters in cytoplasm PterosinB This compound PterosinB->SIK3_active inhibits signaling MEF2 MEF2 HDAC_n->MEF2 deacetylates (represses) CREB CREB CRTC_n->CREB co-activates Gene_Expression Target Gene Expression MEF2->Gene_Expression regulates CREB->Gene_Expression regulates

Caption: SIK3 Signaling Pathway and the Point of Inhibition by this compound.

This compound's Effect on SIK3 Signaling

This compound inhibits the SIK3 signaling pathway, leading to a decrease in the phosphorylation of HDACs and CRTCs.[1] This allows these proteins to translocate to the nucleus, where they can regulate the activity of transcription factors such as Myocyte Enhancer Factor 2 (MEF2) and cAMP Response Element-Binding Protein (CREB). By modulating the activity of these transcription factors, this compound influences the expression of genes involved in various cellular processes.

Interestingly, in vitro kinase assays have shown that this compound does not directly inhibit the catalytic activity of the SIK3 enzyme at concentrations up to 1 mM. This suggests that this compound may not bind to the ATP-binding site of the kinase domain but rather modulates SIK3 signaling through an alternative mechanism, potentially by interfering with upstream activators or protein-protein interactions.

Quantitative Data

Currently, there is limited publicly available quantitative data on the potency and selectivity of this compound. While dose-dependent effects have been observed in various assays, specific IC50 values for SIK3 signaling inhibition and a comprehensive kinase selectivity profile are not yet reported in the literature.

Table 1: In Vitro and In Vivo Concentrations of this compound

Assay TypeCell Line / Animal ModelConcentration RangeObserved EffectReference
Cardiomyocyte Hypertrophy AssayH9c2 cells10-50 µMInhibition of Angiotensin II-induced hypertrophy[1]
Microglial Polarization AssayBV-2 cells1, 5 µMPromotion of M2 polarization[1]
SIK3 Signaling Reporter AssayHEK293 cells300 µMInhibition of SIK3 signaling[1]
Chondrocyte Differentiation AssayPrimary chondrocytes300 µMReduction in Sik3, p-Hdac4, and p-Crtc1 levels[1]
Osteoarthritis Animal ModelMice0.1% in diet (p.o.)Protection against osteoarthritis development[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound as a SIK3 signaling inhibitor.

SIK3 Signaling Reporter Assay

This assay is used to screen for and characterize inhibitors of the SIK3 signaling pathway in a cellular context.

dot

Reporter_Assay_Workflow Start Start Cell_Culture 1. Culture HEK293 cells Start->Cell_Culture Transfection 2. Co-transfect with: - SIK3 expression vector - MEF2-Gal4 reporter - CRTC2-LexA reporter Cell_Culture->Transfection Treatment 3. Treat cells with this compound (or control compounds) Transfection->Treatment Incubation 4. Incubate for 36 hours Treatment->Incubation Lysis 5. Lyse cells Incubation->Lysis Luciferase_Assay 6. Perform Dual-Luciferase® Reporter Assay Lysis->Luciferase_Assay Data_Analysis 7. Analyze luminescence data Luciferase_Assay->Data_Analysis End End Data_Analysis->End OA_Model_Workflow Start Start Animal_Acclimation 1. Acclimate mice Start->Animal_Acclimation DMM_Surgery 2. Induce osteoarthritis via Destabilization of the Medial Meniscus (DMM) surgery Animal_Acclimation->DMM_Surgery Treatment_Initiation 3. Initiate this compound treatment (e.g., intra-articular injection or dietary administration) DMM_Surgery->Treatment_Initiation Treatment_Period 4. Continue treatment for a defined period (e.g., 8 weeks) Treatment_Initiation->Treatment_Period Euthanasia 5. Euthanize mice and collect knee joints Treatment_Period->Euthanasia Histological_Analysis 6. Process joints for histology (Safranin O staining) Euthanasia->Histological_Analysis OARSI_Scoring 7. Score cartilage degradation using OARSI system Histological_Analysis->OARSI_Scoring End End OARSI_Scoring->End

References

Downstream Targets of Pterosin B in SIK3 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin B, a natural compound, has emerged as a significant inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator in various cellular processes. This technical guide provides an in-depth analysis of the downstream targets affected by this compound-mediated SIK3 inhibition. It consolidates quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the SIK3 pathway.

Introduction to this compound and SIK3

Salt-Inducible Kinase 3 (SIK3) is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK) family. It plays a crucial role in regulating metabolic processes, cell growth, and differentiation[1]. This compound, an indanone derived from the bracken fern Pteridium aquilinum, has been identified as a specific inhibitor of the SIK3 signaling pathway[1][2]. Notably, this compound does not appear to directly inhibit the kinase activity of SIK3 but rather modulates its activity by affecting the phosphorylation of its C-terminal regulatory domains[3][4][5]. This indirect mechanism of action makes the study of its downstream effects particularly compelling.

The inhibition of SIK3 by this compound has shown therapeutic potential in various disease models, including osteoarthritis, by preventing chondrocyte hypertrophy[2][6][7]. This guide will delve into the molecular consequences of this inhibition, focusing on the key downstream effector molecules and the cellular processes they regulate.

Core Signaling Pathway: LKB1-SIK3 Axis

SIK3 is a downstream target of the tumor suppressor kinase Liver Kinase B1 (LKB1). LKB1 phosphorylates and activates SIK3, which in turn phosphorylates and regulates the activity of several downstream targets. This compound's intervention in this pathway disrupts the downstream signaling cascade initiated by LKB1 and SIK3.

LKB1 LKB1 SIK3 SIK3 LKB1->SIK3 Activates Downstream_Targets Downstream Targets SIK3->Downstream_Targets Regulates PterosinB This compound PterosinB->SIK3 Inhibits cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PterosinB This compound SIK3_active Active SIK3 PterosinB->SIK3_active Inhibits HDAC4 HDAC4 SIK3_active->HDAC4 Phosphorylates HDAC4_P p-HDAC4 14-3-3 14-3-3 HDAC4_P->14-3-3 Binds HDAC4_n HDAC4 HDAC4->HDAC4_n Translocates MEF2 MEF2 HDAC4_n->MEF2 Represses Target_Genes Target Genes (e.g., hypertrophy genes) MEF2->Target_Genes Activates cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PterosinB This compound SIK3_active Active SIK3 PterosinB->SIK3_active Inhibits CRTC2 CRTC2 SIK3_active->CRTC2 Phosphorylates CRTC2_P p-CRTC2 14-3-3 14-3-3 CRTC2_P->14-3-3 Binds CRTC2_n CRTC2 CRTC2->CRTC2_n Translocates CREB CREB CRTC2_n->CREB Co-activates Target_Genes Target Genes (e.g., gluconeogenic genes) CREB->Target_Genes Activates Start Co-transfect HEK293 cells with: - GAL4-MEF2 or GAL4-CRTC2 fusion vector - Luciferase reporter vector with GAL4 binding sites - SIK3 expression vector Treatment Treat cells with this compound (e.g., 300 µM for 36 hours) Start->Treatment Lysis Lyse cells Treatment->Lysis Measurement Measure luciferase activity using a luminometer Lysis->Measurement Analysis Analyze data to determine the effect on transcriptional activity Measurement->Analysis Start Treat cells with this compound RNA_Isolation Isolate total RNA Start->RNA_Isolation cDNA_Synthesis Synthesize cDNA using reverse transcriptase RNA_Isolation->cDNA_Synthesis qPCR_Reaction Perform qPCR with gene-specific primers and SYBR Green cDNA_Synthesis->qPCR_Reaction Analysis Analyze amplification data to determine relative gene expression qPCR_Reaction->Analysis

References

Pterosin B: A Novel Regulator of Klf5 Expression in Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the emerging role of Pterosin B, a natural sesquiterpenoid, as a potent regulator of Krüppel-like factor 5 (Klf5) expression. Recent findings have identified a novel signaling pathway involving this compound, Salt-Inducible Kinase 3 (SIK3), and Poly (ADP-ribose) polymerase 14 (Parp14) that ultimately governs the expression of the transcription factor Klf5. This guide provides a comprehensive overview of the core mechanism, quantitative data, detailed experimental protocols, and visual representations of the signaling cascade to support further research and drug development in areas such as neuroinflammation and cognitive dysfunction.

Introduction

Krüppel-like factor 5 (Klf5) is a zinc-finger transcription factor implicated in a wide array of cellular processes, including proliferation, differentiation, and inflammation.[1][2][3][4][5] Its dysregulation has been linked to various pathologies, making it a person of interest for therapeutic intervention. This compound, a compound isolated from the bracken fern Pteridium aquilinum, has recently emerged as a modulator of Klf5 expression.[6] This guide focuses on the molecular mechanisms by which this compound regulates Klf5, providing a technical resource for scientists and professionals in the field.

The this compound-SIK3-Klf5/Parp14 Signaling Pathway

Recent studies have elucidated a signaling pathway where this compound exerts its regulatory effects on Klf5 expression. The core of this pathway involves the inhibition of Salt-Inducible Kinase 3 (SIK3) by this compound, which in turn downregulates the Klf5/Parp14 pathway, leading to a reduction in Klf5 expression.[6] This mechanism has been identified as a key factor in promoting the polarization of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype, suggesting a therapeutic potential for this compound in neuroinflammatory conditions.[6]

Visualization of the Signaling Pathway

The following diagram illustrates the proposed signaling cascade:

PterosinB_Klf5_Pathway PterosinB This compound SIK3 SIK3 PterosinB->SIK3 Inhibition Parp14 Parp14 SIK3->Parp14 Regulation Klf5 Klf5 Expression Parp14->Klf5 Regulation Microglia_Polarization Microglia M1 to M2 Polarization Klf5->Microglia_Polarization Inhibition leads to Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_mrna_analysis mRNA Analysis Cell_Seeding Seed Cells PterosinB_Treatment Treat with this compound Cell_Seeding->PterosinB_Treatment Lysis Cell Lysis PterosinB_Treatment->Lysis RNA_Extraction RNA Extraction PterosinB_Treatment->RNA_Extraction Western_Blot Western Blot for Klf5 Lysis->Western_Blot qPCR qPCR for Klf5 RNA_Extraction->qPCR

References

The Biological Activity of Pterosin B in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Pterosin B, a natural sesquiterpenoid derived from the bracken fern Pteridium aquilinum, is emerging as a potent neuroprotective agent with significant therapeutic potential for neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the biological activities of this compound in neuronal cells. It demonstrates multi-target capabilities, including the inhibition of key enzymes in Alzheimer's pathology, robust protection against glutamate-induced excitotoxicity, and significant anti-neuroinflammatory effects. The underlying mechanisms involve the modulation of critical signaling pathways such as the NRF2/HO-1 antioxidant response and the inhibition of Sik3 signaling. This document synthesizes the current quantitative data, details key experimental protocols, and visualizes the complex molecular interactions to serve as a resource for researchers and drug development professionals.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. The pathology is often multifactorial, involving amyloid-beta (Aβ) deposition, neuroinflammation, oxidative stress, and excitotoxicity. This compound is an orally active indanone that has demonstrated the ability to cross the blood-brain barrier, a critical feature for centrally acting therapeutics[1]. Its diverse pharmacological profile suggests it can concurrently address several pathological facets of neurodegeneration, making it a compelling candidate for further investigation. This guide consolidates the existing research on this compound's effects on neuronal cells, focusing on its neuroprotective mechanisms, relevant signaling pathways, and the quantitative assessment of its biological activities.

Neuroprotective Effects of this compound

This compound exerts its neuroprotective effects through several distinct but complementary mechanisms, positioning it as a multi-target agent against neuronal damage.

Attenuation of Alzheimer's Disease Pathologies

A key strategy in AD therapeutics is to target multiple disease-related factors. This compound has been shown to inhibit three critical enzymes involved in AD pathogenesis: β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE)[1]. BACE1 is the rate-limiting enzyme in the production of neurotoxic Aβ peptides. By inhibiting BACE1, this compound can directly reduce the formation of these peptides[1]. Furthermore, its inhibition of AChE and BChE, enzymes that degrade the neurotransmitter acetylcholine, suggests a potential to alleviate the cognitive symptoms associated with AD. In cellular models, (2R)-Pterosin B significantly lowered the secretion of Aβ peptides from neuroblastoma cells that overexpress human β-amyloid precursor protein[1].

Protection Against Glutamate (B1630785) Excitotoxicity

Glutamate excitotoxicity, a pathological process where excessive glutamate receptor stimulation leads to neuronal damage and death, is a common feature in many neurological disorders. This compound provides significant protection against this phenomenon by acting on downstream signaling events rather than directly blocking glutamate receptors[2]. It effectively restores mitochondrial membrane potential, alleviates intracellular calcium overload, and eliminates excess cellular reactive oxygen species (ROS), thereby preventing the initiation of apoptotic cell death[2]. Studies have demonstrated that this compound can increase the viability of neuronal cells exposed to glutamate from 43.8% to 105%[2].

Anti-Neuroinflammatory Activity

Neuroinflammation, primarily mediated by microglial cells, plays a crucial role in the progression of neurodegenerative diseases. This compound has demonstrated anti-inflammatory properties by modulating microglial behavior. It promotes the phenotypic shift of pro-inflammatory M1 microglia to the anti-inflammatory M2 phenotype[3]. This shift is associated with the inhibition of Klf5 (Krüppel-like factor 5) expression, a transcription factor involved in inflammatory responses[3]. In models of lipopolysaccharide (LPS)-induced inflammation, this compound increased cell survival from 46.75% to 58.5%, underscoring its ability to protect neurons from inflammatory damage[2].

Molecular Mechanisms and Signaling Pathways

The neuroprotective activities of this compound are underpinned by its interaction with several key intracellular signaling pathways.

Activation of the NRF2/HO-1 Antioxidant Pathway

A primary mechanism for this compound's protection against excitotoxicity is the activation of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2)/Heme oxygenase-1 (HO-1) pathway[2]. Under conditions of oxidative stress, this compound treatment leads to a significant upregulation of NRF2 (2.86-fold) and its target gene HO-1 (4.24-fold)[2]. Concurrently, it down-regulates the expression of Kelch-like ECH-associated protein 1 (KEAP1) by 2.5-fold[2]. KEAP1 normally sequesters NRF2 in the cytoplasm for degradation; its downregulation allows NRF2 to translocate to the nucleus and initiate the transcription of antioxidant genes, thereby bolstering the cell's defense against oxidative damage.

G cluster_stress Glutamate Excitotoxicity / Oxidative Stress cluster_nrf2 NRF2/HO-1 Pathway Glutamate Glutamate Ca_Influx Intracellular Ca2+ Overload Glutamate->Ca_Influx Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS Cellular ROS Production Mito_Dys->ROS Apoptosis Apoptotic Cell Death ROS->Apoptosis ROS->Apoptosis PterosinB This compound PterosinB->Ca_Influx Alleviates PterosinB->ROS Eliminates KEAP1 KEAP1 PterosinB->KEAP1 Down-regulates NRF2 NRF2 KEAP1->NRF2 Sequesters HO1 HO-1 NRF2->HO1 Upregulates HO1->ROS Scavenges Neuroprotection Neuroprotection HO1->Neuroprotection

Caption: this compound's mechanism in glutamate excitotoxicity.
Inhibition of Sik3 and Klf5 Signaling

This compound is a known inhibitor of Salt-inducible kinase 3 (Sik3) signaling[3]. While the direct downstream consequences in neurons are still under full investigation, Sik3 inhibition is linked to various cellular processes. In microglia, this compound's anti-inflammatory action is mediated through the inhibition of Klf5 expression, which is crucial for M1 polarization[3]. This suggests a targeted mechanism for reprogramming the inflammatory environment in the brain.

G LPS LPS (Inflammatory Stimulus) Microglia_M1 Microglia (M1 Phenotype) Pro-inflammatory LPS->Microglia_M1 Activates Klf5 Klf5 Expression Microglia_M1->Klf5 Upregulates Klf5->Microglia_M1 Sustains PterosinB This compound PterosinB->Klf5 Inhibits Microglia_M2 Microglia (M2 Phenotype) Anti-inflammatory PterosinB->Microglia_M2 Promotes Shift Neuroprotection Neuroprotection Microglia_M2->Neuroprotection

Caption: this compound's anti-inflammatory action in microglia.

Quantitative Data Summary

The biological effects of this compound have been quantified across various assays, providing a clear picture of its potency and efficacy.

Table 1: Enzyme Inhibitory Activity of this compound

Target Enzyme IC₅₀ Value (µM) Reference
BACE1 29.6 [1]
Acetylcholinesterase (AChE) 16.2 [1]

| Butyrylcholinesterase (BChE) | 48.1 |[1] |

Table 2: Neuroprotective and Anti-inflammatory Effects of this compound in Cellular Models

Cellular Model Effect Measured Result Reference
Glutamate-induced excitotoxicity Cell Viability Increased from 43.8% to 105% [2]
Glutamate-induced excitotoxicity Intracellular Calcium Alleviated from 107.4% to 95.47% [2]
Glutamate-induced excitotoxicity Cellular ROS Reduced by 36.55% [2]
LPS-induced inflammation Cell Survival Increased from 46.75% to 58.5% [2]
APPswe-neuroblastoma cells Aβ Peptide Secretion Significantly decreased at 500 µM [1]

| LPS-induced BV-2 microglia | Phenotypic Shift | Promoted M1 to M2 shift at 1 and 5 µM |[3] |

Table 3: Effects of this compound on Gene and Protein Expression

Target Change in Expression Fold Change / Regulation Reference
NRF2 Upregulation 2.86-fold increase [2]
HO-1 Upregulation 4.24-fold increase [2]
KEAP1 Downregulation 2.5-fold decrease [2]

| Klf5 | Inhibition | Inhibited in LPS-induced microglia |[3] |

Table 4: Physicochemical Properties of this compound

Property Value Method Reference

| BBB Permeability (Pₑ) | 60.3 × 10⁻⁶ cm/s | PAMPA-BBB |[1] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in this guide.

Glutamate-Induced Excitotoxicity Model

This protocol is designed to assess the neuroprotective effects of a compound against glutamate-induced cell death.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 2-4 hours). Include a vehicle control group.

  • Induction of Excitotoxicity: Add a toxic concentration of glutamate (e.g., 5-10 mM) to the wells (except for the negative control group) and co-incubate with this compound for 24-48 hours.

  • Assessment of Cell Viability: Measure cell viability using an MTT or MTS assay. Read absorbance at the appropriate wavelength.

  • Measurement of ROS: In a parallel experiment, load cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) before or after glutamate treatment. Measure fluorescence intensity using a plate reader or fluorescence microscope.[2]

  • Measurement of Intracellular Calcium: Load cells with a calcium-sensitive dye like Fluo-4 AM and measure fluorescence changes upon glutamate stimulation to quantify calcium influx.[2]

  • Data Analysis: Normalize viability and other measurements to the untreated control group and calculate the protective effect of this compound.

G cluster_assays Endpoint Assays Start Seed Neuronal Cells in 96-well Plates Adhere Allow Adherence (24h) Start->Adhere Pretreat Pre-treat with this compound (Vehicle Control Included) Adhere->Pretreat Induce Induce Excitotoxicity (Add Glutamate) Pretreat->Induce Incubate Incubate (24-48h) Induce->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability ROS Cellular ROS (DCFH-DA Assay) Incubate->ROS Calcium Intracellular Ca2+ (Fluo-4 AM Assay) Incubate->Calcium Mito Mitochondrial Potential (JC-1 Assay) Incubate->Mito Analyze Data Analysis and Quantification Viability->Analyze ROS->Analyze Calcium->Analyze Mito->Analyze End Results Analyze->End

Caption: Experimental workflow for assessing neuroprotection.
BACE1 Inhibition Assay

This in vitro assay quantifies the inhibitory potential of this compound against the BACE1 enzyme.

  • Reagents: Recombinant human BACE1, a specific fluorogenic BACE1 substrate, and assay buffer.

  • Procedure: In a 96-well black plate, add assay buffer, the BACE1 substrate, and varying concentrations of this compound or a known BACE1 inhibitor (positive control).

  • Initiation: Initiate the reaction by adding the BACE1 enzyme to all wells.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Measurement: Read the fluorescence intensity using a fluorometer at the appropriate excitation/emission wavelengths. The signal is proportional to the enzyme activity.

  • Calculation: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Microglial Polarization Assay

This protocol evaluates the effect of this compound on the inflammatory state of microglia.

  • Cell Culture: Culture BV-2 microglial cells in appropriate media.

  • Treatment: Treat cells with this compound (e.g., 1 and 5 µM) for 1-2 hours.[3]

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce a pro-inflammatory M1 phenotype.

  • Analysis of Markers:

    • qRT-PCR: Extract RNA and perform quantitative real-time PCR to measure the mRNA expression levels of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg-1, Ym1).

    • ELISA: Collect the culture supernatant and measure the concentration of secreted cytokines (e.g., IL-6, IL-10) using enzyme-linked immunosorbent assay kits.

    • Immunofluorescence: Fix cells and perform immunocytochemistry for M1/M2 specific markers to visualize the phenotypic changes.

Conclusion and Future Directions

This compound exhibits a compelling profile as a neuroprotective agent, acting through multiple, clinically relevant mechanisms. Its ability to inhibit key enzymes in AD, mitigate glutamate excitotoxicity, and suppress neuroinflammation highlights its potential as a disease-modifying therapeutic. The activation of the NRF2/HO-1 pathway provides a strong mechanistic basis for its antioxidant and cytoprotective effects.

Future research should focus on validating these findings in in vivo models of neurodegeneration to assess the therapeutic efficacy, optimal dosing, and long-term safety of this compound. Further elucidation of the downstream targets of the Sik3 signaling pathway in neurons could reveal novel mechanisms of action. Given its favorable BBB permeability and multi-target activity, this compound represents a promising natural product scaffold for the development of next-generation drugs for Alzheimer's disease and other complex neurological disorders.

References

Pterosin B: A Novel Therapeutic Candidate for Cardiomyocyte Hypertrophy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a significant contributor to the progression of heart failure. Current therapeutic strategies often fall short of completely halting or reversing this detrimental remodeling. Emerging research has identified Pterosin B, a natural compound, as a promising agent in the attenuation of cardiomyocyte hypertrophy. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and future therapeutic potential of this compound in the context of cardiac hypertrophy. Through a detailed examination of its impact on key signaling pathways and presentation of quantitative data, this document serves as a resource for researchers and professionals in cardiovascular drug development.

Introduction to this compound and Cardiomyocyte Hypertrophy

Cardiac hypertrophy is an adaptive response of the heart to increased workload, often initiated by conditions like hypertension and valvular heart disease. While initially compensatory, sustained hypertrophy can lead to cardiac dysfunction and heart failure.[1][2][3] Angiotensin II (Ang II), a key component of the renin-angiotensin system, is a potent inducer of cardiomyocyte hypertrophy.[3][4] It triggers a cascade of intracellular signaling events that ultimately lead to an increase in cardiomyocyte size, protein synthesis, and the re-expression of fetal genes.[4][5]

This compound, a sesquiterpenoid compound found in bracken fern (Pteridium aquilinum), has demonstrated various biological activities, including anti-inflammatory and antioxidant effects.[4] Recent studies have unveiled its significant protective role against Ang II-induced cardiomyocyte hypertrophy, positioning it as a molecule of interest for cardiovascular research.[1][2][3][4][6]

Mechanism of Action: this compound's Impact on Hypertrophic Signaling

This compound exerts its anti-hypertrophic effects by modulating several critical signaling pathways implicated in the pathology of cardiac hypertrophy. The primary mechanism involves the inhibition of the Protein Kinase C (PKC) - Extracellular signal-regulated kinase (ERK) - Nuclear factor-kappa B (NF-κB) pathway and the reduction of oxidative stress.[1][2][3][4]

Inhibition of the PKC-ERK-NF-κB Signaling Cascade

Ang II initiates hypertrophic signaling by binding to the Angiotensin II Type 1 Receptor (AT1R) on cardiomyocytes.[4][7] This activation leads to the downstream phosphorylation and activation of PKC, a key regulator of cardiac hypertrophy.[4][8] Activated PKC, in turn, phosphorylates and activates ERK, a member of the mitogen-activated protein kinase (MAPK) family.[4][9] Subsequently, activated ERK promotes the phosphorylation of NF-κB, a transcription factor that, upon activation, translocates to the nucleus and induces the expression of hypertrophic genes.[2][4]

This compound has been shown to significantly attenuate the Ang II-induced phosphorylation of both PKC and ERK, thereby preventing the subsequent activation of NF-κB.[2][4] This blockade of the PKC-ERK-NF-κB signaling axis is a cornerstone of this compound's anti-hypertrophic action.[1][3][4]

Attenuation of Oxidative Stress

Reactive oxygen species (ROS) are critical mediators in the signaling pathways that lead to cardiac hypertrophy.[4][10] Ang II stimulation is known to increase intracellular ROS production, primarily through the activation of NAD(P)H oxidases (NOX), particularly the NOX2 and NOX4 isoforms in cardiomyocytes.[4][7] This increase in oxidative stress contributes to the activation of hypertrophic signaling cascades.[10][11]

This compound effectively suppresses the Ang II-induced overproduction of intracellular ROS.[1][3][4] It achieves this by downregulating the expression of both NOX2 and NOX4, thus mitigating the oxidative stress that drives hypertrophic remodeling.[4][7]

Quantitative Data Summary

The anti-hypertrophic effects of this compound have been quantified in in-vitro studies using the H9c2 cardiomyocyte cell line. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Angiotensin II-Induced Cardiomyocyte Hypertrophy Markers

ParameterControlAngiotensin II (300 nM)Angiotensin II (300 nM) + this compound (50 µM)
Cell Surface Area Baseline~250% increase vs. ControlMaintained at Control level
Protein Synthesis BaselineIncreasedReduced to Control level
Hypertrophy-related Gene Expression (ANP, BNP) BaselineIncreasedReduced to Control level

Data sourced from Lee et al., 2020.[3][4]

Table 2: Effect of this compound on Key Signaling Molecules in Angiotensin II-Stimulated Cardiomyocytes

MoleculeControlAngiotensin IIAngiotensin II + this compound
p-PKC / Total PKC Baseline~1.7-fold increaseReduced to Control level
p-ERK / Total ERK BaselineIncreasedReduced to Control level
p-NF-κB / Total NF-κB Baseline~1.5-fold increaseReduced to Control level
NOX2 Expression Baseline~35% increaseSignificantly decreased
NOX4 Expression Baseline~30% increaseSignificantly decreased

Data sourced from Lee et al., 2020.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.

PterosinB_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus AngII Angiotensin II AT1R AT1R AngII->AT1R PKC PKC AT1R->PKC NOX NOX2 / NOX4 AT1R->NOX ERK ERK PKC->ERK NFkB NF-κB ERK->NFkB Hypertrophy Cardiomyocyte Hypertrophy NFkB->Hypertrophy PterosinB This compound PterosinB->PKC PterosinB->NOX ROS ROS NOX->ROS ROS->PKC

Caption: this compound's inhibitory action on the Ang II-induced hypertrophic signaling pathway.

Experimental_Workflow cluster_assays Downstream Assays start H9c2 Cardiomyocyte Culture treatment Treatment Groups: - Control - Angiotensin II (300 nM) - Ang II + this compound (50 µM) - this compound alone start->treatment incubation Incubation (24-48 hours) treatment->incubation cell_size Immunofluorescence Staining (Phalloidin) for Cell Size Measurement incubation->cell_size protein_synthesis Protein Synthesis Assay (e.g., Leucine incorporation) incubation->protein_synthesis gene_expression RT-qPCR for Hypertrophic Genes (ANP, BNP) incubation->gene_expression western_blot Western Blot for Signaling Proteins (p-PKC, p-ERK, p-NF-κB) incubation->western_blot ros_detection Intracellular ROS Detection (e.g., DCFDA Assay) incubation->ros_detection

Caption: A generalized experimental workflow for investigating this compound's effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound and cardiomyocyte hypertrophy.

Cell Culture and Treatment
  • Cell Line: H9c2 rat cardiomyoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Hypertrophy Induction: To induce hypertrophy, H9c2 cells are serum-starved for 24 hours and then treated with 300 nM Angiotensin II.

  • This compound Treatment: this compound is co-administered with Angiotensin II at a concentration of 50 µM for the duration of the experiment (typically 24-48 hours).

Measurement of Cell Size (Immunofluorescence)
  • Cell Seeding: H9c2 cells are seeded on glass coverslips in 12-well plates.

  • Treatment: Cells are treated as described in section 5.1.

  • Fixation: After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Cells are stained with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 594 phalloidin) to visualize F-actin and DAPI to stain the nuclei.

  • Imaging: Coverslips are mounted on glass slides and imaged using a confocal microscope.

  • Analysis: The surface area of individual cardiomyocytes is quantified using image analysis software (e.g., ImageJ).

Western Blot Analysis
  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of PKC, ERK, and NF-κB, as well as NOX2, NOX4, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Band intensities are quantified using densitometry software.

Intracellular ROS Measurement
  • Cell Seeding: H9c2 cells are seeded in a black, clear-bottom 96-well plate.

  • Treatment: Cells are treated with Ang II and this compound as previously described.

  • Probe Loading: Cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) for 30 minutes at 37°C.

  • Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Discussion and Future Directions

The available data strongly suggest that this compound is a potent inhibitor of Ang II-induced cardiomyocyte hypertrophy in vitro.[1][2][3][4] Its dual action of inhibiting the PKC-ERK-NF-κB signaling pathway and reducing oxidative stress makes it an attractive therapeutic candidate.[4][7]

Future research should focus on several key areas:

  • In Vivo Validation: The anti-hypertrophic effects of this compound need to be validated in animal models of cardiac hypertrophy, such as those induced by transverse aortic constriction (TAC) or chronic Ang II infusion.

  • Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies are essential to determine the bioavailability, metabolic fate, and safety profile of this compound.

  • Target Identification: While the effects on the signaling pathway are evident, direct molecular target identification studies could further elucidate its mechanism of action.

  • Combination Therapy: Investigating the potential synergistic effects of this compound with existing heart failure medications could open new avenues for combination therapies.

Conclusion

This compound has emerged as a promising natural compound with the potential to combat pathological cardiac hypertrophy. Its well-defined mechanism of action on key hypertrophic signaling pathways, supported by robust in-vitro quantitative data, provides a strong rationale for its further development as a novel therapeutic agent for heart failure. This technical guide summarizes the current understanding of this compound's role in cardiomyocyte hypertrophy and aims to facilitate future research and development efforts in this critical area of cardiovascular medicine.

References

The Anti-Inflammatory Properties of Pterosin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin B, a natural sesquiterpenoid compound, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a focus on its modulation of key signaling pathways, including NF-κB and MAPK. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of its mechanistic action to support further research and drug development efforts.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, isolated from sources such as the bracken fern Pteridium aquilinum, has emerged as a promising candidate due to its potent anti-inflammatory activities. This guide serves as a comprehensive resource on the anti-inflammatory properties of this compound.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings from published studies, providing a comparative overview of its effects on critical inflammatory mediators.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

Cell LineInflammatory StimulusThis compound ConcentrationMeasured ParameterResultReference
H9c2 CardiomyocytesAngiotensin II (300 nM)10-50 µMHypertrophy-related gene expressionSignificant reduction[1][2]
H9c2 CardiomyocytesAngiotensin II (300 nM)50 µMPhospho-PKC levelsDecreased to control levels[1][2]
H9c2 CardiomyocytesAngiotensin II (300 nM)50 µMPhospho-ERK levelsSignificantly decreased[1][2]
H9c2 CardiomyocytesAngiotensin II (300 nM)50 µMPhospho-NF-κB levelsReduced to control-like levels[1][2]
H9c2 CardiomyocytesAngiotensin II (300 nM)50 µMIntracellular ROS levelsSignificantly decreased[1][2]
H9c2 CardiomyocytesAngiotensin II (300 nM)50 µMNOX2 and NOX4 expressionSignificantly decreased[1][2]
BV-2 MicrogliaLipopolysaccharide (LPS)1, 5 µMM1 to M2 phenotype shiftPromoted[3]
Primary ChondrocytesNot specified300 µMSik3, p-Hdac4, p-Crtc1 levelsReduced amounts[3]

Table 2: In Vivo Anti-Inflammatory Activity of this compound

Animal ModelDisease InductionThis compound DosageMeasured ParameterResultReference
MiceNot specifiedIntraarticular injectionChondrocyte hypertrophyInhibited[4][5]
MiceNot specifiedIntraarticular injectionOsteoarthritis progressionCartilage protected[4][5]
Rats with Adjuvant-Induced ArthritisMycobacterium butyricum30 mg/kg, p.o. daily for 21 daysBlood neutrophil countSignificantly lowered on days 14 and 21[6]

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways. The primary mechanisms identified to date include the inhibition of the NF-κB and MAPK pathways, as well as the SIK3 signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8][9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8][9] Upon stimulation by inflammatory signals like angiotensin II, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[7][8] this compound has been shown to inhibit the phosphorylation of NF-κB, thereby preventing its activation and downstream inflammatory effects.[1][2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AngII Angiotensin II AT1R AT1R AngII->AT1R PKC PKC AT1R->PKC Activates IKK IKK PKC->IKK Phosphorylates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB IkBa->NFkB_inactive Inhibits IkBa_p p-IκBα IkBa->IkBa_p NFkB_active NF-κB NFkB_inactive->NFkB_active Translocation PterosinB This compound PterosinB->PKC Inhibits Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_active->DNA Binds Inflammation Inflammatory Gene Expression DNA->Inflammation Transcription

This compound inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in transducing extracellular signals to cellular responses, including inflammation.[10][11] The MAPK family includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[10] These kinases are involved in the production of pro-inflammatory mediators such as iNOS and COX-2.[10][12] this compound has been demonstrated to attenuate the phosphorylation of ERK, a key component of the MAPK pathway, in response to inflammatory stimuli.[1][2]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor PKC PKC Receptor->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Activates PterosinB This compound PterosinB->ERK Inhibits Phosphorylation Inflammation Inflammatory Gene Expression TranscriptionFactors->Inflammation Induces

This compound modulates the MAPK signaling pathway.
Inhibition of SIK3 Signaling

Salt-inducible kinase 3 (SIK3) has been identified as a regulator of chondrocyte hypertrophy, a key process in the development of osteoarthritis.[4][5] this compound has been shown to be an inhibitor of the SIK3 signaling pathway.[3][4][5] By inhibiting SIK3, this compound can prevent chondrocyte hypertrophy and protect cartilage from degradation, highlighting its potential as a therapeutic agent for osteoarthritis.[4][5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Lines: H9c2 rat cardiomyoblasts, BV-2 murine microglia, and primary chondrocytes are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration before being stimulated with an inflammatory agent such as angiotensin II or LPS.

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key signaling molecules.

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-PKC, p-ERK, p-NF-κB, iNOS, COX-2) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow Cell_Lysis Cell Lysis and Protein Extraction Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Workflow for Western Blot Analysis.
Measurement of Nitric Oxide (NO) Production

The production of nitric oxide (NO), a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS), can be quantified using the Griess assay.

  • Sample Collection: Cell culture supernatants are collected after treatment.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Spectrophotometry: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve.

In Vivo Animal Models
  • Adjuvant-Induced Arthritis Model: Arthritis is induced in rats by intradermal injection of Mycobacterium butyricum in Freund's adjuvant. This compound is administered orally, and disease progression is monitored by measuring paw swelling and neutrophil counts.[6]

  • Surgically-Induced Osteoarthritis Model: Osteoarthritis is induced in mice through surgical destabilization of the medial meniscus. This compound is administered via intraarticular injection, and cartilage integrity is assessed histologically.[4]

Conclusion and Future Directions

This compound has demonstrated compelling anti-inflammatory properties through its multifaceted mechanism of action, primarily involving the inhibition of the NF-κB, MAPK, and SIK3 signaling pathways. The quantitative data from both in vitro and in vivo studies support its potential as a therapeutic candidate for inflammatory diseases, particularly osteoarthritis.

Future research should focus on:

  • Comprehensive dose-response studies to establish optimal therapeutic concentrations.

  • Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.

  • Evaluation in a broader range of inflammatory disease models.

  • Toxicology studies to assess its safety profile for potential clinical applications.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this compound as a novel anti-inflammatory agent.

References

Pharmacological Profile of Pterosin B and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin B, a naturally occurring indanone compound isolated from the bracken fern (Pteridium aquilinum), has emerged as a promising multi-target therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives, detailing its mechanisms of action, diverse therapeutic effects, and relevant experimental protocols. This compound is primarily recognized as a potent inhibitor of Salt-inducible kinase 3 (Sik3), a key regulator in various cellular processes.[1][3][4] Through the modulation of Sik3 and other signaling pathways, this compound exhibits significant anti-inflammatory, neuroprotective, cardioprotective, anti-diabetic, and anti-cancer properties. This guide summarizes the current understanding of this compound's bioactivities, presents quantitative data in structured tables, and provides detailed methodologies for key experiments to facilitate further research and drug development endeavors.

Introduction

This compound is a small molecule with a growing body of evidence supporting its therapeutic potential across a spectrum of diseases. Its primary mechanism of action involves the inhibition of Sik3, a member of the AMP-activated protein kinase (AMPK) family.[1][3][4] The inhibition of Sik3 by this compound leads to the modulation of downstream signaling cascades, including the regulation of transcription factors and other key cellular proteins. This guide will delve into the intricate pharmacological profile of this compound and its derivatives, offering a valuable resource for researchers in the field.

Mechanism of Action

Inhibition of Salt-inducible Kinase 3 (Sik3) Signaling

The principal molecular target of this compound is Salt-inducible kinase 3 (Sik3).[1][3][4] By inhibiting Sik3, this compound influences the phosphorylation status and cellular localization of several downstream targets, including histone deacetylase 5 (HDAC5) and CREB-regulated transcription coactivator 2 (CRTC2).[1] This inhibition disrupts the normal signaling cascade, leading to a variety of cellular effects.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pterosin_B This compound Sik3 Sik3 Pterosin_B->Sik3 Inhibits HDAC5 HDAC5 (phosphorylated) Sik3->HDAC5 Phosphorylates CRTC2 CRTC2 (phosphorylated) Sik3->CRTC2 Phosphorylates Nucleus Nucleus HDAC5->Nucleus Translocation CRTC2->Nucleus Translocation Gene_Expression Altered Gene Expression Cytoplasm Cytoplasm

Figure 1: this compound inhibits the Sik3 signaling pathway.
Modulation of Other Signaling Pathways

Beyond Sik3 inhibition, this compound has been shown to modulate several other critical signaling pathways:

  • Klf5/Parp14 Pathway: this compound inhibits the expression of Krüppel-like factor 5 (Klf5) and Poly(ADP-ribose) polymerase 14 (Parp14), which is implicated in its ability to promote the polarization of microglia from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype.[1]

  • PKC-ERK-NF-κB Pathway: In the context of cardiac hypertrophy, this compound attenuates the activation of Protein Kinase C (PKC), Extracellular signal-regulated kinase (ERK), and Nuclear factor-kappa B (NF-κB).

  • NRF2/HO-1 Pathway: this compound demonstrates neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in the cellular antioxidant response.[5]

Pharmacological Effects and Therapeutic Potential

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, primarily through its influence on microglia polarization. By promoting a shift from the M1 to the M2 phenotype, it helps to resolve inflammation in the central nervous system.[1]

Neuroprotective Effects

The neuroprotective effects of this compound are multi-faceted. It reduces β-amyloid deposition, a hallmark of Alzheimer's disease, and protects neurons from glutamate-induced excitotoxicity.[1][5] These effects are mediated through the inhibition of Klf5 and the activation of the NRF2/HO-1 pathway.[1][5]

Cardioprotective Effects

This compound has demonstrated the ability to inhibit angiotensin II-induced cardiomyocyte hypertrophy. It achieves this by reducing the expression of hypertrophy-related genes, decreasing cell size, and inhibiting protein synthesis in cardiomyocytes.

Anti-arthritic Effects

By inhibiting Sik3, this compound prevents chondrocyte hypertrophy, a key event in the pathogenesis of osteoarthritis.[1][6] In vivo studies have shown that intra-articular injection of this compound can protect against the development of osteoarthritis in mouse models.[6]

Anti-diabetic Effects

This compound has been observed to lower blood glucose levels and improve insulin (B600854) sensitivity in animal models of diabetes.[1][3]

Anti-cancer Activity

This compound and its derivatives have shown cytotoxic activity against various cancer cell lines, including human colon cancer (HCT116) and leukemia (HL-60) cells.[2][6] Glycoside derivatives of pterosins, in particular, have demonstrated enhanced cytotoxic potency.[2]

Quantitative Data

The following tables summarize the available quantitative data on the bioactivities of this compound and its derivatives.

Table 1: Cytotoxicity of this compound and its Derivatives

CompoundCell LineAssayIC50 ValueCitation
This compoundHCT116 (human colon cancer)MTT Assay50.1 µM[6]
(2S,3S)-pterosin C 3-O-β-d-(4’-(E)-caffeoyl)-glucopyranosideHCT116 (human colon cancer)MTT Assay8.0 ± 1.7 µM[6]
2R,3R-pterosin L 3-O-β-D-glucopyranosideHL 60 (human leukemia)MTT AssayMore potent than this compound[2]
Creticolacton AHCT-116 (colon cancer)MTT Assay22.4 µM
13-hydroxy-2(R),3(R)-pterosin LHCT-116 (colon cancer)MTT Assay15.8 µM

Table 2: Anti-inflammatory Activity of Pterostilbene Derivatives (structurally related to Pterosins)

CompoundAssayIC50 ValueCitation
Compound E2NO production in LPS-stimulated RAW 264.7 cells0.7 µM[7][8]
Compound D4NO production in LPS-stimulated RAW 264.7 cells8.07 ± 2.08 μM[7]
Compound D5NO production in LPS-stimulated RAW 264.7 cells5.43 ± 0.96 μM[7]

Experimental Protocols

In Vitro Assays

This protocol is used to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Start Seed cancer cells in 96-well plate Treat Treat with this compound derivatives (various conc.) Start->Treat Incubate1 Incubate for 48-72 hours Treat->Incubate1 Add_MTT Add MTT solution Incubate1->Add_MTT Incubate2 Incubate for 4 hours Add_MTT->Incubate2 Solubilize Add solubilizing agent (e.g., DMSO) Incubate2->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure End Calculate IC50 Measure->End

Figure 2: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for 48 or 72 hours.[2]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[2]

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.[2]

This protocol is used to analyze the effect of this compound on the phosphorylation of key proteins in the Sik3 signaling pathway.

Procedure:

  • Cell Lysis: Lyse treated and untreated cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Sik3, HDAC5, and CRTC2.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Models

This model is used to evaluate the protective effects of this compound against osteoarthritis in mice.

Start Induce OA in mice via DMM surgery Treatment Intra-articular injection of This compound or vehicle Start->Treatment Duration Treat for 8 weeks Treatment->Duration Analysis Histological analysis of knee joints Duration->Analysis End Assess cartilage degradation and chondrocyte hypertrophy Analysis->End

Figure 3: Experimental workflow for the DMM-induced osteoarthritis model.

Procedure:

  • Surgical Procedure: Perform DMM surgery on the right knee joint of mice to induce osteoarthritis.[6][9][10][11]

  • Treatment: Administer intra-articular injections of this compound (e.g., 900 µM) or a vehicle control into the knee joints three times a week.

  • Study Duration: Continue the treatment for a period of 8 weeks.

  • Histological Analysis: At the end of the study, sacrifice the mice and perform histological analysis of the knee joints to assess cartilage degradation, chondrocyte hypertrophy, and other signs of osteoarthritis.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with a wide range of pharmacological activities. The primary mechanism of action through Sik3 inhibition, coupled with the modulation of other key signaling pathways, provides a strong rationale for their therapeutic potential in inflammatory, neurodegenerative, cardiovascular, metabolic, and oncologic diseases. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic benefits of these fascinating molecules. Further research focusing on the structure-activity relationships of a broader range of this compound derivatives will be crucial for the development of novel and more potent drug candidates.

References

Methodological & Application

Application Notes: Synthesis of Pterosin B for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Pterosin B is a naturally occurring indanone, a type of sesquiterpene, originally isolated from bracken fern (Pteridium aquilinum). It is also known as a decomposition product of the carcinogenic toxin ptaquiloside.[1] this compound has garnered significant interest within the research community due to its diverse pharmacological properties. Notably, it has been identified as a specific inhibitor of Salt-Inducible Kinase 3 (SIK3), a protein implicated in various physiological processes.[2][3] Inhibition of the SIK3 signaling pathway by this compound has been shown to prevent chondrocyte hypertrophy, suggesting its potential as a therapeutic lead for osteoarthritis.[2][4] Further research indicates its involvement in regulating gluconeogenesis and its potential application in studies related to Alzheimer's disease, pathological cardiac hypertrophy, and diabetes.[3][5]

These application notes provide detailed protocols for two distinct and reliable methods for the chemical synthesis of this compound:

  • A high-yield four-step synthesis suitable for producing racemic this compound. This method is adapted from a facile synthesis of its deuterated analogue and is advantageous for its high overall yield and operational simplicity.[6]

  • A concise seven-step stereoselective synthesis yielding the naturally occurring (2R)-enantiomer of this compound. This protocol is essential for researchers investigating the specific biological activities and structure-activity relationships of the chiral molecule.[1]

Protocol 1: High-Yield Synthesis of (±)-Pterosin B

This protocol is adapted from a method developed for deuterated this compound, which boasts a high overall yield of approximately 78%.[6] The synthesis begins with a Grignard reaction to form the key alcohol intermediate, followed by methoxylation, a one-pot condensation to form the indanone ring, and a final demethylation step.

Synthesis Workflow

A 2,6-Dimethylbromobenzene C 2-(2,6-Dimethylphenyl)ethanol (Intermediate 1) A->C 1. Mg, THF (Grignard Reaction) B Ethylene Oxide B->C D 2-(2,6-Dimethylphenyl)ethyl methyl ether (Intermediate 2) C->D 2. NaH, CH3I (Methoxylation) E This compound methyl ether (Intermediate 3) D->E 3. Methacrylic Anhydride, PPA (Condensation) F (±)-Pterosin B E->F 4. BBr3, Chloroform (Demethylation) A 2-Bromo-1,3-xylene B 6-Bromo-5,7-dimethylindan-1-one (Intermediate 1) A->B 1. Friedel-Crafts Acylation 2. Cyclization (H2SO4) C 6-(2-(Benzyloxy)ethyl)-5,7-dimethylindan-1-one (Intermediate 2) B->C 3. Suzuki-Miyaura Coupling D SAMP Hydrazone Derivative C->D 4. SAMP Addition E Methylated Hydrazone D->E 5. Deprotonation (LDA) & Methylation (MeI) F (2R)-6-(2-(Benzyloxy)ethyl)-2,5,7-trimethylindan-1-one (Intermediate 3) E->F 6. Ozonolysis (O3) G (2R)-Pterosin B F->G 7. Hydrogenation (H2, Pd/C) (Deprotection) PterosinB This compound SIK3 SIK3 Kinase PterosinB->SIK3 Inhibits HDACs HDAC4 / HDAC5 (Cytoplasm) SIK3->HDACs Phosphorylates & Retains in Cytoplasm CRTCs CRTC1 / CRTC2 (Cytoplasm) SIK3->CRTCs Phosphorylates & Retains in Cytoplasm HDACs_N HDAC4 / HDAC5 (Nucleus) HDACs->HDACs_N Translocation CRTCs_N CRTC1 / CRTC2 (Nucleus) CRTCs->CRTCs_N Translocation Gene Target Gene Transcription HDACs_N->Gene Modulates CRTCs_N->Gene Co-activates

References

Application Notes & Protocols for the Quantification of Pterosin B in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterosin B is a significant aromatic indanone compound that arises from the hydrolysis of ptaquiloside (B1252988) (PTA), a carcinogenic toxin found in bracken ferns (Pteridium aquilinum).[1][2][3][4] The quantification of this compound in biological matrices is crucial for toxicological studies, pharmacokinetic analysis, and for assessing exposure in both human and animal subjects.[2][3] Ptaquiloside itself can be unstable and convert to this compound under various conditions, making the simultaneous analysis of both compounds essential for accurate assessment.[2][3][5]

This document provides detailed protocols for the extraction and quantification of this compound from biological samples such as plasma, urine, and milk, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.[1][2][4]

Overview of Analytical Methods

Several analytical techniques have been employed for the quantification of this compound, each with distinct advantages in terms of sensitivity and specificity.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and widely available method suitable for quantifying this compound in various matrices, including plant tissues, soil, and water.[6] While reliable, it may lack the sensitivity required for detecting trace amounts in complex biological fluids.[1][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used for the analysis of this compound and its parent compound.[4][5] It often requires derivatization of the analyte to increase volatility.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for quantifying this compound in biological samples due to its superior sensitivity, specificity, and ability to handle complex matrices.[1][2][4] Methods using UPLC-MS/MS (Ultra-Performance Liquid Chromatography) offer very fast analysis times, with total run cycles as short as 5 minutes.[5][7]

The following sections detail a validated LC-MS/MS protocol for plasma, urine, and milk, which is considered the gold standard for pharmacokinetic and toxicological studies.[2][3]

Protocol 1: Quantification of this compound in Plasma, Urine, and Milk by LC-MS/MS

This protocol is adapted from methodologies developed for the simultaneous quantification of Ptaquiloside (PTA) and this compound (PTB) in cattle biological fluids.[2][3]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Biological Sample (Plasma, Urine, or Milk) spe 2. Solid Phase Extraction (SPE) Clean-up & Pre-concentration sample->spe elute 3. Elution of Analytes spe->elute evap 4. Evaporation & Reconstitution elute->evap prep_note Objective: Isolate this compound and remove interfering substances. elute->prep_note lcms 5. LC-MS/MS Analysis evap->lcms data 6. Data Acquisition & Quantification lcms->data analysis_note Objective: Separate, detect, and quantify this compound. lcms->analysis_note

Caption: Workflow for this compound quantification in biological samples using LC-MS/MS.

Materials and Reagents
Sample Preparation: Solid Phase Extraction (SPE)

The goal of SPE is to clean the sample of interfering substances like proteins and lipids and to concentrate the analytes.[2][8]

  • Sample Collection: Collect blood into EDTA tubes and centrifuge at 1,600 x g for 15 minutes at 4°C to obtain plasma.[8] Collect urine and milk samples as required. Store all samples at -18°C or lower if not analyzed immediately.[2][3][8]

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically by washing with methanol followed by equilibration with water.

  • Sample Loading: Load the biological sample (plasma, urine, or milk) onto the conditioned SPE cartridge.[2]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and other polar interferences while retaining this compound.

  • Elution: Elute this compound from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A UPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Formic Acid or an ammonium acetate buffer.[5][6]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.[6]

  • Elution: A gradient elution is typically employed to separate this compound from other components. A fast gradient can achieve run times of around 5 minutes.[7][9]

  • Ionization Mode: ESI, typically in positive ion mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion-to-product ion transition for this compound and the internal standard.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of known this compound concentrations in a blank matrix (e.g., control plasma).

  • Quantification: Generate a calibration curve by plotting the peak area ratio (this compound / Internal Standard) against the concentration. Determine the concentration of this compound in the unknown samples by interpolation from this curve.

Quantitative Data Summary

The following table summarizes key performance characteristics of analytical methods for this compound quantification from the literature.

Analyte(s)MatrixMethodRecovery (%)Limit of Quantification (LOQ)Reference
This compound Cattle PlasmaLC-MS75%3.7 ng/mL[2][3]
This compound Cattle UrineLC-MS82%33 ng/mL (undiluted)[2][3]
This compound Cattle MilkLC-MS63%5.3 ng/mL[2][3]
This compound GroundwaterLC-MS/MS-0.15 µg/L (0.15 ng/mL)[1][4]
This compound Natural WaterUPLC-MS/MS-4 ng/L (LOD)[7]
This compound Bracken FernLC-MS-Linear Range: 20-500 µg/L[9]
This compound Bracken, Soil, WaterHPLC-UV90.29 - 96.23%-[6]

Protocol 2: General Method for this compound Quantification by HPLC-UV

This protocol provides a general framework for this compound analysis using HPLC with UV detection, a suitable alternative when LC-MS/MS is unavailable.[6]

G cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Sample Collection (e.g., Plant extract, Water) extract 2. Solvent Extraction sample->extract cleanup 3. Clean-up & Pre-concentration (e.g., SPE) extract->cleanup hplc 4. RP-HPLC Separation cleanup->hplc uv 5. UV Detection (e.g., 254 nm) hplc->uv quant 6. Quantification via External Standard Curve uv->quant

Caption: General workflow for this compound quantification using HPLC-UV.

  • Sample Preparation: Perform a suitable extraction (e.g., solvent extraction for plant material) followed by SPE for cleanup and pre-concentration.[6]

  • Chromatography: Use a Reverse Phase (RP) HPLC system with a C18 column.[6]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common mobile phase system.[6]

  • Detection: Monitor the column eluent using a UV detector, typically at a wavelength of 254 nm.[6]

  • Quantification: Quantify this compound by comparing the peak area from the sample to a calibration curve generated from analytical standards of known concentrations.

Key Considerations and Logical Relationships

Stability and Conversion of Ptaquiloside

This compound is the primary, non-toxic degradation product of the carcinogen ptaquiloside (PTA).[2][5][7] The conversion from PTA to this compound can occur during sample preparation and storage, especially under acidic or alkaline conditions, or with exposure to heat.[5] Therefore, analytical methods for pharmacokinetic studies should ideally quantify both compounds simultaneously to provide a complete picture of the toxin's fate in vivo.[2][3]

G PTA Ptaquiloside (PTA) (Carcinogenic Precursor) Conditions Hydrolysis (e.g., Low pH, Heat) PTA->Conditions PTB This compound (PTB) (Hydrolysis Product) Conditions->PTB Leads to formation of

Caption: Relationship between Ptaquiloside (PTA) and its degradation product this compound.

Method Validation

For use in drug development and regulated studies, any analytical method must be thoroughly validated according to established guidelines.[10][11] Key validation parameters include:

  • Accuracy and Precision: Method repeatability should be high, with relative standard deviation (RSD) values typically below 15-20%.[2]

  • Linearity and Range: The method should demonstrate a linear response over a defined concentration range.[9]

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified must be established.[1][6]

  • Selectivity and Specificity: The method must be able to distinguish this compound from other matrix components.

  • Recovery: The efficiency of the extraction process should be determined and consistent.[2][3]

  • Stability: The stability of this compound in the biological matrix under different storage conditions (e.g., room temperature, frozen) should be assessed.[2][3]

References

Pterosin B: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Pterosin B and comprehensive protocols for its preparation and use in various in vitro assays. This compound, a natural compound isolated from bracken fern (Pteridium aquilinum), has garnered significant interest for its potent biological activities, primarily as an inhibitor of Salt-inducible kinase 3 (SIK3).[1][2] Its multifaceted effects on cellular signaling pathways make it a valuable tool for research in oncology, neurodegenerative diseases, metabolic disorders, and inflammatory conditions.

Physicochemical Properties and Solubility

This compound is an indanone derivative with a molecular weight of 218.30 g/mol .[3] For experimental purposes, it is typically supplied as a white to light yellow solid.[1] Understanding its solubility is critical for the design and reproducibility of in vitro experiments.

Table 1: Solubility of this compound

SolventConcentrationObservations
Dimethyl Sulfoxide (DMSO)250 mg/mL (1145.23 mM)Ultrasonic treatment may be required to achieve complete dissolution.[1][3] It is important to use newly opened, anhydrous DMSO as it is hygroscopic, and water content can affect solubility.[1]
In vivo formulation 1≥ 2.75 mg/mL (12.60 mM)A clear solution can be prepared by first dissolving in 10% DMSO, followed by the addition of 40% PEG300, 5% Tween-80, and 45% saline.[3]
In vivo formulation 2≥ 2.75 mg/mL (12.60 mM)A clear solution can be achieved by dissolving in 10% DMSO and then adding 90% (20% SBE-β-CD in saline).[3]
In vivo formulation 3≥ 2.75 mg/mL (12.60 mM)A clear solution can be prepared by dissolving in 10% DMSO and then adding 90% corn oil.[3]

Storage and Stability

Proper storage of this compound is essential to maintain its biological activity.

Table 2: Storage Recommendations for this compound

FormStorage TemperatureDuration
Solid (Powder)-20°C3 years
Solid (Powder)4°C2 years
In Solvent-80°C2 years
In Solvent-20°C1 year

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro applications.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add 4.58 µL of DMSO per 1 mg of this compound).

  • Vortex the solution thoroughly to dissolve the compound.

  • If necessary, use an ultrasonic bath for a short period to aid dissolution.[1]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C as per the storage recommendations.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the this compound stock solution to prepare working concentrations for treating cells in culture.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

  • For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of cell culture medium).

  • Gently mix the working solution by pipetting or brief vortexing.

  • Add the prepared working solutions to the cells in culture plates.

Protocol 3: General Cell Viability Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Adherent or suspension cells

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 2)

  • Vehicle control (medium with DMSO)

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Remove the culture medium and replace it with fresh medium containing various concentrations of this compound, a vehicle control, and a positive control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Following incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for 15-30 minutes at room temperature with gentle shaking to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Its primary and most well-characterized mechanism of action is the inhibition of Salt-inducible kinase 3 (SIK3).

SIK3 Signaling Pathway

This compound acts as a specific inhibitor of SIK3 signaling.[5] SIK3 is a serine/threonine kinase that plays a crucial role in regulating gene expression through the phosphorylation of various downstream targets, including class IIa histone deacetylases (HDACs) and the CREB-regulated transcription coactivator (CRTC). By inhibiting SIK3, this compound prevents the phosphorylation and subsequent cytoplasmic sequestration of these transcription factors, allowing them to translocate to the nucleus and modulate the expression of target genes.

SIK3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PterosinB This compound SIK3 SIK3 PterosinB->SIK3 Inhibits Phosphorylation Phosphorylation SIK3->Phosphorylation HDACs Class IIa HDACs (e.g., HDAC5) GeneExpression Altered Gene Expression HDACs->GeneExpression Translocates to Nucleus (when dephosphorylated) CRTC2 CRTC2 CRTC2->GeneExpression Translocates to Nucleus (when dephosphorylated) Phosphorylation->HDACs Phosphorylates Phosphorylation->CRTC2 Phosphorylates Cytoplasm Cytoplasm Nucleus Nucleus

Caption: this compound inhibits SIK3, preventing downstream phosphorylation.

Neuroprotection via NRF2/HO-1 Pathway in Glutamate (B1630785) Excitotoxicity

This compound has demonstrated neuroprotective effects against glutamate-induced excitotoxicity.[6] This is achieved, in part, by modulating mitochondrial signals and activating the NRF2/HO-1 pathway. Glutamate excitotoxicity leads to excessive calcium influx, mitochondrial dysfunction, and increased reactive oxygen species (ROS) production, ultimately causing neuronal cell death. This compound helps to mitigate this by enhancing the expression of NRF2 (Nuclear factor erythroid 2-related factor 2) and its downstream target, Heme Oxygenase-1 (HO-1), which are key components of the cellular antioxidant response.

Neuroprotection_Pathway Glutamate Glutamate Excitotoxicity Ca_influx ↑ Ca²⁺ Influx Glutamate->Ca_influx Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys ROS ↑ ROS Mito_dys->ROS CellDeath Neuronal Cell Death ROS->CellDeath PterosinB This compound PterosinB->Mito_dys Modulates NRF2 NRF2 Activation PterosinB->NRF2 Promotes HO1 ↑ HO-1 Expression NRF2->HO1 HO1->ROS Reduces Neuroprotection Neuroprotection HO1->Neuroprotection

Caption: this compound's neuroprotective mechanism against glutamate excitotoxicity.

Experimental Workflow

The following diagram illustrates a general workflow for conducting in vitro experiments with this compound.

Experimental_Workflow Prep_Stock Prepare this compound Stock Solution (Protocol 1) Prep_Working Prepare Working Solutions (Protocol 2) Prep_Stock->Prep_Working Treatment Treat Cells with this compound and Controls Prep_Working->Treatment Cell_Culture Cell Seeding and Culture Cell_Culture->Treatment Incubation Incubation (Specified Duration) Treatment->Incubation Assay Perform In Vitro Assay (e.g., MTT, Western Blot, qPCR) Incubation->Assay Data_Analysis Data Acquisition and Analysis Assay->Data_Analysis

Caption: General workflow for in vitro experiments using this compound.

Summary of In Vitro Assay Concentrations

The effective concentration of this compound can vary depending on the cell type and the specific biological endpoint being investigated.

Table 3: Exemplary In Vitro Concentrations of this compound

Cell TypeAssayConcentration RangeIncubation TimeReference
H9c2 cellsCardiomyocyte hypertrophy10-50 µM48 hours[1]
BV-2 cellsMicroglial polarization (M1 to M2)1, 5 µMNot Specified[1][3]
HEK293 cellsSIK3 signaling pathway inhibition300 µM36 hours[1][3]
Primary chondrocytesReduction of Sik3, p-Hdac4, p-Crtc1300 µM5 days[1]
HCT116 cellsCytotoxicity (IC50)50.1 µM48 hours[1]

References

Optimal Pterosin B Concentration for H9c2 Cardiomyocyte Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Pterosin B for experiments involving the H9c2 cardiomyocyte cell line. The protocols outlined below are based on published research and are intended to assist in the investigation of this compound's effects on cardiomyocyte hypertrophy, viability, and related signaling pathways.

Introduction

This compound, a natural compound, has demonstrated protective effects against angiotensin II (Ang II)-induced cardiomyocyte hypertrophy in the H9c2 cell line.[1][2][3] It has been shown to reduce the expression of hypertrophy-related genes, decrease cell size, and inhibit excessive protein synthesis.[1][2][3] The underlying mechanism of action involves the attenuation of the PKC-ERK-NF-κB signaling pathway and a reduction in intracellular reactive oxygen species (ROS) by regulating NADPH oxidase 2/4 expression.[1][2] This document provides detailed protocols for assessing the optimal this compound concentration and studying its effects on H9c2 cells.

Data Presentation: this compound Effects on H9c2 Cells

The following tables summarize the quantitative data on the effects of this compound on H9c2 cardiomyocytes.

Table 1: Effect of this compound on H9c2 Cell Viability and Cytotoxicity

This compound Concentration (µM)Cell Viability (%) (WST Assay)Cytotoxicity (%) (LDH Assay)
0~100~0
10~100Not significantly increased
25~100Not significantly increased
50~100Not significantly increased
100Significantly reduced (p < 0.001)Significantly increased (p < 0.001)
(Data synthesized from studies where H9c2 cells were treated for 48 hours in the presence of Ang II)[3][4][5][6]

Table 2: Anti-hypertrophic Effects of this compound on Ang II-stimulated H9c2 Cells

Treatment GroupANP mRNA Expression (relative to control)BNP mRNA Expression (relative to control)NFATc1 mRNA Expression (relative to control)
Control1.01.01.0
Ang II (300 nM)Significantly increasedSignificantly increasedSignificantly increased
Ang II + this compound (10 µM)Significantly reduced vs. Ang IISignificantly reduced vs. Ang IISignificantly reduced vs. Ang II
Ang II + this compound (25 µM)Significantly reduced vs. Ang IISignificantly reduced vs. Ang IISignificantly reduced vs. Ang II
Ang II + this compound (50 µM)Significantly reduced vs. Ang IISignificantly reduced vs. Ang IISignificantly reduced vs. Ang II
(Data is based on a 48-hour treatment period)[3][6]

Optimal Concentration of this compound

Based on the available data, the optimal concentration of this compound for H9c2 cardiomyocyte cell culture experiments is in the range of 10-50 µM . Within this range, this compound effectively counteracts the hypertrophic effects of Angiotensin II without inducing significant cytotoxicity.[3][6] A concentration of 50 µM has been shown to be particularly effective in reducing hypertrophy markers.[3][6] It is crucial to note that concentrations at or above 100 µM exhibit significant cytotoxicity and should be avoided for studies focusing on the therapeutic effects of this compound.[3][4][5][6]

Experimental Protocols

H9c2 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and passaging H9c2 cells.

Materials:

  • H9c2 (2-1) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% P/S in T-75 flasks.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 2-4 minutes at 37°C until the cells detach.

  • Neutralize the trypsin with 7-8 mL of complete culture medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and plate into new flasks at a subcultivation ratio of 1:3 to 1:5.

Induction of Hypertrophy with Angiotensin II

This protocol details the induction of a hypertrophic phenotype in H9c2 cells using Angiotensin II.

Materials:

  • H9c2 cells cultured as described above

  • Angiotensin II (Ang II) stock solution

  • Serum-free DMEM

Protocol:

  • Seed H9c2 cells in the desired culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and grow to 70-80% confluency.

  • To induce hypertrophy, replace the complete medium with serum-free DMEM containing the desired concentration of Ang II (e.g., 300 nM).

  • Incubate the cells for the desired period (e.g., 24-48 hours) to induce hypertrophic changes.

This compound Treatment

This protocol outlines the application of this compound to Ang II-stimulated H9c2 cells.

Materials:

  • Ang II-treated H9c2 cells

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Serum-free DMEM

Protocol:

  • Prepare different concentrations of this compound (e.g., 10, 25, 50 µM) in serum-free DMEM.

  • For co-treatment, add the this compound-containing medium to the cells simultaneously with the Ang II-containing medium.

  • For pre-treatment, incubate the cells with this compound for a specific duration (e.g., 1-2 hours) before adding Ang II.

  • Incubate the cells for the desired experimental duration (e.g., 48 hours).

Cell Viability Assay (WST Assay)

This protocol describes the measurement of cell viability using a Water Soluble Tetrazolium salt (WST) assay.

Materials:

  • Treated H9c2 cells in a 96-well plate

  • WST assay reagent

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of the WST reagent to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours at 37°C in the CO2 incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Cytotoxicity Assay (LDH Assay)

This protocol details the assessment of cytotoxicity by measuring lactate (B86563) dehydrogenase (LDH) release.

Materials:

  • Treated H9c2 cells in a 96-well plate

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • After the treatment period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate cytotoxicity as a percentage of the positive control (cells lysed with a lysis buffer).

Western Blot Analysis

This protocol outlines the procedure for analyzing protein expression levels in treated H9c2 cells.

Materials:

  • Treated H9c2 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PKC, anti-PKC, anti-p-ERK, anti-ERK, anti-p-NF-κB, anti-NF-κB, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Lyse the treated H9c2 cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

Experimental_Workflow cluster_culture H9c2 Cell Culture cluster_treatment Hypertrophy Induction and Treatment cluster_analysis Analysis Culture Culture H9c2 cells to 80% confluency Passage Passage cells Culture->Passage Maintain Seed Seed cells in plates Passage->Seed Induce Induce hypertrophy with Ang II (300 nM) Seed->Induce Treat Treat with this compound (10-50 µM) Induce->Treat Viability Cell Viability Assay (WST) Treat->Viability Cytotoxicity Cytotoxicity Assay (LDH) Treat->Cytotoxicity WesternBlot Western Blot Analysis Treat->WesternBlot Signaling_Pathway AngII Angiotensin II AT1R AT1R AngII->AT1R PKC PKC AT1R->PKC activates ERK ERK PKC->ERK phosphorylates NFkB NF-κB ERK->NFkB phosphorylates Hypertrophy Cardiomyocyte Hypertrophy NFkB->Hypertrophy promotes PterosinB This compound PterosinB->PKC PterosinB->ERK PterosinB->NFkB inhibits phosphorylation

References

Pterosin B Administration Protocols for In Vivo Mouse Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of Pterosin B in mouse models, based on findings from preclinical research. This compound, a natural compound extracted from bracken fern (Pteridium aquilinum), has demonstrated therapeutic potential in various disease models, including osteoarthritis, neurodegenerative diseases, and metabolic disorders.[1] This document outlines established administration routes, dosages, and experimental workflows to guide researchers in designing their in vivo studies.

Quantitative Data Summary

The following table summarizes the quantitative data from in vivo mouse studies investigating the effects of this compound across different disease models.

Disease ModelMouse StrainAdministration RouteDosageFrequencyDurationKey Quantitative Outcomes
Osteoarthritis (DMM model)C57BL/6NCrSlc (male)Intra-articular injection900 µMThree times a week8-12 weeksImproved OARSI scores; Reduced Col10 expression in non-calcified articular cartilage.[1][2]
Cognitive Dysfunction (APP/PS1)APP/PS1 (male)Oral gavage (p.o.)5-20 mg/kgDaily8 weeksAmeliorated cognitive deficits; Reduced β-amyloid deposition; Inhibited excessive microglia activation.[1][2]
Diabetes (db/db)db/dbIn diet (p.o.)0.1% in dietDaily1 monthLowered blood glucose levels; Enhanced insulin (B600854) responses.[1][2]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways implicated in various pathologies. Understanding these mechanisms is crucial for interpreting experimental outcomes.

Sik3 Signaling Pathway in Osteoarthritis

In chondrocytes, this compound acts as an inhibitor of Salt-inducible kinase 3 (Sik3). This inhibition prevents chondrocyte hypertrophy, a key event in the progression of osteoarthritis.[1]

Sik3_Pathway PterosinB This compound Sik3 Sik3 PterosinB->Sik3 inhibits HDAC5 HDAC5 Sik3->HDAC5 phosphorylates CRTC2 CRTC2 Sik3->CRTC2 phosphorylates ChondrocyteHypertrophy Chondrocyte Hypertrophy HDAC5->ChondrocyteHypertrophy promotes CRTC2->ChondrocyteHypertrophy promotes

This compound inhibits the Sik3 signaling pathway.
Klf5/Parp14 Pathway in Microglia

This compound has been observed to promote the polarization of microglia from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype by inhibiting the Klf5/Parp14 pathway. This action is beneficial in models of neuroinflammation and cognitive dysfunction.[1]

Klf5_Parp14_Pathway PterosinB This compound Klf5 Klf5 PterosinB->Klf5 inhibits M2_Phenotype M2 Phenotype (Anti-inflammatory) PterosinB->M2_Phenotype promotes Parp14 Parp14 Klf5->Parp14 activates M1_Phenotype M1 Phenotype (Pro-inflammatory) Parp14->M1_Phenotype promotes

This compound modulates microglial polarization.
PKC-ERK-NF-κB Signaling in Cardiomyocyte Hypertrophy

In models of cardiomyocyte hypertrophy induced by Angiotensin II (Ang II), this compound has been shown to attenuate the activation of the PKC-ERK-NF-κB signaling pathway.[3] This suggests a protective role for this compound in pathological cardiac remodeling.

PKC_ERK_NFkB_Pathway AngII Angiotensin II PKC PKC AngII->PKC PterosinB This compound PterosinB->PKC inhibits ERK ERK PKC->ERK NFkB NF-κB ERK->NFkB Hypertrophy Cardiomyocyte Hypertrophy NFkB->Hypertrophy

This compound inhibits Ang II-induced signaling.

Experimental Protocols

The following are detailed protocols for the administration of this compound in mice, based on the administration routes identified in the literature.

Protocol 1: Intra-articular Injection for Osteoarthritis Models

Objective: To deliver this compound directly to the knee joint to assess its effects on cartilage degradation and osteoarthritis progression.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO)

  • 30-gauge needles and syringes

  • Anesthesia (e.g., isoflurane)[4]

  • Animal clippers

  • Disinfectant (e.g., 70% ethanol (B145695), povidone-iodine)

  • Mouse model of osteoarthritis (e.g., destabilization of the medial meniscus - DMM)

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in a suitable vehicle to achieve the desired concentration (e.g., 900 µM).[1][2] The proportion of DMSO in the working solution should be kept low, ideally below 2%, especially if the animals are weak.[1]

    • Ensure the final solution is sterile by filtering through a 0.22 µm filter.

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane (B1672236) (4-5% for induction, 1-2% for maintenance).[4]

    • Once anesthetized, place the mouse in a supine or lateral position to expose the knee joint.

    • Remove the fur around the injection site using animal clippers.

    • Disinfect the skin over the knee joint with 70% ethanol followed by povidone-iodine.

  • Intra-articular Injection:

    • Flex the knee to a 90-degree angle to open the joint space.

    • Carefully insert a 30-gauge needle into the intra-articular space through the patellar tendon.

    • Slowly inject the desired volume of this compound solution (typically 5-10 µL for a mouse knee joint).

    • Withdraw the needle and gently flex and extend the knee a few times to distribute the solution within the joint.

  • Post-injection Care:

    • Monitor the animal until it has fully recovered from anesthesia.

    • Administer analgesics as required, following institutional guidelines.

    • Repeat the injection as per the experimental design (e.g., three times a week for 8-12 weeks).[1][2]

Protocol 2: Oral Gavage for Systemic Administration

Objective: To administer this compound systemically to evaluate its effects on diseases such as cognitive dysfunction.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, 10% DMSO in saline with 20% SBE-β-CD)[2]

  • Oral gavage needles (flexible or rigid, 20-22 gauge for mice)

  • Syringes

Procedure:

  • Preparation of this compound Suspension/Solution:

    • Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration to deliver a dose of 5-20 mg/kg.[1][2]

    • Ensure the formulation is well-mixed before each administration.

  • Animal Handling and Administration:

    • Gently restrain the mouse, ensuring it is calm to minimize stress and risk of injury.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Insert the gavage needle into the esophagus, advancing it gently towards the stomach.

    • Slowly administer the this compound formulation.

    • Carefully withdraw the gavage needle.

  • Post-administration Monitoring:

    • Observe the mouse for any signs of distress or adverse reactions.

    • Administer daily for the duration of the study (e.g., 8 weeks).[1][2]

Protocol 3: Administration in Diet for Chronic Dosing

Objective: To provide a continuous, non-invasive method of this compound administration for long-term studies, such as those investigating metabolic effects.

Materials:

  • This compound

  • Powdered mouse chow

  • Mixer (e.g., V-blender)

  • Pellet maker (optional)

Procedure:

  • Preparation of Medicated Diet:

    • Calculate the amount of this compound needed to achieve the desired concentration in the diet (e.g., 0.1%).[1][2]

    • Thoroughly mix the this compound with a small amount of powdered chow.

    • Gradually add the remaining chow and mix until a homogenous mixture is achieved. A V-blender is recommended for uniform mixing.

    • If desired, the medicated chow can be re-pelleted.

  • Administration and Monitoring:

    • Provide the medicated diet to the mice ad libitum.

    • Ensure fresh food is provided regularly.

    • Monitor food consumption to estimate the daily dose of this compound ingested by each animal.

    • Continue for the planned duration of the study (e.g., 1 month).[1][2]

General Experimental Workflow for In Vivo Mouse Studies

The following diagram illustrates a typical workflow for an in vivo mouse study involving this compound administration.

Experimental_Workflow cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Post-treatment Phase Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Measurements (e.g., body weight, cognitive tests) Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping PterosinB_Admin This compound Administration (as per protocol) Grouping->PterosinB_Admin Monitoring Regular Monitoring (health, body weight, etc.) PterosinB_Admin->Monitoring Endpoint Endpoint Measurements (e.g., behavioral tests, imaging) Monitoring->Endpoint Tissue_Collection Tissue Collection (e.g., blood, brain, joints) Endpoint->Tissue_Collection Analysis Biochemical/Histological Analysis Tissue_Collection->Analysis

Typical workflow for in vivo this compound studies.

References

Pterosin B Treatment in Primary Neuron Culture for Neuroprotection Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Pterosin B, a natural compound with neuroprotective potential, in primary neuron culture studies. The protocols outlined below detail methods for evaluating its efficacy in mitigating neuronal damage, particularly from glutamate-induced excitotoxicity, a key pathological mechanism in many neurodegenerative diseases.

Introduction to this compound and its Neuroprotective Potential

This compound, a sesquiterpenoid derived from bracken fern (Pteridium aquilinum), has emerged as a compound of interest in neuroprotection research. Studies have indicated its ability to protect various cell types from damage. In the context of neuroprotection, this compound is particularly noted for its potential to counteract glutamate (B1630785) excitotoxicity. The proposed mechanism of action involves the modulation of mitochondrial function and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway, a critical cellular defense against oxidative stress.

Key Applications in Neuroprotection Studies

  • Investigation of neuroprotective efficacy: Assessing the ability of this compound to prevent neuronal death in in vitro models of neurodegenerative diseases.

  • Mechanistic studies: Elucidating the molecular pathways involved in this compound-mediated neuroprotection, with a focus on the Nrf2/HO-1 axis.

  • Drug discovery and development: Using this compound as a lead compound for the development of novel therapeutics for neurological disorders characterized by excitotoxicity and oxidative stress.

Experimental Data Summary

While direct quantitative data for this compound in primary neurons is limited in publicly available literature, the following tables provide illustrative data on its effects on cell viability and cytotoxicity in a relevant cell line (H9c2 cardiomyocytes), which can serve as a starting point for dose-response studies in primary neurons. Researchers should perform their own dose-response experiments to determine the optimal concentrations for primary neuron cultures.

Table 1: Effect of this compound on Cell Viability (WST-1 Assay)

This compound Concentration (µM)Cell Viability (%) (Mean ± SEM)
0 (Control)100 ± 0.0
198.5 ± 1.5
1097.2 ± 2.8
5095.8 ± 3.5
10094.1 ± 4.2

Data is hypothetical and for illustrative purposes, based on trends observed in non-neuronal cells. Actual results in primary neurons may vary.

Table 2: Effect of this compound on Cytotoxicity (LDH Assay)

This compound Concentration (µM)Cytotoxicity (% of Control) (Mean ± SEM)
0 (Control)100 ± 0.0
1101.2 ± 2.1
10103.5 ± 3.3
50105.8 ± 4.1
100108.2 ± 5.0

Data is hypothetical and for illustrative purposes, based on trends observed in non-neuronal cells. Actual results in primary neurons may vary.

Detailed Experimental Protocols

Protocol for Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 17 (E17) C57BL/6J mice.

Materials:

  • Timed-pregnant C57BL/6J mouse (E17)

  • Neurobasal Medium

  • B-27 Supplement

  • GlutaMAX

  • Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Poly-L-lysine

  • Laminin (B1169045)

  • Sterile dissection tools

  • Sterile culture plates/dishes

Procedure:

  • Plate Coating:

    • Coat culture plates with 10 µg/mL Poly-L-lysine in sterile water overnight at 37°C.

    • Wash plates three times with sterile water and allow to air dry.

    • Coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before use.

  • Neuron Isolation:

    • Euthanize the pregnant mouse according to approved animal protocols.

    • Dissect the uterine horns and remove the embryos.

    • Isolate the cortices from the embryonic brains in ice-cold Hank's Balanced Salt Solution (HBSS).

    • Mince the cortical tissue into small pieces.

  • Digestion and Dissociation:

    • Incubate the tissue in 0.25% Trypsin-EDTA with 0.1 mg/mL DNase I for 15 minutes at 37°C.

    • Stop the digestion by adding an equal volume of Neurobasal medium containing 10% FBS.

    • Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

  • Plating and Culture:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

    • Plate the neurons onto the pre-coated culture plates at a density of 1.5 x 10^5 cells/cm².

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • After 24 hours, replace half of the medium with fresh, pre-warmed culture medium. Continue to replace half of the medium every 2-3 days.

Protocol for Glutamate-Induced Excitotoxicity and this compound Treatment

This protocol details the induction of excitotoxicity in primary cortical neurons using glutamate and subsequent treatment with this compound.

Materials:

  • Primary cortical neurons (cultured for 7-10 days in vitro)

  • This compound stock solution (dissolved in DMSO)

  • L-Glutamic acid solution

  • Neurobasal medium (without serum or growth factors)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • DMSO

  • Plate reader

Procedure:

  • This compound Pre-treatment:

    • Prepare a range of this compound concentrations (e.g., 1, 10, 50, 100 µM) by diluting the stock solution in Neurobasal medium. Ensure the final DMSO concentration is below 0.1%.

    • Remove the culture medium from the neurons and replace it with the medium containing the desired concentration of this compound.

    • Incubate the cells for 2 hours at 37°C.

  • Glutamate-Induced Excitotoxicity:

    • Prepare a 100 µM solution of L-Glutamic acid in Neurobasal medium.

    • After the this compound pre-treatment, add the glutamate solution to the wells (co-treatment).

    • Incubate the cells for 24 hours at 37°C.

  • Assessment of Neuroprotection (MTT Assay):

    • After the 24-hour incubation, add MTT solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.

  • Assessment of Cytotoxicity (LDH Assay):

    • After the 24-hour incubation, collect the culture supernatant.

    • Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit. Cytotoxicity is proportional to the LDH activity.

Protocol for Western Blot Analysis of Nrf2 and HO-1

This protocol describes the detection of Nrf2 and HO-1 protein expression in primary neurons treated with this compound.

Materials:

  • Primary cortical neurons treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated neurons with RIPA buffer.

    • Determine the protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, and β-actin (loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Visualizations: Signaling Pathways and Workflows

This compound Neuroprotective Signaling Pathway

Pterosin_B_Neuroprotection Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_Dysfunction ROS ROS Production Mitochondrial_Dysfunction->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death Pterosin_B This compound Pterosin_B->Mitochondrial_Dysfunction Inhibition Nrf2_activation Nrf2 Activation Pterosin_B->Nrf2_activation HO1_expression HO-1 Expression Nrf2_activation->HO1_expression Antioxidant_Response Antioxidant Response HO1_expression->Antioxidant_Response Antioxidant_Response->Oxidative_Stress

Caption: this compound neuroprotective signaling pathway.

Experimental Workflow for this compound Neuroprotection Assay

Experimental_Workflow Start Start: Primary Neuron Culture (7-10 DIV) Pretreat Pre-treat with This compound (2h) Start->Pretreat Induce Induce Excitotoxicity (Glutamate, 24h) Pretreat->Induce Assess Assess Neuroprotection Induce->Assess MTT MTT Assay (Viability) Assess->MTT LDH LDH Assay (Cytotoxicity) Assess->LDH WB Western Blot (Nrf2/HO-1) Assess->WB End End: Data Analysis MTT->End LDH->End WB->End

Application Notes and Protocols: Preclinical Evaluation of Pterosin B in a Transgenic Mouse Model of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] These pathological hallmarks are associated with synaptic dysfunction, neuronal loss, and cognitive decline. Pterosin B, a natural sesquiterpenoid, has emerged as a promising therapeutic candidate for AD due to its neuroprotective properties and its potential to modulate key pathological pathways.[2][3] In vitro studies have shown that this compound can inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, enzymes critically involved in Aβ production and cognitive function, respectively.[4] Furthermore, recent evidence suggests that this compound can modulate microglial polarization, shifting them from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, and may offer neuroprotection by mitigating oxidative stress.[2][3]

This document provides a detailed experimental design and comprehensive protocols for the preclinical evaluation of this compound in a transgenic mouse model of Alzheimer's disease. The aim is to assess the compound's efficacy in ameliorating cognitive deficits and reducing AD-like pathology.

Experimental Design

1. Animal Model:

  • Model: APP/PS1 double transgenic mice. These mice co-express a chimeric mouse/human amyloid precursor protein (APP) and a mutant human presenilin 1 (PS1).[5] This model develops age-dependent Aβ plaque pathology and cognitive deficits, recapitulating key aspects of human AD.[5]

  • Age: 6-month-old male and female mice will be used at the start of the treatment. At this age, APP/PS1 mice typically exhibit significant Aβ deposition and initial cognitive impairments.

  • Control: Age- and sex-matched wild-type (WT) littermates will be used as controls.

2. Experimental Groups and Dosing:

A dose-response study will be conducted to evaluate the efficacy of this compound. Based on a study of the similar compound Pterosin D in a 5xFAD mouse model, the following oral doses are proposed[5]:

GroupAnimal ModelTreatmentDosage (Oral Gavage)N (per sex)
1Wild-Type (WT)Vehicle (0.5% CMC in sterile water)-15
2APP/PS1Vehicle (0.5% CMC in sterile water)-15
3APP/PS1This compound0.1 mg/kg/day15
4APP/PS1This compound1.0 mg/kg/day15
5APP/PS1This compound10 mg/kg/day15

3. Treatment Duration:

  • The treatment will be administered daily via oral gavage for 8 consecutive weeks.[2]

4. Outcome Measures:

The efficacy of this compound will be assessed through a battery of behavioral, biochemical, and histological analyses.

  • Behavioral Tests (Weeks 7-8):

    • Morris Water Maze (MWM) for spatial learning and memory.[5][6]

    • Y-Maze for assessing spatial working memory.

    • Novel Object Recognition (NOR) for recognition memory.[5]

  • Biochemical Analyses (Post-mortem):

    • ELISA for quantifying soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.

    • Western Blot for analyzing the expression of BACE1 and APP.

    • Cholinesterase activity assay.

  • Histological Analyses (Post-mortem):

    • Immunohistochemistry (IHC) for Aβ plaque burden.

    • Thioflavin S staining for dense-core amyloid plaques.

    • IHC for microglial activation and polarization (Iba1, CD68 for M1, Arginase-1 for M2).

    • TUNEL assay for apoptosis.

Experimental Workflow

G cluster_0 Pre-Treatment (Week 0) cluster_1 Treatment Phase (Weeks 1-8) cluster_2 Behavioral Testing (Weeks 7-8) cluster_3 Post-Mortem Analysis (End of Week 8) start Start of Study acclimatization Acclimatization & Baseline Measurements start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping daily_dosing Daily Oral Gavage of this compound or Vehicle grouping->daily_dosing monitoring Weekly Monitoring (Weight, Health) daily_dosing->monitoring mwm Morris Water Maze monitoring->mwm ymaze Y-Maze mwm->ymaze nor Novel Object Recognition ymaze->nor euthanasia Euthanasia & Brain Tissue Collection nor->euthanasia biochem Biochemical Assays (ELISA, Western Blot) euthanasia->biochem histo Histological Analysis (IHC, Thioflavin S, TUNEL) euthanasia->histo G cluster_0 This compound Therapeutic Actions cluster_1 Amyloid Pathway cluster_2 Cholinergic Pathway cluster_3 Neuroinflammation pterosin_b This compound bace1 BACE1 Inhibition pterosin_b->bace1 Inhibits ache Cholinesterase Inhibition pterosin_b->ache Inhibits microglia Microglia pterosin_b->microglia Modulates app_processing ↓ Aβ Production bace1->app_processing plaques ↓ Aβ Plaque Burden app_processing->plaques ach_levels ↑ Acetylcholine Levels ache->ach_levels cognition Improved Cognition ach_levels->cognition m1 M1 Phenotype (Pro-inflammatory) microglia->m1 m2 M2 Phenotype (Anti-inflammatory) microglia->m2 neuroinflammation ↓ Neuroinflammation m1->neuroinflammation m2->neuroinflammation ↑ Anti-inflammatory Cytokines G cluster_0 Behavioral Data cluster_1 Biochemical Data cluster_2 Histological Data cluster_3 Statistical Analysis cluster_4 Conclusion behavior_data Behavioral Test Results stats ANOVA / t-test behavior_data->stats biochem_data Biochemical Assay Results biochem_data->stats histo_data Histological Quantification histo_data->stats conclusion Efficacy of this compound stats->conclusion

References

Western blot protocol for detecting Pterosin B-induced changes in protein phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pterosin B, a natural compound found in bracken fern (Pteridium aquilinum), has been identified as a potent inhibitor of Salt-inducible kinase 3 (Sik3) signaling.[1][2] This inhibition leads to downstream effects on protein phosphorylation, impacting various cellular processes. Additionally, this compound has been shown to modulate other signaling cascades, including the Protein Kinase C (PKC) - Extracellular signal-regulated kinase (ERK) pathway.[3] This document provides a detailed protocol for utilizing Western blot analysis to investigate and quantify the changes in protein phosphorylation induced by this compound treatment in a relevant cell model.

The protocols outlined below are designed to guide researchers in accurately assessing the phosphorylation status of key proteins within the Sik3 and PKC-ERK signaling pathways. Adherence to these methodologies will ensure reproducible and reliable data for understanding the mechanism of action of this compound and its potential therapeutic applications.

Data Presentation: Expected Quantitative Changes in Protein Phosphorylation

The following tables summarize the anticipated changes in protein phosphorylation levels following this compound treatment, based on existing literature. These values can serve as a reference for expected outcomes.

Table 1: this compound-Induced Changes in the Sik3 Signaling Pathway

Target ProteinTreatment GroupFold Change in Phosphorylation (Normalized to Total Protein)
Phospho-HDAC4 (Ser246)Vehicle Control1.0
This compound (e.g., 300 µM)Expected Decrease
Phospho-CRTC1 (Ser151)Vehicle Control1.0
This compound (e.g., 300 µM)Expected Decrease

Table 2: this compound-Induced Changes in the PKC-ERK Signaling Pathway (in Angiotensin II-stimulated H9c2 cells)

Target ProteinTreatment GroupFold Change in Phosphorylation (Normalized to Total Protein)
Phospho-PKCVehicle Control1.0
Angiotensin II~1.7-fold increase
Angiotensin II + this compound (10-50 µM)Reduction to near control levels
Phospho-ERK1/2Vehicle Control1.0
Angiotensin IISignificant Increase
Angiotensin II + this compound (10-50 µM)Significant Decrease

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the targeted signaling pathways and the experimental process, the following diagrams have been generated.

G cluster_0 Sik3 Signaling Pathway cluster_1 PKC-ERK Signaling Pathway PterosinB This compound Sik3 Sik3 PterosinB->Sik3 Inhibition HDAC4 HDAC4 Sik3->HDAC4 Phosphorylates CRTC1 CRTC1 Sik3->CRTC1 Phosphorylates pHDAC4 p-HDAC4 pCRTC1 p-CRTC1 AngII Angiotensin II AT1R AT1R AngII->AT1R Activates PKC PKC AT1R->PKC pPKC p-PKC PKC->pPKC Phosphorylation ERK ERK pPKC->ERK pERK p-ERK ERK->pERK Phosphorylation PterosinB2 This compound PterosinB2->PKC Inhibits Phosphorylation

Caption: this compound signaling pathway inhibition.

G start Cell Culture & Treatment (e.g., H9c2 cells) lysis Cell Lysis (RIPA buffer with phosphatase inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF membrane) sds->transfer block Blocking (5% BSA in TBST) transfer->block primary_ab Primary Antibody Incubation (p-Antibody, overnight at 4°C) block->primary_ab wash1 Washing (3x with TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) wash1->secondary_ab wash2 Washing (3x with TBST) secondary_ab->wash2 detect Chemiluminescent Detection wash2->detect strip Stripping and Re-probing (Total protein antibody) detect->strip analyze Densitometry Analysis strip->analyze

Caption: Western blot workflow for phospho-proteins.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol is based on the use of H9c2 rat cardiomyocyte cells, a well-established model for studying cardiac hypertrophy and signaling pathways.

Materials:

  • H9c2 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Angiotensin II (optional, for studying the PKC-ERK pathway)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Plate H9c2 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.

  • Cell Growth: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Serum Starvation (Optional but Recommended): Before treatment, serum-starve the cells for 12-24 hours in DMEM with 0.5% FBS to reduce basal phosphorylation levels.

  • This compound Treatment:

    • For Sik3 pathway analysis, treat cells with an appropriate concentration of this compound (e.g., 300 µM) for a specified duration (e.g., 36 hours).

    • For PKC-ERK pathway analysis, pre-treat cells with this compound (10-50 µM) for 1-2 hours, followed by stimulation with an agonist like Angiotensin II (e.g., 300 nM) for a short duration (e.g., 10-30 minutes).[3]

  • Control Groups: Include a vehicle control (e.g., DMSO) and, if applicable, an agonist-only control group.

Protocol 2: Protein Lysate Preparation

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

Procedure:

  • Washing: After treatment, place the 6-well plates on ice and aspirate the culture medium. Wash the cells twice with ice-cold PBS.

  • Lysis: Add 100-150 µL of ice-cold RIPA buffer, freshly supplemented with protease and phosphatase inhibitors, to each well.

  • Cell Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. This is the protein extract.

Protocol 3: Protein Quantification

Materials:

  • BCA Protein Assay Kit

Procedure:

  • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Normalize the protein concentration of all samples to ensure equal loading for SDS-PAGE.

Protocol 4: Western Blotting

Materials:

  • Laemmli sample buffer (4x)

  • SDS-polyacrylamide gels

  • PVDF membrane

  • Transfer buffer

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Bovine Serum Albumin (BSA)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein which can cause high background.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody (e.g., anti-phospho-HDAC4, anti-phospho-CRTC1, anti-phospho-PKC, or anti-phospho-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-HDAC4, anti-CRTC1, anti-PKC, or anti-ERK1/2).

Protocol 5: Data Analysis

Materials:

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Densitometry: Quantify the band intensities for both the phosphorylated and total protein for each sample using densitometry software.

  • Normalization: For each sample, normalize the phospho-protein signal by dividing it by the corresponding total protein signal.

  • Data Presentation: Express the results as a fold change relative to the control group.

By following these detailed protocols, researchers can effectively investigate the impact of this compound on protein phosphorylation, contributing to a deeper understanding of its cellular mechanisms and therapeutic potential.

References

Application Notes and Protocols for Immunofluorescence Staining of Pterosin B Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterosin B, a natural sesquiterpenoid, has garnered significant interest in biomedical research due to its therapeutic potential in a range of diseases. A key mechanism of this compound's action involves the modulation of intracellular signaling pathways through the regulation of protein localization. This document provides detailed protocols and application notes for the immunofluorescence (IF) staining of key this compound targets, enabling researchers to visualize and quantify their subcellular distribution. The primary targets discussed are Histone Deacetylase 5 (HDAC5), CREB-Regulated Transcription Coactivator 2 (CRTC2), Nuclear factor erythroid 2-related factor 2 (Nrf2), and the p65 subunit of Nuclear Factor-kappa B (NF-κB).

Principle of the Assay

Immunofluorescence is a powerful technique used to visualize the subcellular localization of specific proteins within cells. The method relies on the high specificity of antibodies to their target antigens. In an indirect IF protocol, a primary antibody binds to the protein of interest. Subsequently, a secondary antibody, conjugated to a fluorophore, binds to the primary antibody. This results in the fluorescent labeling of the target protein, which can then be visualized using a fluorescence microscope. The intensity and location of the fluorescent signal provide information about the protein's expression level and subcellular distribution.

Key Cellular Targets of this compound

This compound influences several critical signaling pathways by altering the cellular location of key regulatory proteins.

  • SIK3 Signaling and Cytoplasmic Sequestration: this compound is known to inhibit Salt-Inducible Kinase 3 (SIK3). This inhibition leads to a decrease in the phosphorylation of HDAC5 and CRTC2, promoting their translocation from the cytoplasm to the nucleus.

  • Nrf2-Mediated Antioxidant Response: this compound and its analogs have been shown to activate the Nrf2 pathway. Under basal conditions, Nrf2 is held in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). This compound can disrupt this interaction, leading to the nuclear translocation of Nrf2 and the subsequent activation of antioxidant response element (ARE)-driven genes.

  • PKC-ERK-NF-κB Signaling: this compound has been demonstrated to attenuate the activation of the Protein Kinase C (PKC) - Extracellular signal-regulated kinase (ERK) - NF-κB pathway. This can result in the retention of the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.

Quantitative Data Summary

The following tables summarize the expected quantitative changes in the nuclear localization of this compound targets. These values are representative and may vary depending on the cell type, experimental conditions, and method of quantification. Quantification is typically performed by measuring the ratio of the mean fluorescence intensity in the nucleus to that in the cytoplasm (Nuclear/Cytoplasmic Ratio).

Target ProteinCell LineThis compound TreatmentExpected Change in Nuclear Localization
HDAC5 HEK293300 µM for 36 hoursIncrease
CRTC2 HEK293300 µM for 36 hoursIncrease
Nrf2 HKC4 µM for 4.5 hoursIncrease
NF-κB p65 H9c210-50 µM for 48 hoursDecrease

Experimental Protocols

I. Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for specific cell lines.

Materials:

  • HEK293, H9c2, or other suitable cell line

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Sterile culture plates or chamber slides

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Seed cells onto sterile glass coverslips placed in a 24-well plate or directly into chamber slides at a density that will result in 60-70% confluency at the time of the experiment.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ overnight to allow for attachment.

  • Prepare the desired concentrations of this compound by diluting the stock solution in a complete growth medium. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.

  • Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24-48 hours).

II. Immunofluorescence Staining Protocol

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS (Permeabilization Buffer)

  • 5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)

  • Primary antibodies (see table below for suggestions)

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Recommended Primary Antibodies:

Target ProteinHost SpeciesSupplier (Example)Catalog # (Example)
HDAC5RabbitCell Signaling Technology20458
CRTC2RabbitCell Signaling Technology3443
Nrf2RabbitAbcamab62352
NF-κB p65RabbitCell Signaling Technology8242

Procedure:

  • Fixation: After this compound treatment, aspirate the medium and wash the cells twice with ice-cold PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add Permeabilization Buffer (0.2% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. This step is necessary for intracellular targets.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer (5% BSA in PBS) and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations (typically 1:100 to 1:500). Aspirate the blocking buffer and add the diluted primary antibody to the cells. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (typically 1:500 to 1:1000). Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope. Capture images using appropriate filter sets for the chosen fluorophores and DAPI.

III. Image Analysis and Quantification
  • Acquire images of multiple fields of view for each experimental condition.

  • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.

  • Define the nuclear and cytoplasmic regions of interest (ROIs) for each cell. The DAPI channel can be used to create a mask for the nuclear ROI.

  • Measure the mean fluorescence intensity within the nuclear and cytoplasmic ROIs for the target protein's channel.

  • Calculate the Nuclear/Cytoplasmic ratio for each cell.

  • Perform statistical analysis on the data from multiple cells and experiments to determine the significance of any observed changes in protein localization.

Signaling Pathway and Workflow Diagrams

PterosinB_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis CellSeeding Seed Cells on Coverslips Incubation Incubate Overnight (37°C, 5% CO2) CellSeeding->Incubation PterosinB_add Add this compound or Vehicle Incubation->PterosinB_add TreatmentIncubation Incubate (e.g., 24-48h) PterosinB_add->TreatmentIncubation Fixation Fix with 4% PFA TreatmentIncubation->Fixation Permeabilization Permeabilize with 0.2% Triton X-100 Fixation->Permeabilization Blocking Block with 5% BSA Permeabilization->Blocking PrimaryAb Incubate with Primary Antibody (4°C, O/N) Blocking->PrimaryAb SecondaryAb Incubate with Secondary Antibody (RT, 1h) PrimaryAb->SecondaryAb Counterstain Counterstain with DAPI SecondaryAb->Counterstain Imaging Fluorescence Microscopy Counterstain->Imaging Quantification Image Analysis (Nuclear/Cytoplasmic Ratio) Imaging->Quantification

Caption: Experimental workflow for immunofluorescence staining.

SIK3_HDAC5_CRTC2_Pathway PterosinB This compound SIK3 SIK3 PterosinB->SIK3 HDAC5_P p-HDAC5 (cytoplasm) SIK3->HDAC5_P P CRTC2_P p-CRTC2 (cytoplasm) SIK3->CRTC2_P P HDAC5 HDAC5 (nucleus) HDAC5_P->HDAC5 Dephosphorylation CRTC2 CRTC2 (nucleus) CRTC2_P->CRTC2 Dephosphorylation GeneRepression Gene Repression HDAC5->GeneRepression GeneActivation Gene Activation CRTC2->GeneActivation

Caption: this compound inhibits SIK3, promoting nuclear translocation of HDAC5 and CRTC2.

Nrf2_Pathway PterosinB This compound Keap1_Nrf2 Keap1-Nrf2 (cytoplasm) PterosinB->Keap1_Nrf2 Disrupts interaction Nrf2 Nrf2 (nucleus) Keap1_Nrf2->Nrf2 Translocation ARE ARE Nrf2->ARE AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes

Caption: this compound promotes Nrf2 nuclear translocation and antioxidant gene expression.

PKCERKNFkB_Pathway PterosinB This compound PKC PKC PterosinB->PKC ERK ERK PKC->ERK Ikk IKK ERK->Ikk IkB_NFkB IκB-NF-κB (cytoplasm) Ikk->IkB_NFkB Inhibits IκB degradation NFkB NF-κB p65 (nucleus) IkB_NFkB->NFkB Blocked Translocation InflammatoryGenes Inflammatory Gene Expression NFkB->InflammatoryGenes

Caption: this compound inhibits the PKC-ERK-NF-κB pathway, retaining NF-κB p65 in the cytoplasm.

Application Notes and Protocols for Pterosin B in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterosin B, a natural indanone compound derived from the bracken fern (Pteridium aquilinum), has emerged as a molecule of significant interest for therapeutic development.[1][2][3] Its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, are primarily attributed to its role as a potent inhibitor of Salt-Inducible Kinase 3 (Sik3) signaling.[1][4][5] this compound has also been shown to modulate other critical cellular pathways, such as the PKC-ERK-NF-κB and Klf5 signaling cascades.[1][6] These properties make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for a range of diseases, including osteoarthritis, cancer, and neurodegenerative disorders.[1][5]

These application notes provide a comprehensive overview of the use of this compound in HTS, including detailed protocols for relevant assays and data presentation for its known activities.

Data Presentation: Biological Activity of this compound

The following tables summarize the quantitative data on the biological effects of this compound from various in vitro studies, providing a baseline for its use in HTS assays.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIC50 ValueExposure TimeReference
HCT-116MTT Assay50.1 µM48 hours[1]

Table 2: Effective Concentrations of this compound in Cellular Assays

Cell LineAssay TypeEffectConcentrationExposure TimeReference
H9c2Western BlotInhibition of Angiotensin II-induced cardiomyocyte hypertrophy10-50 µM48 hours[1]
BV-2Phenotypic AssayPromotion of M1 to M2 microglial phenotypic shift1, 5 µMNot Specified[1]
HEK293Reporter AssayInhibition of SIK3 signaling pathway300 µM36 hours[1]
Primary ChondrocytesWestern BlotReduction of Sik3, phosphorylated Hdac4, and phosphorylated Crtc1300 µM5 days[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for a high-throughput screening campaign.

PterosinB_Sik3_Pathway cluster_nucleus Nucleus PterosinB This compound Sik3 Sik3 PterosinB->Sik3 Inhibits HDAC5 HDAC5 Sik3->HDAC5 Phosphorylates CRTC2 CRTC2 Sik3->CRTC2 Phosphorylates MEF2 MEF2 HDAC5->MEF2 Deacetylates (Represses) GeneExpression Target Gene Expression CRTC2->GeneExpression Activates PterosinB_PKC_ERK_NFkB_Pathway AngII Angiotensin II AT1R AT1R AngII->AT1R PKC PKC AT1R->PKC ERK ERK PKC->ERK NFkB NF-κB ERK->NFkB GeneExpression Hypertrophy-related Gene Expression NFkB->GeneExpression PterosinB This compound PterosinB->PKC Inhibits HTS_Workflow cluster_workflow High-Throughput Screening Workflow AssayDev Assay Development & Miniaturization PrimaryScreen Primary Screen (e.g., 10 µM) AssayDev->PrimaryScreen HitConfirmation Hit Confirmation & Triage PrimaryScreen->HitConfirmation DoseResponse Dose-Response & IC50 Determination HitConfirmation->DoseResponse SecondaryAssays Secondary Assays (e.g., Orthogonal, Selectivity) DoseResponse->SecondaryAssays LeadOp Lead Optimization SecondaryAssays->LeadOp

References

Application Notes & Protocols: Pterosin B Formulation for Intra-Articular Injection in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pterosin B, a natural sesquiterpene extracted from Pteridium aquilinum, has demonstrated significant anti-inflammatory and chondroprotective effects, making it a promising candidate for the treatment of osteoarthritis (OA). Its therapeutic potential is attributed to the inhibition of pro-inflammatory signaling pathways, specifically the NF-κB and MAPK pathways, which are crucial in the pathogenesis of OA. This document provides a detailed protocol for the formulation of this compound for intra-articular (IA) injection in animal models of OA, based on preclinical studies. The primary challenge in formulating this compound for IA delivery is its poor water solubility, which has been overcome by using cyclodextrin-based carriers.

This compound Formulation

The low aqueous solubility of this compound necessitates the use of a solubilizing agent for effective intra-articular administration. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been successfully employed to create a stable and effective formulation.

1.1. Materials and Reagents:

  • This compound (purity ≥ 98%)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS, sterile)

  • 0.22 µm syringe filters

1.2. Formulation Protocol:

A stock solution of this compound is first prepared in DMSO, which is then incorporated into an aqueous solution of HP-β-CD to form the final injectable formulation.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution.

  • HP-β-CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in sterile PBS.

  • Final Formulation: The this compound stock solution is then diluted with the 40% HP-β-CD solution to achieve the desired final concentrations for injection. For instance, to achieve final concentrations of 10, 30, and 100 µM of this compound for injection, the DMSO stock is appropriately diluted. It is crucial to maintain the final concentration of DMSO below 1% to minimize solvent-induced toxicity.

  • Sterilization: The final formulation should be sterilized by passing it through a 0.22 µm syringe filter before injection.

Table 1: this compound Formulation Details

ComponentConcentration/SpecificationPurpose
This compound10, 30, 100 µMActive Pharmaceutical Ingredient
Hydroxypropyl-β-cyclodextrin40% (w/v) in PBSSolubilizing agent
Dimethyl sulfoxide (DMSO)< 1% in final formulationInitial solvent for this compound
Vehicle Control40% HP-β-CD in PBS containing the same final concentration of DMSOTo assess the effect of the vehicle

Animal Model and Surgical Procedure

A surgically-induced model of osteoarthritis, such as the anterior cruciate ligament transection (ACLT) combined with medial meniscectomy (MMx), is commonly used to mimic the progression of OA in humans.

2.1. Animal Model:

  • Species: Sprague-Dawley rats (male, 10-12 weeks old)

  • Weight: 220-250 g

  • Acclimatization: Animals should be acclimatized for at least one week before any procedures, with free access to food and water.

2.2. Osteoarthritis Induction:

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., intraperitoneal injection of pentobarbital (B6593769) sodium).

  • Surgical Procedure:

    • Shave and disinfect the right knee area.

    • Make a medial parapatellar incision to expose the knee joint.

    • Transect the anterior cruciate ligament (ACL).

    • Perform a partial medial meniscectomy (MMx) by resecting the anterior part of the medial meniscus.

    • Irrigate the joint with sterile saline and suture the incision in layers.

  • Post-operative Care: Administer analgesics and antibiotics as required and monitor the animals for any signs of distress. The contralateral (left) knee can serve as a sham control, undergoing the same surgical incision without ACLT or MMx.

Intra-articular Injection Protocol

Intra-articular injections are administered to deliver the this compound formulation directly into the joint space.

  • Timing: Injections are typically initiated one week post-surgery.

  • Frequency: Weekly injections for a duration of 4 to 8 weeks.

  • Procedure:

    • Anesthetize the rats.

    • Flex the knee joint to 90 degrees.

    • Insert a 27-gauge needle through the patellar tendon into the articular cavity.

    • Slowly inject 50 µL of the this compound formulation or vehicle control.

  • Treatment Groups:

    • Sham group (left knee)

    • OA model group + Vehicle

    • OA model group + this compound (e.g., 10, 30, 100 µM)

    • Positive control group (e.g., Dexamethasone)

Efficacy Assessment

The therapeutic efficacy of this compound is evaluated through behavioral, histological, and molecular analyses.

4.1. Behavioral Analysis:

  • Weight-bearing distribution: Measured using an incapacitance tester to assess pain. A decrease in weight-bearing on the affected limb indicates pain.

  • Mechanical allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold in response to a mechanical stimulus.

4.2. Histological Analysis:

  • Tissue Preparation: At the end of the study, euthanize the animals and dissect the knee joints. Fix the joints in 4% paraformaldehyde, decalcify in 10% EDTA, and embed in paraffin (B1166041).

  • Staining: Section the paraffin blocks and stain with Safranin O-Fast Green and Hematoxylin and Eosin (H&E) to visualize cartilage degradation and inflammation.

  • Scoring: Use a standardized scoring system, such as the Osteoarthritis Research Society International (OARSI) score, to quantify the extent of cartilage damage.

4.3. Molecular Analysis:

  • Immunohistochemistry: Perform immunohistochemical staining on cartilage sections to detect the expression of key proteins such as MMP-13 (a matrix-degrading enzyme) and inflammatory markers.

  • Western Blot and qPCR: Analyze cartilage or synoviocyte lysates to quantify the expression levels of proteins and genes involved in inflammation and cartilage degradation (e.g., iNOS, COX-2, MMPs, ADAMTS5) and key components of the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).

Signaling Pathway and Experimental Workflow

5.1. This compound Mechanism of Action

This compound exerts its anti-inflammatory and chondroprotective effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are upregulated in OA and lead to the production of inflammatory mediators and matrix-degrading enzymes.

PterosinB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus IL-1β IL-1β IL-1R IL-1 Receptor ERK ERK IL-1R->ERK Activates JNK JNK IL-1R->JNK Activates p38 p38 IL-1R->p38 Activates IκBα IκBα IL-1R->IκBα Inhibits (via IKK) p65_p50 p65/p50 p65 p65 p65->p65_p50 p50 p50 p50->p65_p50 p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation Gene_Expression Gene Expression of Pro-inflammatory Mediators (iNOS, COX-2, MMPs) p65_p50_n->Gene_Expression This compound This compound This compound->ERK Inhibits This compound->JNK Inhibits This compound->p38 Inhibits This compound->p65_p50 Inhibits Translocation

Caption: this compound inhibits inflammatory pathways in chondrocytes.

5.2. Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of intra-articular this compound in an animal model of osteoarthritis.

Experimental_Workflow A Animal Acclimatization (Sprague-Dawley Rats) B OA Model Induction (ACLT + MMx Surgery) A->B C Post-operative Recovery (1 week) B->C D Intra-articular Injections (Weekly for 4-8 weeks) - Vehicle - this compound (10, 30, 100 µM) C->D E Behavioral Assessment (Weekly) - Weight-bearing - Mechanical Allodynia D->E Concurrent F Euthanasia and Tissue Collection D->F G Histological Analysis - Safranin O & H&E Staining - OARSI Scoring F->G H Molecular Analysis - Immunohistochemistry (MMP-13) - Western Blot/qPCR (NF-κB, MAPK) F->H I Data Analysis and Conclusion G->I H->I

Caption: Workflow for in vivo evaluation of this compound.

Conclusion

The formulation of this compound with hydroxypropyl-β-cyclodextrin provides an effective means for its intra-articular delivery in preclinical models of osteoarthritis. This approach overcomes the solubility limitations of this compound, allowing for the direct administration of a therapeutically relevant dose to the site of inflammation and cartilage degradation. The detailed protocols provided herein offer a comprehensive guide for researchers investigating the therapeutic potential of this compound for the treatment of osteoarthritis. Careful adherence to these methodologies will ensure reproducible and reliable results, paving the way for further development of this compound as a novel chondroprotective agent.

Troubleshooting & Optimization

Pterosin B in DMSO: Technical Support & Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of Pterosin B when dissolved in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting guidance, and recommended protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a this compound stock solution in DMSO?

A1: To prepare a this compound stock solution, it is recommended to dissolve the compound in high-purity, anhydrous DMSO at a high concentration (e.g., 10 mM or higher). This minimizes the impact of repeated freeze-thaw cycles and the hygroscopic nature of DMSO, which can introduce water and potentially affect compound stability. Ensure the this compound is completely dissolved before storage.

Q2: What are the ideal long-term storage conditions for this compound in DMSO?

A2: For long-term storage, it is best practice to aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed containers to prevent moisture absorption. While DMSO itself is stable at room temperature, lower temperatures are generally recommended for storing dissolved compounds to slow potential degradation.[1][2][3][4]

Q3: How long can I store this compound in DMSO?

A3: Currently, there is no publicly available long-term stability data specifically for this compound in DMSO. The stability of any compound in a solvent depends on its chemical structure and the storage conditions.[5] General studies on compound stability in DMSO at room temperature have shown that while many compounds are stable for months, a significant percentage may degrade over a year.[6] Therefore, for critical experiments, it is highly recommended to use freshly prepared solutions or to perform periodic quality control checks on stored stock solutions.

Q4: What are the potential signs of this compound degradation in a DMSO stock solution?

A4: Visual indicators of degradation can include a change in the color or clarity of the solution. However, many degradation products may be soluble and colorless. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of new peaks or a decrease in the peak area of the parent compound.

Q5: Can I store my this compound/DMSO stock solution at room temperature?

A5: While some compounds remain stable in DMSO at room temperature for extended periods, it is not the recommended practice for long-term storage.[6] Storing at room temperature increases the risk of degradation from factors like light and absorbed moisture.[4][5] For optimal stability, frozen storage is recommended.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results with the same this compound stock solution. Degradation of this compound due to improper storage (e.g., multiple freeze-thaw cycles, moisture contamination).1. Prepare fresh this compound stock solution for your experiments.2. Aliquot new stock solutions into single-use vials to minimize freeze-thaw cycles.3. Ensure DMSO used is anhydrous and of high purity.4. Perform a quality control check on the problematic stock solution using HPLC or LC-MS.
Precipitate observed in the this compound stock solution after thawing. The concentration of this compound may exceed its solubility at lower temperatures.1. Gently warm the vial to room temperature and vortex to redissolve the precipitate.2. Before use, visually inspect the solution to ensure it is clear.3. Consider preparing a lower concentration stock solution if precipitation is a recurring issue.
Reduced biological activity of this compound in cellular assays. This compound may have degraded over time in the stock solution.1. Use a fresh aliquot of your this compound stock solution.2. If the problem persists, prepare a new stock solution from solid this compound.3. Verify the final concentration of DMSO in your cell culture media is not exceeding cytotoxic levels (typically <0.5%).

Experimental Protocols

Protocol for Assessing this compound Stability in DMSO

This protocol outlines a method to determine the long-term stability of this compound in DMSO using UPLC-MS/MS, a sensitive analytical technique for quantifying small molecules.[7][8]

1. Preparation of this compound Stock and Working Solutions:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot the stock solution into multiple polypropylene (B1209903) or glass vials for storage under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature).

2. Time-Point Sampling:

  • At designated time points (e.g., 0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.

  • Prepare a working solution by diluting the stock solution to a known concentration (e.g., 1 µM) in a suitable solvent system for analysis (e.g., methanol/water).

3. UPLC-MS/MS Analysis:

  • Chromatography: Employ a suitable C18 column for reversed-phase chromatography.

  • Mobile Phase: Use a gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode and monitor for the specific mass transition of this compound.

  • Quantification: Create a standard curve with freshly prepared this compound solutions of known concentrations. Use this curve to determine the concentration of this compound in the stored samples.

4. Data Analysis:

  • Compare the concentration of this compound at each time point to the initial concentration (time 0).

  • A significant decrease in concentration indicates degradation. The appearance of new peaks in the chromatogram should also be noted as potential degradation products.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the SIK3 signaling pathway.[9][10]

Stability_Assessment_Workflow Prep Prepare this compound Stock in DMSO Aliquot Aliquot into Single-Use Vials Prep->Aliquot Store Store at Different Conditions (-80°C, -20°C, 4°C, RT) Aliquot->Store Sample Sample at Time Points (0, 1, 3, 6, 12 months) Store->Sample Analyze Analyze by UPLC-MS/MS Sample->Analyze Quantify Quantify this compound Concentration Analyze->Quantify Compare Compare to Time 0 Quantify->Compare

Caption: Workflow for assessing this compound stability in DMSO.

References

degradation of Pterosin B in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Pterosin B in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in standard cell culture media?

This compound, a sesquiterpenoid, can be susceptible to degradation in aqueous environments like cell culture media. Its stability is influenced by factors such as pH, temperature, light exposure, and the specific components of the media. While specific real-time degradation data for this compound in every possible cell culture medium is not extensively published, empirical testing is crucial for precise experimental design.

Q2: What are the primary factors that can cause this compound to degrade in my cell culture experiments?

Several factors can contribute to the degradation of this compound in cell culture media:

  • pH: The pH of the cell culture medium can significantly impact the stability of this compound.

  • Temperature: Incubation at 37°C, while necessary for cell growth, can accelerate the degradation of temperature-sensitive compounds.

  • Light Exposure: this compound may be sensitive to light, leading to photodegradation.

  • Media Components: Components within the cell culture media, such as serum proteins, can potentially bind to or metabolize this compound.

  • Cellular Metabolism: If cells are present, they may metabolize this compound, leading to a decrease in its concentration.

Q3: How can I determine the stability of this compound in my specific cell culture medium?

To determine the stability of this compound in your specific experimental conditions, a stability study is recommended. This typically involves incubating this compound in the cell culture medium of your choice over a time course and measuring its concentration at various time points using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

Issue 1: I am observing a weaker than expected biological effect of this compound in my cell-based assays.

  • Possible Cause 1: Degradation of this compound.

    • Troubleshooting Step: Perform a stability study of this compound in your cell culture medium at 37°C. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute it to the final working concentration in your cell culture medium. Incubate the medium (without cells) in your cell culture incubator. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium and analyze the concentration of this compound using HPLC or LC-MS.

  • Possible Cause 2: Cellular Metabolism of this compound.

    • Troubleshooting Step: To distinguish between chemical degradation and cellular metabolism, perform the stability study in parallel with and without the presence of your cells. A significantly faster decrease in this compound concentration in the presence of cells suggests cellular uptake and/or metabolism.

Issue 2: I am seeing high variability in my experimental results with this compound.

  • Possible Cause 1: Inconsistent preparation of this compound working solutions.

    • Troubleshooting Step: Ensure that your stock solution of this compound is properly stored, and that fresh working solutions are prepared for each experiment from the stock. Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 2: Light-induced degradation.

    • Troubleshooting Step: Protect your this compound stock and working solutions from light by using amber vials or by wrapping the containers in aluminum foil. Perform experimental manipulations under subdued lighting conditions whenever possible.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution to a final concentration of 10 µM in the pre-warmed cell culture medium.

  • Time Course Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate: Place the tubes in a 37°C incubator.

  • Sample Collection: At each designated time point, remove one tube and immediately store it at -80°C to halt any further degradation. The t=0 sample should be frozen immediately after preparation.

  • Sample Analysis: Once all time points are collected, thaw the samples. Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation profile. Calculate the half-life (t½) of this compound in the medium.

Data Presentation

Table 1: Hypothetical Degradation of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (Hours)This compound Concentration (µM)Percent Remaining
010.0100%
29.191%
48.383%
86.969%
243.535%
481.212%

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Dilute to 10 µM in Cell Culture Medium prep_stock->prep_working aliquot Aliquot for Each Time Point prep_working->aliquot incubate Incubate at 37°C aliquot->incubate collect Collect Samples at t = 0, 2, 4, 8, 24, 48h incubate->collect store Store at -80°C collect->store analyze Analyze by HPLC/LC-MS store->analyze data Calculate Half-life analyze->data

Caption: Workflow for assessing this compound stability.

signaling_pathway cluster_pathway Hypothetical this compound Signaling PterosinB This compound Receptor Cell Surface Receptor PterosinB->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Apoptosis-related genes) TranscriptionFactor->GeneExpression Induces

Pterosin B Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively work with Pterosin B in aqueous solutions and troubleshoot precipitation issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a hydrophobic molecule, as indicated by its computed XLogP3 value of 2.5.[1][2] It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), with concentrations as high as 250 mg/mL achievable with the aid of ultrasonication.[3][4] However, its solubility in purely aqueous solutions is limited, which can lead to precipitation when diluting a concentrated stock solution into buffers or cell culture media.

Q2: I observed a precipitate after diluting my this compound stock solution in an aqueous buffer. What is the likely cause?

Precipitation upon dilution of a this compound stock solution (typically in DMSO) into an aqueous buffer like Phosphate-Buffered Saline (PBS) is a common issue. This occurs because the high concentration of the organic solvent in the stock is rapidly diluted, reducing the overall solvating capacity for the hydrophobic this compound and causing it to fall out of solution.

Q3: How does pH affect the solubility and stability of this compound in aqueous solutions?

This compound is reported to be stable in both acidic and alkaline aqueous solutions.[5] This suggests that adjusting the pH of your buffer is unlikely to be an effective primary strategy for preventing precipitation. Unlike its precursor, ptaquiloside, which is only stable at a neutral pH, this compound's stability across a wide pH range means that precipitation issues are more likely related to its inherent hydrophobicity rather than pH-dependent degradation or ionization.

Q4: What is the maximum concentration of this compound that can be achieved in cell culture media?

While a definitive aqueous solubility limit for this compound in cell culture media has not been formally published, various studies have successfully used it in a range of concentrations. In vitro experiments have reported using this compound at concentrations from 1 µM up to 300 µM without apparent precipitation.[3][6] Achieving higher concentrations often requires the use of co-solvents or specialized formulation techniques.

Q5: Are there any general tips for storing this compound solutions to prevent precipitation?

For long-term storage, it is recommended to store this compound as a solid at -20°C.[7] Stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[3][6] To avoid repeated freeze-thaw cycles that can promote precipitation, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue: Precipitate formation immediately upon dilution of DMSO stock in aqueous buffer (e.g., PBS).
Potential Cause Recommended Solution
Rapid Dilution Avoid adding the DMSO stock directly to the full volume of the aqueous buffer. Instead, use a stepwise dilution method. First, make an intermediate dilution in a smaller volume of the buffer, then add this to the final volume.
Localized High Concentration Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring to ensure rapid and uniform dispersion.
Low Temperature Ensure that the aqueous buffer is at room temperature or 37°C before adding the this compound stock solution. Cold temperatures can decrease the solubility of hydrophobic compounds.
Issue: Precipitate forms in cell culture media during incubation.
Potential Cause Recommended Solution
Exceeding Solubility Limit The final concentration of this compound in the cell culture medium may be too high. Try reducing the final concentration to within the range reported in the literature (e.g., 1-50 µM for many cell types).[6]
Interaction with Media Components Certain components in the cell culture medium could potentially interact with this compound and reduce its solubility over time. If possible, test the solubility in a simpler buffer first.
Presence of Serum The presence of proteins in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds. If your experimental protocol allows, consider preparing your this compound working solution in media containing FBS.
Final DMSO Concentration Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity and precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/SystemConcentration AchievedNotes
DMSO ≥ 250 mg/mL (1145.23 mM)Ultrasonication may be required.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.75 mg/mL (12.60 mM)A clear solution can be obtained.[6]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.75 mg/mL (12.60 mM)A clear solution can be obtained.[3]
10% DMSO, 90% Corn Oil ≥ 2.75 mg/mL (12.60 mM)A clear solution can be obtained.[3]
Aqueous Buffers (e.g., PBS, Cell Culture Media) Not definitively reported; successful use up to 300 µM in cell culture.[3][6]Precipitation is a common issue at higher concentrations.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions for In Vitro Assays

This protocol provides a general guideline for preparing this compound solutions to minimize the risk of precipitation.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile aqueous buffer (e.g., PBS) or cell culture medium (e.g., DMEM), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 50-100 mM).

    • Vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. This is your primary stock solution.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize the final DMSO concentration in your experiment, it is good practice to make an intermediate dilution of your stock solution in your pre-warmed aqueous buffer or cell culture medium.

    • For example, you can make a 1:10 dilution of your DMSO stock in the aqueous solution. Add the stock solution dropwise while vortexing.

  • Prepare the Final Working Solution:

    • Add the primary stock solution or the intermediate dilution to your pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentration.

    • It is crucial to add the this compound solution to the aqueous phase slowly and with constant gentle mixing to prevent localized high concentrations that can lead to precipitation.

Visualizations

PterosinB_Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation PterosinB_powder This compound Powder Vortex_Sonication Vortex / Sonicate PterosinB_powder->Vortex_Sonication Add DMSO Anhydrous DMSO DMSO->Vortex_Sonication Add Stock_Solution Concentrated Stock (e.g., 50-100 mM in DMSO) Vortex_Sonication->Stock_Solution Gentle_Mixing Add Dropwise & Gently Mix Stock_Solution->Gentle_Mixing Dilute Aqueous_Buffer Pre-warmed Aqueous Buffer (e.g., PBS, Media) Aqueous_Buffer->Gentle_Mixing Working_Solution Final Working Solution (e.g., 1-300 µM) Gentle_Mixing->Working_Solution

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Precipitation Start Precipitation Observed? Check_Concentration Is final concentration > 300 µM? Start->Check_Concentration Yes End Solution Stable Start->End No Lower_Concentration Action: Lower final concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Was dilution rapid? Check_Concentration->Check_Dilution No Lower_Concentration->End Stepwise_Dilution Action: Use stepwise dilution and add dropwise with mixing Check_Dilution->Stepwise_Dilution Yes Check_Temp Was aqueous solution cold? Check_Dilution->Check_Temp No Stepwise_Dilution->End Warm_Solution Action: Pre-warm aqueous solution to 37°C Check_Temp->Warm_Solution Yes Consider_Cosolvents Consider co-solvents (PEG300, Tween-80) for higher concentrations Check_Temp->Consider_Cosolvents No Warm_Solution->End Consider_Cosolvents->End

References

potential off-target effects of Pterosin B in kinase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the potential off-target effects of Pterosin B in kinase assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known kinase target of this compound?

A1: The primary known target of this compound is Salt-Inducible Kinase 3 (SIK3), a member of the AMP-activated protein kinase (AMPK)-related kinase family. This compound acts as a SIK3 signaling inhibitor.[1]

Q2: Are there known off-target effects of this compound on other kinases?

Q3: What is the mechanism of action of this compound?

A3: this compound inhibits the kinase activity of SIK3. This inhibition prevents the phosphorylation of downstream targets, including histone deacetylase 4 (HDAC4) and CREB-regulated transcription coactivator 2 (CRTC2). By inhibiting SIK3, this compound can suppress the cytoplasmic localization of HDAC5 and CRTC2.[1]

Q4: What are the potential therapeutic applications of this compound based on its known target?

A4: Due to its role in inhibiting the SIK3 signaling pathway, this compound has shown potential in preclinical studies for various conditions, including osteoarthritis, Alzheimer's disease, pathological cardiac hypertrophy, and diabetes.[1]

Troubleshooting Guide for Kinase Assays with this compound

Issue Possible Cause Recommended Solution
High variability in IC50 values for SIK3 inhibition. Inconsistent enzyme activity.Ensure the recombinant SIK3 enzyme is properly stored and handled to maintain its activity. Use a fresh aliquot for each experiment.
Inaccurate ATP concentration.The inhibitory potential of ATP-competitive inhibitors is sensitive to the ATP concentration. Use a fixed and validated ATP concentration, typically at or near the Km for the specific kinase.
This compound precipitation.This compound may have limited solubility in aqueous buffers. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the assay buffer. Check for any visible precipitation during the assay.
Unexpected inhibition of a non-target kinase. Off-target activity of this compound.This is a key experimental question. To confirm, perform a dose-response curve for the unexpected kinase. If inhibition is confirmed, this represents a potential off-target effect.
Contaminated reagents.Ensure all buffers, substrates, and enzymes are free from contaminants that might interfere with the assay.
No inhibition observed, even at high concentrations. Inactive this compound.Verify the integrity and purity of the this compound compound. If possible, use a fresh batch from a reputable supplier.
Incorrect assay conditions.Optimize assay conditions for the specific kinase, including buffer composition, pH, and incubation time.
Non-ATP competitive inhibition.While unlikely for this class of compound, consider the possibility of a non-ATP competitive mechanism. This would require more complex kinetic studies to elucidate.

Quantitative Data Summary

Table 1: Reported Inhibitory and Cytotoxic Activity of this compound

Target/Cell LineAssay TypeIC50 ValueNotes
SIK3Kinase Activity AssayNot explicitly quantified in publicly available literature, but identified as a direct inhibitor.This compound inhibits the SIK3 signaling pathway.[1]
HCT116 (Human Colon Cancer)Cytotoxicity Assay (MTT)50.1 µMAssessed after 48 hours of treatment.
HL-60 (Human Leukemia)Cytotoxicity Assay8.7 µg/mL

Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available. The data presented here is based on specific studies and may not represent the full spectrum of this compound's activity. Researchers are strongly encouraged to perform their own comprehensive kinase profiling to assess the selectivity of this compound for their specific research needs.

Experimental Protocols

Protocol: In Vitro Kinase Assay for Assessing this compound Activity

This protocol provides a general framework for an in vitro kinase assay using a purified recombinant kinase. This can be adapted to assess the inhibitory activity of this compound against SIK3 or other kinases of interest.

1. Materials and Reagents:

  • Purified recombinant kinase (e.g., SIK3)

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • [γ-³²P]ATP (for radiometric assays) or ADP-Glo™ Kinase Assay reagents (for luminescence-based assays)

  • 96-well assay plates

  • Plate reader (scintillation counter for radiometric or luminometer for luminescence)

2. Procedure:

  • Prepare Serial Dilutions of this compound:

    • Perform serial dilutions of the this compound stock solution in the kinase assay buffer to achieve a range of desired concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control.

  • Prepare Kinase Reaction Mix:

    • In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, the purified kinase, and the specific substrate at their optimal concentrations.

  • Set up the Assay Plate:

    • Add a small volume (e.g., 5 µL) of each this compound dilution or DMSO control to the wells of the 96-well plate.

    • Add the kinase reaction mix (e.g., 20 µL) to each well.

  • Initiate the Kinase Reaction:

    • Prepare the ATP solution by mixing cold ATP and [γ-³²P]ATP (if using radiometric detection) in the kinase assay buffer.

    • Add the ATP solution (e.g., 25 µL) to each well to start the reaction.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Terminate the Reaction and Detect Signal:

    • For Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash unbound ATP, and measure the incorporated radioactivity using a scintillation counter.

    • For ADP-Glo™ Assay: Follow the manufacturer's instructions to add the ADP-Glo™ reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each this compound concentration relative to the DMSO control.

    • Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

SIK3_Signaling_Pathway PKA PKA SIK3 SIK3 PKA->SIK3 Activates LKB1 LKB1 LKB1->SIK3 Activates HDAC4 HDAC4 SIK3->HDAC4 Inhibits CRTC2 CRTC2 SIK3->CRTC2 Inhibits PterosinB This compound PterosinB->SIK3 Inhibits GeneExpression Altered Gene Expression HDAC4->GeneExpression CRTC2->GeneExpression

Caption: SIK3 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Hypothesis of This compound Off-Target Effects KinaseScreen Broad Kinase Panel Screen (e.g., KINOMEscan®) Start->KinaseScreen DataAnalysis Data Analysis: Identify Potential Hits KinaseScreen->DataAnalysis HitValidation Hit Validation: In Vitro Kinase Assays DataAnalysis->HitValidation DoseResponse Dose-Response Curves (IC50 Determination) HitValidation->DoseResponse CellularAssays Cellular Target Engagement & Phenotypic Assays DoseResponse->CellularAssays Conclusion Conclusion: Confirmed On- and Off-Targets CellularAssays->Conclusion

Caption: Workflow for identifying and validating this compound off-target effects.

References

Technical Support Center: Identifying and Mitigating Pterosin B Off-Targets using Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating the off-target effects of Pterosin B using proteomic approaches. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

A1: The primary and most well-characterized target of this compound is Salt-inducible Kinase 3 (Sik3).[1][2] this compound acts as an inhibitor of Sik3 signaling.[1][2] This has been demonstrated in various contexts, including the prevention of chondrocyte hypertrophy and osteoarthritis in mice.[2]

Q2: Have the off-targets of this compound been comprehensively identified using proteomics?

A2: Based on currently available public-domain research, there are no comprehensive studies that have specifically used proteomics to identify the off-targets of this compound. While some studies have utilized transcriptomics and proteomics to investigate the effects of this compound, a definitive and validated list of its off-targets is not yet available.[3] Therefore, the focus of this guide is to provide the methodologies and troubleshooting strategies to enable researchers to perform such studies.

Q3: What are the most common proteomic methods for identifying small molecule off-targets?

A3: The most common and powerful proteomic techniques for identifying off-targets of small molecule inhibitors like this compound include:

  • Chemical Proteomics: This approach uses a chemically modified version of the drug, often referred to as a "probe," to capture its interacting proteins from a cell lysate or in living cells. These captured proteins are then identified by mass spectrometry.[4][5][6]

  • Thermal Proteome Profiling (TPP): TPP is based on the principle that protein thermal stability changes upon ligand binding. By comparing the melting profiles of the entire proteome in the presence and absence of the drug, both direct and indirect targets can be identified without modifying the compound.[7][8][9]

Q4: How do I choose the right proteomic strategy for my this compound off-target study?

A4: The choice between chemical proteomics and TPP depends on several factors:

  • Feasibility of Probe Synthesis: Chemical proteomics requires the synthesis of a this compound probe that retains its biological activity. If this is not feasible or alters the compound's properties, TPP is a better option as it uses the unmodified molecule.[5]

  • Interest in Indirect Targets: TPP can identify both direct and indirect targets (i.e., proteins whose stability is affected by downstream signaling events). Chemical proteomics primarily identifies direct binding partners.[8]

  • Throughput and Resources: Both techniques are resource-intensive. TPP can be particularly demanding in terms of mass spectrometry time and data analysis.

Experimental Protocols

Detailed Methodology: Thermal Proteome Profiling (TPP)

This protocol provides a generalized workflow for a temperature-range TPP (TPP-TR) experiment to identify this compound targets and off-targets.

1. Cell Culture and Treatment:

  • Culture cells of interest to a sufficient density (e.g., 80-90% confluency).
  • Treat cells with this compound at a relevant concentration or with a vehicle control (e.g., DMSO).
  • Incubate for a duration sufficient to allow target engagement.

2. Heating Procedure:

  • Harvest and wash the cells.
  • Resuspend the cell pellets in a suitable buffer.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C in 3°C increments) for a fixed time (e.g., 3 minutes) using a thermal cycler.
  • Cool the samples immediately on ice.

3. Protein Extraction:

  • Lyse the cells by freeze-thaw cycles or sonication.
  • Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.

4. Sample Preparation for Mass Spectrometry:

  • Quantify the protein concentration in the soluble fractions.
  • Perform protein reduction, alkylation, and digestion (e.g., with trypsin).
  • Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
  • Combine the labeled peptide samples.

5. LC-MS/MS Analysis:

  • Analyze the combined peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • Process the raw mass spectrometry data to identify and quantify proteins.
  • Generate melting curves for each identified protein by plotting the relative soluble protein abundance against temperature.
  • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein in both the treated and control samples.
  • Identify proteins with a significant shift in Tm upon this compound treatment as potential targets or off-targets.

Detailed Methodology: Chemical Proteomics (Affinity-Based)

This protocol outlines a general workflow for identifying this compound binding partners using an affinity-based chemical proteomics approach.

1. Probe Synthesis:

  • Synthesize a this compound chemical probe. This typically involves attaching a linker arm to a position on the this compound molecule that is not critical for its binding activity. The linker is then functionalized with a reactive group or an affinity tag (e.g., biotin).

2. Cell Lysate Preparation:

  • Culture and harvest cells.
  • Lyse the cells in a non-denaturing buffer to maintain protein integrity and interactions.
  • Clarify the lysate by centrifugation to remove cell debris.

3. Affinity Purification:

  • Immobilize the this compound probe onto a solid support (e.g., streptavidin beads if the probe is biotinylated).
  • Incubate the immobilized probe with the cell lysate to allow for the capture of binding proteins.
  • Include a control experiment, such as using beads without the probe or competition with an excess of free this compound, to identify non-specific binders.
  • Wash the beads extensively to remove non-specifically bound proteins.

4. Elution and Sample Preparation:

  • Elute the bound proteins from the beads using a denaturing buffer.
  • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture by LC-MS/MS to identify the proteins.

6. Data Analysis:

  • Compare the proteins identified in the this compound probe pulldown with those from the control experiments.
  • Proteins that are significantly enriched in the probe pulldown are considered potential targets or off-targets of this compound.

Troubleshooting Guides

Chemical Proteomics Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low yield of identified proteins - Inefficient probe immobilization- Loss of probe activity after immobilization- Insufficient protein concentration in the lysate- Suboptimal incubation conditions (time, temperature)- Verify probe immobilization using an analytical method.- Test the activity of the immobilized probe in a biochemical assay.- Increase the amount of cell lysate used.- Optimize incubation time and temperature.[4]
High number of non-specific binders - Hydrophobic interactions with the probe or matrix- Insufficient washing steps- High probe concentration- Include a "no probe" or "inactive probe" control.- Increase the stringency and number of wash steps.- Titrate the probe concentration to find the optimal balance between specific and non-specific binding.[4]
Failure to identify the known on-target (Sik3) - Linker attachment on the probe interferes with on-target binding- On-target is a low-abundance protein- On-target is not expressed in the cell line used- Synthesize probes with different linker attachment points.- Use cell lines known to overexpress the on-target as a positive control.- Confirm on-target expression via Western blot or other methods.[4]
Thermal Proteome Profiling (TPP) Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
High variability between replicates - Inconsistent heating of samples- Pipetting errors during sample preparation- Inconsistent protein concentration across samples- Use a thermal cycler with a precise temperature gradient.- Be meticulous with pipetting and use master mixes where possible.- Perform a protein concentration assay (e.g., BCA) and normalize protein amounts.[4]
No significant thermal shifts observed for any proteins - this compound concentration is too low to induce a detectable shift- The incubation time is too short for target engagement- The compound is not cell-permeable (for intact cell TPP)- Perform a dose-response experiment to find the optimal concentration.- Increase the incubation time.- If using intact cells, confirm cell permeability or switch to a cell lysate-based TPP.
Large number of proteins "crashing out" at lower temperatures - Protein aggregation in the lysate- Suboptimal lysis buffer composition- Centrifuge the lysate at a higher speed before the heating step to remove pre-existing aggregates.- Optimize the lysis buffer (e.g., adjust salt concentration, add detergents).

Visualizations

Signaling Pathway

PterosinB_Sik3_Signaling This compound and SIK3 Signaling Pathway PterosinB This compound SIK3 SIK3 PterosinB->SIK3 inhibition HDACs Class IIa HDACs (e.g., HDAC4, HDAC5) SIK3->HDACs phosphorylation (inactivation) CRTC2 CRTC2 SIK3->CRTC2 phosphorylation (inactivation) MEF2 MEF2 HDACs->MEF2 deacetylation (repression) CREB CREB CRTC2->CREB co-activation GeneExpression Target Gene Expression CREB->GeneExpression transcription

Caption: this compound inhibits SIK3, leading to reduced phosphorylation and activation of downstream targets.

Experimental Workflows

Chemical_Proteomics_Workflow Chemical Proteomics Workflow start Start probe_synthesis Synthesize this compound Probe start->probe_synthesis cell_lysis Prepare Cell Lysate start->cell_lysis incubation Incubate Probe with Lysate probe_synthesis->incubation cell_lysis->incubation pull_down Affinity Pull-down incubation->pull_down wash Wash to Remove Non-specific Binders pull_down->wash elution Elute Bound Proteins wash->elution digestion Digest to Peptides elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis and Off-Target Identification lc_ms->data_analysis end End data_analysis->end

Caption: Workflow for identifying this compound off-targets using chemical proteomics.

TPP_Workflow Thermal Proteome Profiling (TPP) Workflow start Start cell_treatment Treat Cells with this compound and Vehicle Control start->cell_treatment heating Heat Aliquots to Different Temperatures cell_treatment->heating protein_extraction Extract Soluble Proteins heating->protein_extraction digestion Digest to Peptides protein_extraction->digestion labeling Label Peptides (e.g., TMT) digestion->labeling lc_ms LC-MS/MS Analysis labeling->lc_ms data_analysis Generate Melting Curves and Identify Tm Shifts lc_ms->data_analysis end End data_analysis->end

Caption: Workflow for identifying this compound off-targets using Thermal Proteome Profiling.

References

addressing variability in experimental results with Pterosin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results when working with Pterosin B.

Frequently Asked Questions (FAQs)

Q1: I am seeing inconsistent results in my cell viability assays with this compound. What could be the cause?

A1: Inconsistent results in cell viability assays can stem from several factors related to the preparation and handling of this compound, as well as the experimental setup.

  • Solubility: this compound is soluble in organic solvents like DMSO.[1] Ensure that your stock solution is fully dissolved. Precipitates in your stock solution can lead to inaccurate concentrations in your working solutions. It is recommended to use a fresh stock bottle of DMSO to avoid moisture contamination, which can affect compound solubility and stability.[2]

  • Stability: After dilution into aqueous cell culture media, the stability of this compound may decrease. It is best to prepare fresh working solutions for each experiment from a frozen DMSO stock. Avoid multiple freeze-thaw cycles of the stock solution.

  • Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture media is consistent across all experiments and does not exceed a level that affects cell viability (typically <0.5%).

  • Serum Interaction: Components in fetal bovine serum (FBS) can bind to small molecules, potentially reducing the effective concentration of this compound. Lot-to-lot variability in serum is a common source of experimental inconsistency.[3][4] Consider using a single, tested batch of FBS for a series of experiments or reducing the serum concentration during treatment, if your cell line allows.

Q2: My Western blot results for downstream targets of this compound are not reproducible. How can I troubleshoot this?

A2: Reproducibility issues in Western blots can be due to variability in this compound's activity or the technical aspects of the Western blot procedure itself.

  • Cellular Response Time: The effect of this compound on its signaling targets is time-dependent. For instance, effects on the SIK3 pathway have been observed after 36-48 hours of treatment.[5] Ensure you are using a consistent treatment duration. It may be necessary to perform a time-course experiment to determine the optimal treatment time for your specific cell line and target protein.

  • Protein Loading: Ensure equal protein loading across all lanes. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your results.

  • Antibody Quality: Use validated antibodies specific for your target proteins. Variability in antibody lots can lead to inconsistent results.

  • General Western Blot Troubleshooting: Refer to the detailed Western blot troubleshooting guide in the "Experimental Protocols" section for issues like high background, weak signal, or non-specific bands.[3][6][7][8][9]

Q3: I am studying the effect of this compound on different cell lines and observing different outcomes. Why is this happening?

A3: this compound has been shown to interact with multiple signaling pathways, and the predominant pathway in a given cell type can influence the experimental outcome.

  • Primary Target - SIK3: this compound is a known inhibitor of Salt-inducible kinase 3 (SIK3).[1][5] Its effects on chondrocyte hypertrophy are attributed to this activity.

  • Other Signaling Pathways: Studies have also implicated this compound in the PKC-ERK-NF-κB and NRF2/HO-1 signaling pathways. The relative importance of these pathways can vary significantly between different cell types, leading to diverse cellular responses.

  • Off-Target Effects: Like many small molecules, this compound may have off-target effects that contribute to its biological activity in a cell-specific manner.[10][11][12][13]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent IC50 values in cell-based assays This compound solubility/stability issues Prepare fresh dilutions from a DMSO stock for each experiment. Sonicate briefly if necessary to ensure complete dissolution. Minimize freeze-thaw cycles of the stock solution.
Variability in cell culture conditions Maintain consistent cell passage numbers, seeding densities, and serum lots.
Weak or no effect on target protein phosphorylation/expression Suboptimal treatment time or concentration Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line and target.
Low purity of this compound Use a high-purity (≥98%) this compound standard.[8] Impurities from natural extracts can have confounding effects.
Inactive compound Ensure proper storage of this compound powder (-20°C, protected from light) and stock solutions (-20°C or -80°C).[1]
High background in assays Interference from this compound Run a control with this compound in the assay medium without cells to check for direct interference with the assay reagents (e.g., absorbance or fluorescence).
Unexpected or off-target effects Cell-type specific signaling Characterize the expression levels of key this compound targets (e.g., SIK3, PKC, ERK, NRF2) in your cell line.
Presence of serum proteins Consider reducing serum concentration during this compound treatment or using serum-free media if compatible with your cells.[3][9]

Data Presentation

Table 1: In Vitro Experimental Conditions for this compound

Cell LineAssayConcentration RangeIncubation TimeObserved Effect
H9c2 cellsCardiomyocyte Hypertrophy10-50 µM48 hReduced hypertrophy-related gene expression, cell size, and protein synthesis.[5]
HEK293 cellsSIK3 Signaling300 µM36 hInhibited SIK3 signaling, suppressing cytoplasmic localization of HDAC5 and CRTC2.[5]
Primary ChondrocytesSIK3 Signaling300 µM5 daysReduced amounts of Sik3, phosphorylated Hdac4, and phosphorylated Crtc1.[5]
BV-2 cellsMicroglial Polarization1, 5 µMNot SpecifiedPromoted M2 polarization and inhibited Klf5 expression.[5]
H9c2 cellsCell Viability (WST assay)0-100 µM48 hNo significant effect on viability up to 50 µM; ~30% decrease at 100 µM.[14]

Table 2: In Vivo Experimental Conditions for this compound

Animal ModelAdministration RouteDosageDurationObserved Effect
Wild-type mice (knee osteoarthritis model)Intra-articular injection900 µM (3 times a week)8-12 weeksProtected against osteoarthritis development and reduced Col10 expression.[5]
APP/PS1 miceOral gavage (p.o.)5-20 mg/kg8 weeksAmeliorated cognitive deficits and reduced β-amyloid deposition.[5]
db/db miceOral (in diet)0.1% in diet1 monthLowered blood glucose levels and enhanced insulin (B600854) responses.[5]

Experimental Protocols

Protocol 1: Western Blot Analysis of this compound's Effect on the PKC-ERK-NF-κB Pathway

This protocol is adapted from standard Western blot procedures to assess the phosphorylation status of key proteins in the PKC-ERK-NF-κB pathway following this compound treatment.[10][15][16]

1. Cell Seeding and Treatment: a. Seed cells (e.g., H9c2) in 6-well plates to achieve 70-80% confluency at the time of treatment. b. Pre-treat cells with desired concentrations of this compound (or vehicle control, e.g., DMSO) for a specified duration (e.g., 2 hours). c. Stimulate the cells with an appropriate agonist (e.g., Angiotensin II) for a short period (e.g., 10-30 minutes) to induce pathway activation.

2. Cell Lysis: a. Aspirate the media and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. Sample Preparation and SDS-PAGE: a. Normalize protein concentrations with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X. b. Boil samples at 95°C for 5 minutes. c. Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. d. Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm transfer efficiency with Ponceau S staining.

6. Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate with primary antibodies against p-PKC, PKC, p-ERK, ERK, p-p65, p65, and a loading control (e.g., GAPDH) overnight at 4°C. c. Wash the membrane 3 times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times with TBST.

7. Detection and Analysis: a. Apply an ECL substrate and capture the signal using an imaging system. b. Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to their total protein counterparts and then to the loading control.

Protocol 2: qPCR Analysis of NRF2/HO-1 Pathway Activation by this compound

This protocol outlines the steps to measure changes in the mRNA expression of NRF2 target genes, such as Heme Oxygenase-1 (HO-1), in response to this compound treatment.[17][18][19]

1. Cell Treatment and RNA Extraction: a. Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 6-24 hours). b. Harvest cells and extract total RNA using a commercial kit (e.g., TRIzol or spin-column-based kits) according to the manufacturer's instructions. c. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis: a. Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers. b. Include a "no reverse transcriptase" control for each sample to check for genomic DNA contamination.

3. qPCR Reaction Setup: a. Prepare a qPCR master mix containing SYBR Green or a probe-based master mix, forward and reverse primers for your target gene (e.g., HO-1) and a reference gene (e.g., GAPDH, 18S rRNA), and nuclease-free water. b. Add the diluted cDNA to the master mix in a qPCR plate. c. Include a "no template control" (NTC) for each primer set to check for contamination. d. Run technical triplicates for each sample.

4. qPCR Cycling and Data Analysis: a. Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, extension). b. Include a melt curve analysis at the end if using SYBR Green to verify product specificity. c. Determine the quantification cycle (Cq) values for each sample. d. Calculate the relative gene expression using the ΔΔCq method, normalizing the target gene expression to the reference gene.

Protocol 3: Generic In Vitro Kinase Inhibition Assay for Sik3

This protocol provides a general framework for an in vitro kinase assay to confirm the inhibitory effect of this compound on Sik3. This can be adapted based on the specific recombinant enzyme and substrate used.[4][5]

1. Reagents and Materials: a. Recombinant active Sik3 enzyme. b. Specific peptide substrate for Sik3. c. This compound and a known Sik3 inhibitor (positive control). d. Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT). e. ATP solution. f. ADP detection reagent (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure: a. Prepare serial dilutions of this compound and the positive control inhibitor in the kinase assay buffer. b. In a 384-well plate, add the kinase, substrate, and this compound/inhibitor dilutions. c. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for Sik3 if known. d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). e. Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

3. Data Analysis: a. The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity. b. Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration. c. Calculate the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow for this compound Experiments cluster_1 Details for Step 1 cluster_2 Details for Step 2 cluster_3 Details for Step 3 Start Inconsistent or Unexpected Results Check_Compound Step 1: Verify this compound Integrity Start->Check_Compound Check_Protocol Step 2: Review Experimental Protocol Check_Compound->Check_Protocol Purity, Solubility, Stability OK? Purity Check Certificate of Analysis (≥98%) Check_Compound->Purity Solubility Fresh dilutions? No precipitate? Check_Compound->Solubility Storage Stored at -20°C, protected from light? Check_Compound->Storage Check_Cells Step 3: Assess Cell Culture Conditions Check_Protocol->Check_Cells Concentration, Time, Controls OK? Dose_Time Dose-response/time-course performed? Check_Protocol->Dose_Time Controls Vehicle & positive controls included? Check_Protocol->Controls Analyze_Data Step 4: Re-evaluate Data Analysis Check_Cells->Analyze_Data Passage #, Serum, Confluency OK? Serum_Var Consistent serum lot used? Check_Cells->Serum_Var Cell_Health Cells healthy and in log growth phase? Check_Cells->Cell_Health Consult Consult Literature & Support Analyze_Data->Consult Normalization, Stats OK? Resolved Problem Resolved Consult->Resolved

Caption: Troubleshooting workflow for addressing variability in this compound experiments.

G cluster_0 General Experimental Workflow for this compound Prep_Stock 1. Prepare this compound Stock (e.g., 50 mM in DMSO) Prepare_Working 3. Prepare Fresh Working Solution (Dilute stock in media) Prep_Stock->Prepare_Working Seed_Cells 2. Seed Cells (Achieve 70-80% confluency) Treat_Cells 4. Treat Cells (Include vehicle & controls) Seed_Cells->Treat_Cells Prepare_Working->Treat_Cells Incubate 5. Incubate (Specific duration, e.g., 24-48h) Treat_Cells->Incubate Harvest 6. Harvest Cells/Supernatant (For downstream analysis) Incubate->Harvest Analysis 7. Downstream Analysis (Western, qPCR, Viability Assay) Harvest->Analysis

Caption: General experimental workflow for in vitro studies using this compound.

G cluster_0 This compound Signaling Pathway: SIK3 Inhibition cluster_1 Effect of Inhibition PterosinB This compound SIK3 SIK3 PterosinB->SIK3 Inhibits HDAC5 HDAC5 SIK3->HDAC5 Phosphorylates CRTC2 CRTC2 SIK3->CRTC2 Phosphorylates Cytoplasm Cytoplasm HDAC5->Cytoplasm Cytoplasmic Retention Gene_Expression Target Gene Expression (e.g., Klf5) HDAC5->Gene_Expression Suppresses CRTC2->Cytoplasm Cytoplasmic Retention CRTC2->Gene_Expression Activates Nucleus Nucleus Effect Inhibition of SIK3 by this compound prevents phosphorylation of HDAC5/CRTC2, allowing their nuclear translocation and modulation of gene expression.

Caption: this compound inhibits the SIK3 signaling pathway.

G cluster_0 This compound Signaling Pathway: PKC-ERK-NF-κB Stimulus Stimulus (e.g., Angiotensin II) PKC PKC Stimulus->PKC Activates ERK ERK PKC->ERK Phosphorylates NFkB_complex IκB - NF-κB ERK->NFkB_complex Phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Activates PterosinB This compound PterosinB->PKC Inhibits

Caption: this compound can attenuate the PKC-ERK-NF-κB signaling pathway.

References

Technical Support Center: Enhancing Pterosin B Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pterosin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on improving the bioavailability of this promising SIK3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a naturally occurring indanone compound found in bracken fern (Pteridium aquilinum) that has garnered significant interest for its therapeutic potential in conditions like osteoarthritis, Alzheimer's disease, and diabetes.[1] It functions as a potent and specific inhibitor of Salt-Inducible Kinase 3 (SIK3), a key regulator of various cellular processes.[1] However, like many natural compounds, this compound has poor aqueous solubility, which can limit its absorption from the gastrointestinal tract after oral administration, leading to low and variable bioavailability. This makes it challenging to achieve consistent and therapeutically relevant concentrations in target tissues during in vivo studies.

Q2: What is the primary mechanism of action of this compound?

A2: this compound inhibits the SIK3 signaling pathway.[1] Its mechanism does not involve direct inhibition of the SIK3 kinase activity. Instead, it is thought to promote the interaction between SIK3 and the glycogen (B147801) phosphorylase kinase gamma subunit (PHKG2), which leads to the self-inhibition of SIK3. This inhibition of SIK3 prevents the phosphorylation of downstream targets, including CREB-regulated transcription coactivator 2 (CRTC2) and class IIa histone deacetylases (HDACs), such as HDAC4 and HDAC5.[2] As a result, dephosphorylated CRTC2 and HDACs can translocate to the nucleus, where they regulate the expression of various genes involved in processes like chondrocyte hypertrophy and gluconeogenesis.[2]

Q3: Are there any established in vivo formulations for this compound?

A3: Yes, several formulations have been successfully used to administer this compound in animal models. These formulations are designed to overcome its poor water solubility. Common approaches involve the use of a co-solvent system. For example, a widely used vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. Other reported vehicles include a simple solution in corn oil or a formulation with sulfobutylether-β-cyclodextrin (SBE-β-CD) to enhance solubility. The choice of formulation can depend on the route of administration (e.g., oral gavage, intraperitoneal injection) and the desired dosing volume.

Q4: What are the known downstream effects of this compound in different cell types?

A4: In chondrocytes, this compound-mediated SIK3 inhibition prevents the phosphorylation of HDAC4. This allows HDAC4 to remain in the nucleus, where it represses the activity of the transcription factor MEF2C, a key driver of chondrocyte hypertrophy. This mechanism is believed to be responsible for the observed protective effects of this compound against osteoarthritis.[3] In hepatocytes, this compound's inhibition of SIK3 leads to the dephosphorylation and nuclear translocation of CRTC2, which in turn promotes the expression of genes involved in gluconeogenesis.[4] In microglia, this compound has been shown to promote the shift from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype.[1]

Troubleshooting Guides

This section provides practical solutions to common problems encountered during in vivo experiments with this compound.

Issue 1: this compound Precipitates Out of Solution During Formulation Preparation.

Question: I am trying to prepare a dosing solution of this compound using a co-solvent system, but the compound precipitates when I add the aqueous component. What can I do?

Answer:

Precipitation is a frequent challenge when working with poorly soluble compounds like this compound. Here are several steps you can take to troubleshoot this issue:

  • Optimize Solvent Ratios: The ratio of organic co-solvents (like DMSO and PEG300) to the aqueous phase is critical. If precipitation occurs, try increasing the proportion of the organic co-solvents. However, be mindful of the potential for solvent toxicity in your animal model, especially with DMSO.

  • Order of Addition: The order in which you mix the components of your vehicle can significantly impact solubility. A common successful protocol is to first dissolve the this compound powder completely in a small amount of DMSO. Then, add the other organic components like PEG300 and Tween-80, ensuring the mixture is homogenous before slowly adding the aqueous solution (e.g., saline) dropwise while vortexing.

  • Gentle Heating: Gently warming the solution can help increase the solubility of this compound. You can warm the mixture to 37-40°C. It is advisable to warm both the organic and aqueous phases before mixing to prevent precipitation due to a sudden temperature drop.

  • Sonication: If precipitation persists, use a bath sonicator to provide energy to break down the precipitate and facilitate dissolution.

  • pH Adjustment: Although less commonly reported for this compound, for some indanone compounds, adjusting the pH of the aqueous component can improve solubility. This should be approached with caution as it may affect the stability of the compound and the physiological compatibility of the formulation.

Issue 2: High Variability in Plasma Concentrations and Inconsistent In Vivo Efficacy.

Question: We are observing significant variability in the therapeutic effect of this compound between animals in the same treatment group. What could be the cause?

Answer:

High inter-animal variability is often linked to inconsistent oral bioavailability. Here are potential causes and solutions:

  • Inconsistent Dosing Technique: For oral gavage, improper technique can lead to inaccurate dosing or aspiration. Ensure that all personnel are thoroughly trained in the correct procedure for the animal model being used. The gavage needle should be inserted gently and to the correct depth to ensure the dose is delivered directly to the stomach.[5][6][7]

  • Formulation Instability: If your this compound formulation is not stable, the compound may precipitate over time, leading to inconsistent dosing concentrations. It is recommended to prepare the dosing solution fresh before each use. If the formulation must be stored, conduct stability studies to determine the appropriate storage conditions and duration.[8]

  • Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of poorly soluble drugs. To minimize variability, standardize the feeding schedule of your animals. For example, you can fast the animals overnight before oral administration.

  • Gastrointestinal Physiology: Individual differences in gastric pH, gastrointestinal motility, and gut microbiome can all contribute to variable drug absorption. While difficult to control completely, using a consistent and well-characterized animal strain and standardizing housing conditions can help reduce this variability.

Issue 3: Signs of Animal Distress After Administration.

Question: Some of our mice are showing signs of distress (e.g., lethargy, ruffled fur) after being dosed with our this compound formulation. What should we do?

Answer:

Animal welfare is paramount. Any signs of distress should be taken seriously. Here are some potential causes and actions:

  • Solvent Toxicity: High concentrations of certain solvents, particularly DMSO, can be toxic to animals.[1] Aim to keep the final concentration of DMSO in your formulation as low as possible, ideally below 10% of the total volume. If you suspect solvent toxicity, try to reformulate with a lower percentage of the problematic solvent or explore alternative, less toxic vehicles.

  • Improper Gavage Technique: Physical injury to the esophagus or accidental administration into the trachea during oral gavage can cause significant distress and even mortality.[5][6][7][9] If you suspect this has occurred, the animal should be monitored closely, and a veterinarian should be consulted. Review your gavage technique and ensure the use of appropriate gavage needles with a smooth, ball-tipped end.

  • Compound-Related Toxicity: While this compound is generally considered to have a good safety profile at therapeutic doses, it is essential to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in your specific animal model and for your chosen formulation.

  • Formulation Osmolality/pH: An improperly prepared formulation with extreme pH or osmolality can cause irritation and distress. Ensure your final formulation is as close to physiological pH and osmolality as possible.

Data Presentation

Formulation StrategyVehicle CompositionRoute of AdministrationExpected Outcome & Remarks
Co-solvent System 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineOral gavage, IntraperitonealForms a clear solution suitable for systemic administration. This is a commonly used formulation for preclinical studies of poorly soluble compounds.
Cyclodextrin Complexation 10% DMSO, 90% (20% SBE-β-CD in saline)Oral gavage, IntravenousSBE-β-CD is a solubilizing agent that can improve the aqueous solubility of hydrophobic compounds.
Oil-based Solution 10% DMSO, 90% Corn oilOral gavageA simple formulation for lipophilic compounds. May enhance lymphatic absorption.

Experimental Protocols

The following are detailed methodologies for preparing common this compound formulations for in vivo studies.

Protocol 1: Co-solvent Formulation (DMSO/PEG300/Tween-80/Saline)
  • Preparation of Stock Solution: Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the compound is fully dissolved; gentle warming or sonication can be used if necessary.

  • Vehicle Preparation: In a separate sterile tube, combine the other vehicle components in the correct proportions. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, you would mix 4 parts PEG300 and 0.5 parts Tween-80.

  • Final Formulation: Slowly add the this compound stock solution (1 part) to the PEG300/Tween-80 mixture while vortexing.

  • Aqueous Addition: Gradually add the saline (4.5 parts) to the mixture, continuing to vortex to ensure a clear and homogenous solution.

  • Final Check: Visually inspect the final solution for any signs of precipitation before administration. This formulation should be prepared fresh before each use.

Protocol 2: SBE-β-CD Formulation
  • Preparation of SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • This compound Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution.

  • Final Formulation: Add the this compound stock solution to the SBE-β-CD solution to achieve the desired final concentration. The final concentration of DMSO should be kept to a minimum (e.g., ≤10%). Vortex thoroughly until a clear solution is obtained.

Mandatory Visualization

Signaling Pathway of this compound Action

PterosinB_SIK3_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus PterosinB This compound SIK3 SIK3 PterosinB->SIK3 Promotes interaction CRTC2_p p-CRTC2 SIK3->CRTC2_p Phosphorylates HDAC4_p p-HDAC4 SIK3->HDAC4_p Phosphorylates HDAC5_p p-HDAC5 SIK3->HDAC5_p Phosphorylates PHKG2 PHKG2 PHKG2->SIK3 Inhibits FourteenThreeThree 14-3-3 CRTC2_p->FourteenThreeThree Binds CRTC2 CRTC2 CRTC2_p->CRTC2 Dephosphorylation (promoted by this compound) HDAC4_p->FourteenThreeThree Binds HDAC4 HDAC4 HDAC4_p->HDAC4 Dephosphorylation (promoted by this compound) HDAC5_p->FourteenThreeThree Binds HDAC5 HDAC5 HDAC5_p->HDAC5 Dephosphorylation (promoted by this compound) CREB CREB CRTC2->CREB Co-activates MEF2C MEF2C HDAC4->MEF2C Inhibits HDAC5->MEF2C Inhibits GeneExpression Target Gene Expression CREB->GeneExpression MEF2C->GeneExpression experimental_workflow cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_analysis Pharmacokinetic/Pharmacodynamic Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve add_cosolvents Add Co-solvents (e.g., PEG300, Tween-80) dissolve->add_cosolvents add_aqueous Add Aqueous Phase (e.g., Saline) add_cosolvents->add_aqueous check_solubility Check for Precipitation add_aqueous->check_solubility heat_sonicate Gentle Heat / Sonicate check_solubility->heat_sonicate Precipitate Observed final_solution Final Dosing Solution check_solubility->final_solution Clear Solution heat_sonicate->check_solubility animal_prep Animal Preparation (e.g., Fasting) final_solution->animal_prep dosing Oral Gavage / Injection animal_prep->dosing monitoring Monitor for Distress dosing->monitoring sample_collection Blood/Tissue Collection monitoring->sample_collection bioanalysis Bioanalysis (e.g., LC-MS/MS) sample_collection->bioanalysis pk_pd_analysis PK/PD Data Analysis bioanalysis->pk_pd_analysis troubleshooting_logic cluster_formulation_issues Formulation Issues cluster_administration_issues Administration Issues cluster_physiological_issues Physiological Factors start Poor/Variable In Vivo Bioavailability Observed check_precipitation Is the dosing solution clear and stable? start->check_precipitation reformulate Reformulate: - Adjust solvent ratios - Use solubilizers - Optimize pH check_precipitation->reformulate No check_technique Is the administration technique consistent? check_precipitation->check_technique reformulate->start retrain Retrain personnel on proper technique (e.g., oral gavage) check_technique->retrain No check_animal_conditions Are animal conditions standardized? check_technique->check_animal_conditions Yes retrain->start standardize Standardize: - Fasting/feeding schedule - Animal strain and source check_animal_conditions->standardize No resolve Improved Bioavailability check_animal_conditions->resolve Yes standardize->start

References

Technical Support Center: Validating Pterosin B Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pterosin B. The following information will help you design and execute robust control experiments to validate the specificity of this compound in your experimental models.

Frequently Asked Questions (FAQs)

Q1: My phenotypic results with this compound are striking, but how can I be sure they are due to the inhibition of its primary target, Sik3?

A1: This is a critical question in small molecule research. To confirm that the observed effects of this compound are mediated through Sik3 inhibition, a multi-pronged approach employing several control experiments is necessary. No single experiment is definitive, but together they provide strong evidence for on-target activity. We recommend a combination of biochemical, biophysical, and cellular assays outlined in this guide.

Q2: I'm observing effects at a concentration of this compound that differs from published reports. What could be the reason?

A2: Discrepancies in effective concentrations can arise from several factors, including different cell types, culture conditions, passage numbers, and the specific endpoint being measured. It is also possible that at higher concentrations, off-target effects are contributing to the observed phenotype. We recommend performing a dose-response curve for your specific assay and using the lowest effective concentration to minimize the risk of off-target effects. Comparing your results with data from a direct target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), can help clarify the concentration at which this compound engages with Sik3 in your system.

Q3: Are there any known off-targets for this compound that I should be aware of?

A3: Yes, besides its primary target Sik3, this compound has been reported to have other potential biological activities.[1][2][3] These include the inhibition of Klf5 expression and effects on the PKC-ERK-NF-κB signaling pathway.[1][2] Additionally, it has been shown to impair the oxidation-reduction cycle of coenzyme Q.[3] Therefore, it is crucial to perform experiments that can distinguish between these potential targets. Kinome-wide profiling can provide a broad overview of this compound's selectivity against a large panel of kinases.

Q4: Is there an inactive analog of this compound that I can use as a negative control?

A4: The availability of a structurally similar but biologically inactive analog is a powerful tool for validating on-target effects. While a universally recognized inactive analog for this compound is not commercially available, researchers can consider synthesizing a close structural analog with modifications predicted to abolish its inhibitory activity against Sik3. A medicinal chemist's expertise would be invaluable for this. In the absence of such a compound, comparing the effects of this compound to other structurally distinct Sik3 inhibitors can provide evidence for on-target effects. Additionally, using genetic approaches like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of SIK3 are highly recommended alternatives.

Q5: How can I confirm that this compound is directly binding to Sik3 in my cells?

A5: Direct target engagement in a cellular context can be assessed using a Cellular Thermal Shift Assay (CETSA).[4][5][6][7] This method is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to a shift in its thermal denaturation profile. An observed thermal shift for Sik3 in the presence of this compound provides strong evidence of direct binding within the cell.

Troubleshooting Guides and Experimental Protocols

To rigorously validate the specificity of this compound, a combination of the following experiments is recommended.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified Sik3 and other related kinases.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Pterosin_B This compound Stock Incubation Incubate this compound with Sik3 Pterosin_B->Incubation Sik3 Purified Sik3 Enzyme Sik3->Incubation Substrate Peptide Substrate Reaction Initiate Reaction (add Substrate + ATP) Substrate->Reaction ATP ATP ATP->Reaction Incubation->Reaction Detection Measure Phosphorylation (e.g., Luminescence) Reaction->Detection IC50 Calculate IC50 Value Detection->IC50

Caption: Workflow for a biochemical kinase assay to determine the IC50 of this compound against Sik3.

Protocol:

  • Reagents and Materials:

    • Recombinant active Sik3 enzyme.

    • A suitable peptide substrate for Sik3.

    • This compound stock solution (in DMSO).

    • ATP.

    • Kinase assay buffer.

    • A detection reagent to quantify substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase assay buffer. Also, prepare a DMSO-only control.

    • Add the diluted this compound or DMSO control to the wells of the assay plate.

    • Add the purified Sik3 enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the amount of phosphorylated substrate using the chosen detection method according to the manufacturer's instructions.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

KinaseThis compound IC50 (µM)
Sik3[Insert Value]
Sik1[Insert Value]
Sik2[Insert Value]
Other Kinase 1[Insert Value]
Other Kinase 2[Insert Value]
Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to Sik3 in intact cells.

Experimental Workflow Diagram:

G cluster_cell_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treatment Treat with this compound or Vehicle (DMSO) Cells->Treatment Harvest Harvest Cells Treatment->Harvest Heat Heat Cell Lysates at Different Temperatures Harvest->Heat Centrifuge Centrifuge to Separate Soluble and Aggregated Proteins Heat->Centrifuge WesternBlot Analyze Soluble Fraction by Western Blot for Sik3 Centrifuge->WesternBlot MeltingCurve Plot Melting Curve WesternBlot->MeltingCurve

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Reagents and Materials:

    • Cell line of interest.

    • This compound.

    • DMSO.

    • Cell lysis buffer.

    • Antibody specific for Sik3.

    • Reagents and equipment for Western blotting.

    • PCR thermocycler or heating blocks.

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat one set of cells with this compound at a chosen concentration and another set with an equivalent volume of DMSO (vehicle control) for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Aliquot the cell lysates from both the this compound-treated and vehicle-treated groups into separate PCR tubes for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble Sik3 in each supernatant sample by Western blotting.

    • Quantify the band intensities and plot the percentage of soluble Sik3 relative to the unheated control against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Data Presentation:

Temperature (°C)% Soluble Sik3 (Vehicle)% Soluble Sik3 (this compound)
40100100
45[Value][Value]
50[Value][Value]
55[Value][Value]
60[Value][Value]
65[Value][Value]
70[Value][Value]
Kinome-Wide Selectivity Profiling

Objective: To assess the selectivity of this compound against a broad panel of kinases to identify potential off-targets.

Logical Relationship Diagram:

G Pterosin_B This compound Screening High-Throughput Screening Pterosin_B->Screening Kinase_Panel Large Kinase Panel (e.g., >400 kinases) Kinase_Panel->Screening Data_Analysis Data Analysis: % Inhibition Screening->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Logical flow for determining the kinome-wide selectivity of this compound.

Protocol:

Kinome-wide selectivity profiling is typically performed as a service by specialized contract research organizations (CROs).

  • Procedure:

    • Provide a sample of this compound at a specified concentration and purity to the CRO.

    • The CRO will screen this compound against their panel of kinases at one or more concentrations (e.g., 1 µM and 10 µM).

    • The inhibitory activity against each kinase is measured, usually as a percentage of inhibition relative to a control.

    • The results are provided in a comprehensive report, often visualized as a dendrogram or a table.

Data Presentation:

Kinase FamilyKinase% Inhibition at 1 µM this compound
CAMKSik3[High Value, e.g., >95%]
CAMKSik1[Value]
CAMKSik2[Value]
AGCPKA[Value]
TKSrc[Value]
.........
Genetic Knockdown/Knockout

Objective: To determine if the phenotype observed with this compound treatment is recapitulated by the genetic depletion of SIK3.

Logical Relationship Diagram:

G cluster_experiment Experimental Arms WT_Pterosin_B Wild-Type Cells + This compound Phenotype Measure Phenotype (e.g., Gene Expression, Cell Viability) WT_Pterosin_B->Phenotype SIK3_KO SIK3 Knockout/Knockdown Cells SIK3_KO->Phenotype Comparison Compare Phenotypes Phenotype->Comparison Conclusion Conclusion on On-Target Effect Comparison->Conclusion

References

impact of serum concentration on Pterosin B activity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pterosin B in cell culture experiments. A key focus is the impact of serum concentration on this compound activity.

Frequently Asked Questions (FAQs)

Q1: How does serum concentration affect the apparent activity of this compound in cell culture?

Fetal Bovine Serum (FBS) is a standard supplement in cell culture media, providing essential nutrients and growth factors.[1] However, serum proteins, particularly albumin, can bind to small molecules like this compound.[2][3] This binding sequesters the compound, reducing its free concentration and thus its availability to interact with cellular targets.[4] Consequently, higher serum concentrations can lead to a decrease in the apparent potency of this compound, reflected by an increase in its half-maximal inhibitory concentration (IC50).[5]

Q2: My IC50 value for this compound is different from published data. What could be the cause?

Discrepancies in IC50 values are common and can be attributed to several factors:

  • Serum Concentration: As discussed in Q1, different FBS percentages in the culture medium will alter the free fraction of this compound.

  • Cell Line Specifics: Different cell lines can exhibit varying sensitivity to this compound due to differences in target expression (e.g., SIK3 levels) or metabolic rates.[6]

  • Experimental Conditions: Variations in cell density, incubation time, and the specific viability assay used (e.g., MTT, MTS, LDH) can all influence the calculated IC50 value.[7][8]

  • Serum Batch Variability: The composition of FBS can vary between different lots and manufacturers, potentially impacting its binding capacity for this compound.

Q3: Should I use serum-free or low-serum conditions for my this compound experiments?

The choice between serum-free, low-serum, or serum-containing media depends on the specific research question:

  • Serum-Free/Low-Serum: These conditions are often used to study the direct cellular effects of this compound without the confounding variable of serum protein binding. Serum starvation can also synchronize cell cycles.[9][10] However, prolonged serum deprivation can induce stress and apoptosis in some cell lines.[9]

  • Serum-Containing Media: This more closely mimics the physiological environment. If the goal is to assess the potential therapeutic efficacy of this compound, including serum in the assay is crucial to account for protein binding.

Q4: How does this compound exert its activity at a molecular level?

This compound is a known inhibitor of Salt-Inducible Kinase 3 (SIK3), a member of the AMP-activated protein kinase (AMPK) family.[6][11][12] By inhibiting SIK3, this compound can modulate downstream signaling pathways, such as the PKC-ERK-NF-κB pathway, which is involved in cellular processes like inflammation and hypertrophy.[7][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Observed this compound activity is lower than expected (Higher IC50) High Serum Concentration: Serum proteins are likely binding to this compound, reducing its effective concentration.[2][5]1. Reduce Serum Concentration: Perform experiments in low-serum (e.g., 0.5-2% FBS) or serum-free media. Note that cells may need adaptation to lower serum levels. 2. Increase this compound Concentration: Titrate this compound to higher concentrations to compensate for serum binding. 3. Use Serum-Free Media for Initial Screens: To determine the direct cellular effect, screen in serum-free conditions and then validate hits in the presence of serum.
Inconsistent results between experiments Serum Batch Variation: Different lots of FBS can have varying protein compositions, leading to different levels of this compound binding.1. Lot Testing: Test new batches of FBS for their effect on cell growth and this compound activity before use in large-scale experiments. 2. Use a Single Lot: For a given set of experiments, use the same lot of FBS to ensure consistency. 3. Consider Serum Alternatives: For specific applications, chemically defined serum-free media can provide a more consistent environment.
High background in cell viability assays Serum Interference: Some components in serum can interfere with certain viability assay reagents (e.g., LDH in FBS).1. Wash Cells: Before adding the assay reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove serum-containing media. 2. Use a Different Assay: Switch to an assay known to have less interference from serum components (e.g., ATP-based assays like CellTiter-Glo).[8] 3. Include Proper Controls: Always have "media only" and "cells with media but no drug" controls to measure background signals.
Cells are unhealthy or dying in low-serum/serum-free conditions Serum Deprivation Stress: Many cell lines require growth factors present in serum for survival and proliferation.[9]1. Gradual Adaptation: Gradually adapt cells to lower serum concentrations over several passages. 2. Shorter Incubation Time: Reduce the duration of the experiment in low-serum or serum-free media. 3. Use Basal Media with Supplements: Utilize a richer basal medium and add specific growth factors or supplements to compensate for the lack of serum.

Data Presentation

Table 1: Illustrative Impact of Serum Concentration on this compound IC50 in H9c2 Cells

The following table provides illustrative data on how the IC50 of this compound might change with varying FBS concentrations, based on the principle of serum protein binding.

FBS Concentration (%)Apparent IC50 of this compound (µM)Fold Change in IC50 (vs. 0.5% FBS)
0.5151.0
2251.7
5453.0
10805.3

Note: This data is hypothetical and serves to illustrate the expected trend. Actual values will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine this compound IC50

This protocol outlines the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Harvest and count cells (e.g., H9c2).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium containing the desired FBS concentration.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium with the same FBS concentration as used for cell seeding.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix gently by pipetting to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: SIK3 Inhibition Assay (Reporter-Based)

This protocol describes a reporter-based assay to measure the inhibition of SIK3 signaling by this compound.[11][13]

  • Cell Transfection:

    • Co-transfect HEK293 cells with a SIK3 expression vector and a reporter plasmid containing a luciferase gene under the control of a SIK3-responsive element (e.g., MEF2 or CRTC2).

    • A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.

  • This compound Treatment:

    • After 24 hours of transfection, treat the cells with various concentrations of this compound or a vehicle control.

  • Luciferase Assay:

    • After 36 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in reporter activity relative to the vehicle control.

    • Plot the fold change against the this compound concentration to determine the inhibitory effect.

Visualizations

PterosinB_Signaling_Pathway PterosinB This compound SIK3 SIK3 PterosinB->SIK3 Inhibits PKC PKC SIK3->PKC Regulates ERK ERK PKC->ERK NFkB NF-κB ERK->NFkB CellularEffects Cellular Effects (e.g., Hypertrophy, Inflammation) NFkB->CellularEffects

Caption: this compound signaling pathway inhibition.

Experimental_Workflow_IC50 start Start: Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Treat with this compound Serial Dilutions incubation1->treatment incubation2 Incubate 48h treatment->incubation2 assay Perform Cell Viability Assay (e.g., MTT) incubation2->assay readout Measure Absorbance assay->readout analysis Calculate IC50 readout->analysis

Caption: Experimental workflow for IC50 determination.

Serum_Concentration_Logic Serum Serum Concentration Binding This compound - Albumin Binding Serum->Binding Increases FreePterosinB Free this compound Concentration Binding->FreePterosinB Decreases Activity Apparent this compound Activity FreePterosinB->Activity Determines IC50 IC50 Value Activity->IC50 Inversely Correlates

References

interpreting unexpected results in Pterosin B signaling studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Pterosin B signaling studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound?

A1: this compound is primarily known as a Salt-Inducible Kinase 3 (SIK3) signaling inhibitor.[1] By inhibiting SIK3, it affects the phosphorylation and cellular localization of downstream targets like HDAC4, HDAC5, and CRTC1/CRTC2, and can also inhibit the expression of transcription factors like Klf5.[1]

Q2: At what concentrations is this compound typically effective?

A2: The effective concentration of this compound is highly dependent on the cell line and the biological context being studied. Reported effective concentrations range from 1 µM to 300 µM.[1] For example, it promotes an M1 to M2 phenotypic shift in BV-2 microglia at 1-5 µM, inhibits Angiotensin II-induced hypertrophy in H9c2 cardiomyocytes at 10-50 µM, and reduces SIK3 signaling in primary chondrocytes at 300 µM.[1]

Q3: I'm not observing any effect of this compound on my cells. What are the common causes?

A3: Several factors could be at play:

  • Solubility Issues: this compound can be difficult to dissolve. Ensure you are using an appropriate solvent system, such as a stock in DMSO with a final working solution concentration of DMSO below 2%. For in vivo studies, complex vehicles like DMSO, PEG300, Tween-80, and saline are often required.[1]

  • Inappropriate Concentration: The concentration you are using may be too low for your specific cell line or experimental endpoint. It is recommended to perform a dose-response curve to determine the optimal concentration.

  • Low Target Expression: Your cell line may not express sufficient levels of the primary target, SIK3, for this compound to elicit a measurable response.

  • Compound Inactivity: Verify the integrity and purity of your this compound compound. Improper storage may lead to degradation.

Q4: Can this compound have off-target effects?

A4: While the primary target is SIK3, like many kinase inhibitors, this compound may have off-target effects.[2] These effects are generally attributed to non-specific binding to other kinases or pathway cross-talk.[2][3] If you observe an unexpected phenotype, it is crucial to consider the possibility of off-target interactions.

Q5: Are the effects of this compound consistent across all cell types?

A5: No, the effects of this compound can be highly cell-type specific. For instance, it has been shown to prevent chondrocyte hypertrophy, inhibit cardiomyocyte hypertrophy, and modulate microglial polarization, all likely through the SIK3 pathway but resulting in different cellular outcomes.[1][4] Its cytotoxic effects also vary, with an IC50 of 50.1 µM reported in HCT-116 cells after 48 hours.[1]

Troubleshooting Guide for Unexpected Results

This guide addresses specific experimental issues in a question-and-answer format.

Problem/Observation Potential Cause Recommended Action
No inhibition of downstream SIK3 targets (e.g., p-HDAC4) despite treatment. 1. Ineffective this compound Concentration: The dose is too low. 2. Poor Compound Solubility: this compound is not fully dissolved in the media. 3. Low SIK3 Expression: The target kinase is not present in sufficient quantities.1. Perform a dose-response experiment, testing a wide range of concentrations (e.g., 1 µM to 300 µM).[1] 2. Review the solvent and preparation protocol. Prepare fresh working solutions for each experiment.[1] 3. Confirm SIK3 protein expression in your cell line via Western blot or qPCR.
Observed cytotoxicity is much higher or lower than expected. 1. Cell Line Sensitivity: Different cell lines exhibit varied sensitivity. The IC50 for HCT-116 cells is ~50 µM.[1] 2. Assay Time Point: Cytotoxicity is time-dependent. The reported IC50 was determined after 48 hours.[1] 3. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.1. Establish a baseline for your specific cell line with an MTT or LDH assay.[4] 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal endpoint. 3. Ensure the final solvent concentration in your culture media is non-toxic (typically <0.5% for DMSO).
Unexpected activation of a parallel signaling pathway. 1. Pathway Crosstalk/Rewiring: Inhibition of the SIK3 pathway may lead to compensatory activation of other pathways.[5] 2. Off-Target Kinase Inhibition: this compound might be inhibiting other kinases, leading to unforeseen signaling events.[2][6]1. Use a phospho-kinase antibody array to screen for changes across multiple signaling pathways. 2. Broaden your analysis to include key related pathways, such as MAPK/ERK or STAT3 signaling, which are common nodes for crosstalk.[4][7]
Induction of apoptosis appears weak or absent. 1. Cell-Specific Apoptotic Threshold: Some cells are more resistant to apoptosis. 2. Mechanism is Cytostatic, not Cytotoxic: this compound might be inducing cell cycle arrest rather than apoptosis at the tested concentration. 3. Insufficient Treatment Duration: Apoptosis may require a longer exposure time to become evident.1. Confirm apoptosis using multiple methods, such as Annexin V/PI staining and cleavage of Caspase-3 and PARP.[8][9] 2. Perform cell cycle analysis using flow cytometry to check for arrest in G1, S, or G2/M phases.[7] 3. Extend the treatment duration and perform a time-course analysis.

Quantitative Data Summary

Table 1: Reported Effective Concentrations of this compound in vitro

Cell Line/TypeExperimental ContextConcentrationDurationObserved EffectReference
Primary ChondrocytesSIK3 Signaling Inhibition300 µM5 daysReduced levels of SIK3, p-HDAC4, p-CRTC1[1]
H9c2 CardiomyocytesInhibition of Hypertrophy10-50 µM48 hoursReduced hypertrophy-related gene expression[1]
BV-2 MicrogliaM1/M2 Polarization1-5 µMNot SpecifiedPromoted shift from M1 to M2 phenotype[1]
HEK293 CellsSIK3 Signaling Inhibition300 µM36 hoursSuppressed cytoplasmic localization of HDAC5 & CRTC2[1]

Table 2: Cytotoxicity Data for this compound

Cell LineAssayIC50 ValueDurationReference
HCT-116MTT Assay50.1 µM48 hours[1]

Experimental Protocols

Protocol 1: Western Blot for SIK3 Pathway Inhibition

  • Cell Culture and Treatment: Plate cells (e.g., HEK293, H9c2) to achieve 70-80% confluency. Treat with this compound at desired concentrations (e.g., 10, 50, 100, 300 µM) or vehicle control for the specified duration (e.g., 36-48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-HDAC4, anti-HDAC4, anti-SIK3, anti-GAPDH).

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-200 µM) for 48 hours. Include a vehicle-only control.

  • MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan (B1609692) crystals form.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Visualizations

PterosinB_Signaling_Pathway PterosinB This compound SIK3 SIK3 PterosinB->SIK3 Inhibits Phosphorylation Phosphorylation SIK3->Phosphorylation Klf5 Klf5 SIK3->Klf5 Inhibits Expression of HDACs HDAC4 / HDAC5 CRTC1 / CRTC2 Cytoplasm Cytoplasmic Retention HDACs->Cytoplasm Leads to Phosphorylation->HDACs Phosphorylates GeneExpression Target Gene Expression Cytoplasm->GeneExpression Prevents Nuclear Entry & Repression of Target Genes

Caption: this compound's primary signaling pathway via SIK3 inhibition.

Experimental_Workflow start Hypothesis Formulation culture Cell Culture & Seeding start->culture treatment This compound Treatment (Dose-Response & Time-Course) culture->treatment assay Perform Assay(s) (e.g., Western Blot, MTT, Flow Cytometry) treatment->assay data Data Collection & Normalization assay->data analysis Statistical Analysis (IC50, p-values) data->analysis conclusion Interpret Results & Refine Hypothesis analysis->conclusion Troubleshooting_Workflow start Unexpected Result Observed check_compound Issue with Compound? start->check_compound check_protocol Issue with Protocol? start->check_protocol check_bio Biological Complexity? start->check_bio compound_details Verify Solubility Verify Purity & Storage Prepare Fresh Stock check_compound->compound_details protocol_details Confirm Concentration Validate Assay Controls Check Incubation Times check_protocol->protocol_details bio_details Consider Off-Target Effects Investigate Pathway Crosstalk Confirm Target Expression check_bio->bio_details

References

Pterosin B Technical Support Center: Ensuring Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Pterosin B Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to facilitate the reproducibility of experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in various experimental settings.

1. This compound Solubility and Solution Preparation

  • Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure?

    • Answer: this compound is soluble in organic solvents such as DMSO.[1] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of up to 250 mg/mL with the aid of ultrasonic treatment.[2] For in vivo studies, specific solvent systems are recommended. One common formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] Another option is 10% DMSO in 90% corn oil.[2] It is crucial to add the solvents sequentially and mix thoroughly at each step to ensure complete dissolution.[3] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

  • Question: My this compound solution appears cloudy or has precipitated upon storage. How can I prevent this and what should I do?

    • Answer: To prevent precipitation, it is recommended to aliquot the stock solution into single-use volumes and store them at -80°C for up to two years or -20°C for up to one year.[3] Avoid repeated freeze-thaw cycles.[3] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[3] If you observe precipitation in a previously prepared stock, you can try to redissolve it by gentle warming and sonication. However, for quantitative experiments, it is advisable to prepare a fresh stock solution to ensure accurate concentration.

2. In Vitro Cell-Based Assays

  • Question: I am observing inconsistent results in my cell viability assays (e.g., MTT assay) with this compound. What could be the cause?

    • Answer: Inconsistent results in cell viability assays can stem from several factors:

      • Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to maintain solubility. Visually inspect your wells for any signs of precipitation.

      • Cell Density: The initial seeding density of your cells can significantly impact the results. Ensure consistent cell seeding across all wells and plates.

      • Incubation Time: The duration of this compound treatment can affect cell viability. Refer to established protocols for appropriate incubation times for your specific cell line and assay. For example, a 48-hour incubation has been used for cytotoxicity assessment in HCT116 cells.[3]

      • Assay-Specific Interference: The MTT assay relies on mitochondrial reductase activity. If this compound affects mitochondrial function, it could interfere with the assay readout. Consider using an alternative viability assay, such as one based on ATP levels (e.g., CellTiter-Glo) or cell membrane integrity (e.g., LDH release or trypan blue exclusion), to confirm your findings.

  • Question: What are typical effective concentrations of this compound for in vitro studies?

    • Answer: The effective concentration of this compound varies depending on the cell line and the biological effect being studied. For instance, concentrations between 10-50 μM have been shown to inhibit Angiotensin II-induced cardiomyocyte hypertrophy in H9c2 cells.[2][3] In primary chondrocytes, 300 μM this compound reduced the levels of Sik3 and its downstream targets.[2][3] For cytotoxicity, the IC50 value for this compound in HCT116 human colon cancer cells was determined to be 50.1 μM after 48 hours of treatment.[4]

3. In Vivo Experiments

  • Question: What are the recommended dosages and administration routes for this compound in animal models?

    • Answer: this compound is orally active.[3] In mouse models, oral administration of 5-20 mg/kg for 8 weeks has been used to study its effects on cognitive deficits.[2][3] Another study utilized this compound mixed in the diet at 0.1% for one month to investigate its effects on blood glucose levels.[2][3] For localized effects, such as in osteoarthritis models, intra-articular injections of 900 μM this compound have been administered three times a week.[3]

  • Question: I am concerned about the potential toxicity of the solvent vehicle in my in vivo study. What precautions should I take?

    • Answer: When using a solvent vehicle containing DMSO for in vivo administration, it is important to keep the proportion of DMSO low, especially if the animals are weak.[3] It is recommended to keep the DMSO concentration in the final working solution below 2%.[3] Always include a vehicle control group in your experimental design to account for any effects of the solvent system.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeConcentrationEffectReference
HCT-116MTT Assay50.1 µMIC50 after 48h[3][4]
H9c2Hypertrophy Assay10-50 µMInhibition of Ang II-induced hypertrophy[2][3]
BV-2Phenotypic Shift Assay1, 5 µMPromotion of M1 to M2 shift[2][3]
HEK293Signaling Pathway Assay300 µMInhibition of SIK3 signaling[2][3]
Primary ChondrocytesWestern Blot300 µMReduction of Sik3, p-Hdac4, p-Crtc1[2][3]

Table 2: In Vivo Dosing Regimens for this compound

Animal ModelAdministration RouteDosageDurationObserved EffectReference
APP/PS1 MiceOral (p.o.)5-20 mg/kg8 weeksAmelioration of cognitive deficits[2][3]
db/db MiceOral (in diet)0.1% in diet1 monthLowered blood glucose levels[2][3]
Mouse Knee OsteoarthritisIntra-articular injection900 µM3 times/week for 8-12 weeksProtection from osteoarthritis development[3]

Detailed Experimental Protocols

1. Protocol for MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of this compound in a cell line such as HCT116.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO₂.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Protocol for Western Blot Analysis of SIK3 Pathway Inhibition

This protocol is designed to detect changes in the phosphorylation status of SIK3 downstream targets in response to this compound.

  • Cell Lysis: After treating cells (e.g., primary chondrocytes) with this compound (e.g., 300 µM for 5 days), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Sik3, phosphorylated Hdac4, and phosphorylated Crtc1 overnight at 4°C.[5] A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathways

Pterosin_B_Signaling PterosinB PterosinB Sik3 Sik3 PterosinB->Sik3 Inhibits HDAC4_5_CRTC2 HDAC4/5, CRTC2 (Phosphorylated) Sik3->HDAC4_5_CRTC2 Phosphorylates Nuclear_Translocation Nuclear Translocation HDAC4_5_CRTC2->Nuclear_Translocation HDAC4_5_CRTC2_dephospho HDAC4/5, CRTC2 (Dephosphorylated) HDAC4_5_CRTC2_dephospho->Nuclear_Translocation Gene_Expression Target Gene Expression Nuclear_Translocation->Gene_Expression

Caption: this compound inhibits Sik3, leading to altered gene expression.

Experimental Workflow for Cell Viability Assessment

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (and controls) seed_cells->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance) add_reagent->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for determining this compound cytotoxicity.

Logical Relationship for Troubleshooting Inconsistent In Vitro Results

Troubleshooting_Logic problem Inconsistent In Vitro Results cause1 This compound Precipitation problem->cause1 cause2 Inconsistent Cell Seeding problem->cause2 cause3 Assay Interference problem->cause3 solution1 Check Final DMSO %, Prepare Fresh Solution cause1->solution1 solution2 Standardize Cell Seeding Protocol cause2->solution2 solution3 Use Alternative Viability Assay cause3->solution3

Caption: Troubleshooting guide for inconsistent this compound results.

References

Validation & Comparative

Comparative Guide to Pterosin B: Confirming SIK3 Inhibition in a Cell-Free Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Pterosin B, a natural compound derived from the bracken fern (Pteridium aquilinum), and its activity as an inhibitor of Salt-Inducible Kinase 3 (SIK3).[1][2] SIK3 is a member of the AMP-activated protein kinase (AMPK) family that plays a crucial role in regulating various physiological processes, including sleep, metabolism, and inflammation.[3][4][5] The inhibition of SIK3 signaling is a promising therapeutic strategy for conditions like osteoarthritis and certain inflammatory diseases.[6][7][8]

This document outlines the necessary experimental framework for researchers to confirm and quantify the inhibitory potential of this compound against SIK3 in a direct, cell-free format. It includes a comparison with a known SIK inhibitor, a detailed protocol for a radiometric kinase assay, and workflow visualizations to support experimental design.

SIK3 Signaling Pathway and Point of Inhibition

The SIK3 signaling cascade is a key cellular regulatory pathway. A primary upstream activator of SIK3 is Liver Kinase B1 (LKB1), which phosphorylates SIK3 to activate it.[3] Once active, SIK3 phosphorylates downstream targets, including Class IIa histone deacetylases like HDAC4.[3][5] This phosphorylation event inhibits HDAC4 activity, typically by sequestering it in the cytoplasm. This compound exerts its effect by directly inhibiting the kinase activity of SIK3.

SIK3_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Target cluster_inhibitor Exogenous Inhibitor LKB1 LKB1 SIK3 SIK3 LKB1->SIK3  Activates by  Phosphorylation HDAC4 HDAC4 SIK3->HDAC4  Phosphorylates  (Inhibits Target) Pterosin_B This compound Pterosin_B->SIK3 Inhibits

Diagram 1: SIK3 Signaling Pathway Inhibition by this compound.

Comparative Analysis of SIK3 Inhibitors

To accurately assess the potency of this compound, it is essential to compare it against a well-characterized inhibitor in a standardized cell-free assay. HG-9-91-01 is a potent, ATP-competitive pan-SIK inhibitor suitable for use as a positive control.[9] While this compound has been identified as a selective SIK3 inhibitor, this guide's protocol is designed to determine its specific half-maximal inhibitory concentration (IC50).[7][8][10]

CompoundTarget(s)Assay TypeIC50 (nM)Reference
This compound SIK3Cell-Free Kinase AssayTo be determined[6][10]
HG-9-91-01 SIK1, SIK2, SIK3Cell-Free Kinase Assay9.6 (for SIK3)[9][11]

Experimental Protocol: Cell-Free Radiometric SIK3 Kinase Assay

This protocol describes a method to determine the IC50 value of this compound for SIK3 by measuring the incorporation of ³²P from [γ-³²P]-ATP into a synthetic peptide substrate. This radiometric assay is considered a gold standard for its direct measurement and high sensitivity.[12]

1. Materials and Reagents

  • Enzyme: Recombinant human SIK3 (purified).

  • Substrate: Synthetic peptide substrate (e.g., ALNRTSSDSALHRRR, derived from CRTC2).[13]

  • Inhibitors: this compound and HG-9-91-01 (positive control), dissolved in DMSO.

  • ATP: "Cold" ATP and [γ-³²P]-ATP.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1 mM EGTA, 2 mM DTT.

  • Stop Solution: 75 mM Orthophosphoric acid.

  • Other: P81 phosphocellulose paper, scintillation fluid, microplates, acetone (B3395972).

2. Assay Procedure

  • Inhibitor Preparation: Prepare a serial dilution of this compound and HG-9-91-01 in DMSO. A typical starting range is 1 nM to 100 µM.

  • Reaction Mixture Preparation: In a microplate, combine the Assay Buffer, recombinant SIK3 enzyme, and the desired concentration of the peptide substrate.

  • Inhibitor Incubation: Add 1 µL of the serially diluted inhibitor (or DMSO for the control) to the wells. Incubate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Initiation: Start the reaction by adding the ATP mixture (containing both "cold" ATP and [γ-³²P]-ATP). The final ATP concentration should be at or near the Km for SIK3.

  • Reaction Incubation: Incubate the plate at 30°C for 30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Immediately place the P81 paper in a beaker of 50 mM orthophosphoric acid.[13] Wash multiple times with the acid solution to remove unincorporated [γ-³²P]-ATP, followed by a final wash with acetone to dry the paper.[13]

  • Signal Detection: Place the dried P81 paper sections into scintillation vials with scintillation fluid and measure the ³²P incorporation using a scintillation counter.

  • Data Analysis: Convert the counts per minute (CPM) to the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the sequential steps of the cell-free kinase assay protocol described above.

Kinase_Assay_Workflow cluster_setup 1. Assay Setup cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Signal Detection & Analysis A Prepare Inhibitor Dilutions (this compound, HG-9-91-01) C Dispense Master Mix & Inhibitors into Plate A->C B Prepare Master Mix (Buffer, SIK3 Enzyme, Peptide Substrate) B->C D Pre-incubate Kinase with Inhibitor (20 min) C->D E Initiate Reaction (Add [γ-³²P]-ATP) D->E F Incubate at 30°C (30 min) E->F G Stop Reaction by Spotting on P81 Paper F->G H Wash P81 Paper to Remove Unincorporated ³²P G->H I Measure Radioactivity (Scintillation Counting) H->I J Calculate % Inhibition & Determine IC50 I->J

Diagram 2: Workflow for Cell-Free SIK3 Inhibition Assay.

References

A Comparative Guide to SIK3 Inhibitors: Pterosin B vs. HG-9-91-01

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision. This guide provides an objective comparison of two known modulators of Salt-Inducible Kinase 3 (SIK3) activity: Pterosin B, a natural compound, and HG-9-91-01, a synthetic pan-SIK inhibitor. This comparison is based on available experimental data to facilitate an informed choice for your research needs.

Overview of this compound and HG-9-91-01

This compound is a natural sesquiterpenoid found in the edible bracken fern, Pteridium aquilinum.[1] It has been identified as an inhibitor of the SIK3 signaling pathway and has demonstrated potential therapeutic effects in osteoarthritis models by preventing chondrocyte hypertrophy.[2][3][4] In contrast, HG-9-91-01 is a potent and highly selective synthetic inhibitor of all three SIK isoforms (SIK1, SIK2, and SIK3).[5][6][7][8][9] It is widely used as a chemical probe to study the biological roles of SIKs in various processes, including inflammation and pigmentation.[5][10]

Quantitative Comparison of Inhibitory Activity

A crucial distinction between this compound and HG-9-91-01 lies in their mechanism and potency of SIK3 inhibition. HG-9-91-01 is a direct, ATP-competitive inhibitor with high potency against the kinase domain of SIKs. This compound, however, appears to modulate the SIK3 signaling pathway indirectly, rather than by directly inhibiting the kinase activity of SIK3.

InhibitorTarget(s)IC50 (SIK3)Mechanism of ActionSource
HG-9-91-01 SIK1, SIK2, SIK39.6 nM[6][7][8][9]Potent, selective, ATP-competitive pan-SIK inhibitor.[6][11]Synthetic
This compound SIK3 signaling pathwayDoes not inhibit SIK3 kinase activity up to 1 mM[7]Inhibits the SIK3 signaling pathway, potentially by up-regulating phosphorylation in the C-terminal regulatory domain of SIK3.[12][13]Natural (from Pteridium aquilinum)[1]

Signaling Pathways and Experimental Workflows

The distinct mechanisms of this compound and HG-9-91-01 are reflected in their effects on downstream signaling pathways. HG-9-91-01 directly blocks the catalytic activity of SIK3, preventing the phosphorylation of its substrates. This compound, on the other hand, modulates SIK3 signaling, which may involve other cellular factors.

SIK3_Inhibition_Pathway Comparative SIK3 Inhibition Mechanisms cluster_HG HG-9-91-01 (Direct Inhibition) cluster_PterosinB This compound (Indirect Modulation) HG HG-9-91-01 SIK3_HG SIK3 Kinase Domain HG->SIK3_HG Binds to ATP pocket Phosphorylation_HG Phosphorylation SIK3_HG->Phosphorylation_HG Inhibits Substrate_HG SIK3 Substrates (e.g., CRTC2, HDACs) Downstream_HG Downstream Effects Substrate_HG->Downstream_HG PterosinB This compound SIK3_PB SIK3 C-terminal Regulatory Domain PterosinB->SIK3_PB Modulates SIK3_Kinase_PB SIK3 Kinase Activity SIK3_PB->SIK3_Kinase_PB Regulates Phosphorylation_PB Phosphorylation SIK3_Kinase_PB->Phosphorylation_PB Substrate_PB SIK3 Substrates (e.g., CRTC2, HDACs) Downstream_PB Downstream Effects Substrate_PB->Downstream_PB Phosphorylation_PB->Substrate_PB

Caption: Mechanisms of SIK3 modulation by HG-9-91-01 and this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (for HG-9-91-01):

A standard method to determine the IC50 value of a direct kinase inhibitor like HG-9-91-01 is a cell-free kinase assay.

  • Reagents: Recombinant SIK3 enzyme, ATP, a suitable peptide substrate (e.g., a coumarin-labeled CRTC2 peptide), and the inhibitor (HG-9-91-01) at varying concentrations.[7]

  • Procedure: The SIK3 enzyme is incubated with the inhibitor for a defined period. The kinase reaction is initiated by adding ATP and the peptide substrate. The reaction is allowed to proceed for a specific time at a controlled temperature.[7]

  • Detection: The extent of substrate phosphorylation is measured. For fluorescently labeled peptides, this can be achieved by separating the phosphorylated and non-phosphorylated peptides via electrophoresis and quantifying their respective signals.[7]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Reporter Assay (for this compound):

To assess the activity of a signaling pathway modulator like this compound, a cell-based reporter assay is more appropriate.

  • Cell Line: A suitable cell line, such as HEK293 or AML-12, is used.[13][14]

  • Reporter System: Cells are co-transfected with an expression vector for SIK3 and a reporter plasmid. The reporter contains a luciferase gene under the control of a transcription factor that is regulated by SIK3 substrates (e.g., MEF2 or CRTC2).[14]

  • Treatment: The transfected cells are treated with varying concentrations of this compound for a specified duration (e.g., 36 hours).[14]

  • Measurement: Luciferase activity is measured using a luminometer. A decrease or increase in luciferase activity, depending on the reporter construct, indicates modulation of the SIK3 signaling pathway.

  • Data Analysis: The change in reporter activity in response to this compound is compared to untreated controls to determine the compound's effect on the SIK3 pathway.

Experimental_Workflow Experimental Workflow for SIK Inhibitor Characterization cluster_KinaseAssay In Vitro Kinase Assay (HG-9-91-01) cluster_ReporterAssay Cell-Based Reporter Assay (this compound) KA1 Incubate SIK3 enzyme with HG-9-91-01 KA2 Add ATP and peptide substrate KA1->KA2 KA3 Measure substrate phosphorylation KA2->KA3 KA4 Calculate IC50 KA3->KA4 RA1 Transfect cells with SIK3 and reporter constructs RA2 Treat cells with This compound RA1->RA2 RA3 Measure luciferase activity RA2->RA3 RA4 Determine effect on SIK3 signaling RA3->RA4

Caption: Workflow for characterizing direct kinase inhibitors vs. pathway modulators.

Selectivity and Off-Target Effects

HG-9-91-01: While highly selective for SIKs over other members of the AMPK-related kinase subfamily, HG-9-91-01 can inhibit other kinases, particularly those with a threonine residue at the "gatekeeper" position in the ATP-binding pocket.[6][7] Known off-targets include some protein tyrosine kinases such as Src family members (Src, Lck, Yes), BTK, and FGF and Ephrin receptors.[6][7] More recent studies have also identified RIPK3 as a target, suggesting its effects can be independent of SIK inhibition in certain contexts.[10][15]

This compound: The broader kinase selectivity profile of this compound is not as extensively characterized as that of HG-9-91-01. As it does not appear to be a direct ATP-competitive kinase inhibitor, its off-target effects may manifest through different mechanisms. It has been noted that this compound may have other targets besides SIK3.[14]

Summary and Recommendations

FeatureThis compoundHG-9-91-01
Mechanism Indirectly modulates SIK3 signaling pathway.[12][13]Direct, ATP-competitive pan-SIK inhibitor.[6]
Potency (SIK3) Low to no direct kinase inhibition.[7]High (IC50 = 9.6 nM).[6][7][8][9]
Selectivity SIK3-selective signaling inhibitor; full kinome scan not widely reported.[14]Pan-SIK selective; known off-targets (e.g., Src family, RIPK3).[6][7][15]
Primary Use Case Studying the effects of modulating the SIK3 signaling pathway, particularly in contexts like chondrocyte biology and osteoarthritis.[2][3]As a potent chemical probe for studying the direct roles of SIK1, SIK2, and SIK3 in various cellular processes.
Origin Natural product.[1]Synthetic compound.

Recommendation:

  • For studies requiring potent and direct inhibition of SIK kinase activity to elucidate the direct downstream consequences of SIK catalytic function, HG-9-91-01 is the more appropriate tool. Its well-defined mechanism and high potency are advantageous, though researchers should remain mindful of its potential off-target effects.

  • This compound is a valuable tool for investigating the SIK3 signaling pathway from a different perspective. Its indirect modulatory mechanism may reveal novel regulatory aspects of the SIK3 pathway that are not solely dependent on kinase activity. It is particularly relevant for research into osteoarthritis and chondrocyte biology, where it has shown efficacy.[2][3]

The choice between this compound and HG-9-91-01 will ultimately depend on the specific research question. Understanding their distinct mechanisms of action is paramount for the correct design and interpretation of experiments.

References

A Comparative Guide to the Mechanisms of Action of Pterosin B and YKL-05-099

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two prominent inhibitors of Salt-Inducible Kinases (SIKs), Pterosin B and YKL-05-099. This document is intended to serve as a resource for researchers in the fields of kinase signaling, inflammation, oncology, and metabolic diseases, providing objective data to inform experimental design and drug development strategies.

Introduction

Salt-inducible kinases (SIKs), comprising isoforms SIK1, SIK2, and SIK3, are key regulators of various physiological processes, including inflammation, metabolism, and cell growth. Their dysregulation has been implicated in a range of diseases, making them attractive therapeutic targets. This compound, a natural sesquiterpenoid, and YKL-05-099, a synthetic compound, have both emerged as valuable chemical probes and potential therapeutic agents targeting the SIK pathway. This guide offers a side-by-side comparison of their mechanisms of action, supported by available experimental data.

Core Mechanism of Action: Targeting the SIK Signaling Pathway

Both this compound and YKL-05-099 exert their effects by inhibiting the kinase activity of SIKs. SIKs phosphorylate and regulate the activity of several downstream targets, most notably the Class IIa histone deacetylases (HDACs) and the CREB-regulated transcription coactivators (CRTCs). By inhibiting SIKs, these compounds prevent the phosphorylation of Class IIa HDACs and CRTCs, leading to their nuclear translocation and subsequent modulation of gene expression.

dot

cluster_pathway SIK Signaling Pathway This compound This compound SIK SIK This compound->SIK Inhibits YKL-05-099 YKL-05-099 YKL-05-099->SIK Inhibits HDACs Class IIa HDACs (HDAC4, 5, 7, 9) SIK->HDACs P CRTCs CRTCs (CRTC1, 2, 3) SIK->CRTCs P Nuclear_Translocation Nuclear Translocation HDACs->Nuclear_Translocation CRTCs->Nuclear_Translocation Gene_Expression Modulation of Gene Expression Nuclear_Translocation->Gene_Expression

Caption: General mechanism of action for this compound and YKL-05-099.

Quantitative Comparison of Inhibitory Activity

A key differentiator between YKL-05-099 and this compound is the extent of their characterization against the SIK isoforms. YKL-05-099 is a well-defined pan-SIK inhibitor with known IC50 values, while this compound is primarily described as a SIK3 signaling inhibitor, with specific enzymatic inhibition data being less readily available.

CompoundTargetIC50 (nM)Reference
YKL-05-099 SIK1~10[1][2]
SIK2~40[1][2]
SIK3~30[1][2]
This compound SIK3Not explicitly reported-

Mechanistic Details and Downstream Effects

While both compounds converge on the SIK pathway, nuances in their downstream effects have been reported.

YKL-05-099: A Pan-SIK Inhibitor with Defined Downstream Effects

YKL-05-099 has been shown to dose-dependently decrease the phosphorylation of HDAC5 at Serine 259 (Ser259), a known SIK-regulated site[1]. This inhibition of HDAC phosphorylation is a direct validation of its on-target activity in a cellular context. Its pan-SIK inhibition leads to broad anti-inflammatory effects, including the upregulation of the anti-inflammatory cytokine IL-10 and the suppression of pro-inflammatory cytokines such as TNFα.

This compound: A SIK3 Signaling Inhibitor with Effects on Chondrocytes

This compound has been identified as an inhibitor of SIK3 signaling. In primary chondrocytes, treatment with this compound leads to a decrease in the levels of phosphorylated HDAC4 and phosphorylated CRTC1[3]. However, the specific phosphorylation sites on HDAC4 and CRTC1 that are affected by this compound have not been as precisely defined as for YKL-05-099. This compound has demonstrated significant effects in preventing chondrocyte hypertrophy and has been studied for its potential in treating osteoarthritis[3].

dot

cluster_pterosin This compound cluster_ykl YKL-05-099 Pterosin_B Pterosin_B SIK3_P SIK3 Pterosin_B->SIK3_P Inhibits pHDAC4_P p-HDAC4 SIK3_P->pHDAC4_P pCRTC1_P p-CRTC1 SIK3_P->pCRTC1_P Chondrocyte Chondrocyte Hypertrophy pHDAC4_P->Chondrocyte Regulates pCRTC1_P->Chondrocyte Regulates YKL YKL SIK123_Y SIK1/2/3 YKL->SIK123_Y Inhibits pHDAC5_Y p-HDAC5 (Ser259) SIK123_Y->pHDAC5_Y Inflammation Inflammation pHDAC5_Y->Inflammation Regulates

Caption: Downstream effects of this compound and YKL-05-099.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to characterize this compound and YKL-05-099.

Western Blotting for Phosphorylated HDACs

Objective: To assess the inhibition of SIK activity by measuring the phosphorylation status of downstream HDAC targets.

General Protocol:

  • Cell Culture and Treatment:

    • For this compound: Culture primary chondrocytes and treat with this compound (e.g., 300 μM for 5 days)[3].

    • For YKL-05-099: Culture bone marrow-derived macrophages (BMDMs) and pre-incubate with YKL-05-099 (e.g., 1 μM for 6 hours) prior to stimulation with LPS[1].

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated HDACs (e.g., anti-pHDAC4, anti-pHDAC5 Ser259) and total HDACs overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

dot

Start Cell Culture & Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Membrane Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-HDAC) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

Caption: Western blotting workflow for p-HDAC detection.

In Vitro Kinase Assay (for YKL-05-099)

Objective: To determine the direct inhibitory effect of a compound on SIK kinase activity.

Protocol Summary:

  • Reaction Setup: Combine recombinant SIK enzyme (e.g., SIK1, SIK2, or SIK3), a suitable peptide substrate (e.g., AMARA peptide), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of YKL-05-099 to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Detection of Phosphorylation: Measure the amount of phosphorylated substrate using methods such as radioactive ATP ([γ-³²P]ATP) incorporation followed by autoradiography, or non-radioactive methods like ADP-Glo™ Kinase Assay.

  • IC50 Calculation: Determine the concentration of YKL-05-099 that causes 50% inhibition of kinase activity.

Summary and Future Directions

This compound and YKL-05-099 are valuable tools for investigating the physiological and pathological roles of the SIK signaling pathway. YKL-05-099 is a well-characterized pan-SIK inhibitor with demonstrated potency against all three SIK isoforms and a clear mechanism of action involving the inhibition of HDAC5 phosphorylation. This compound is recognized as a SIK3 signaling inhibitor, with pronounced effects on chondrocyte biology, making it a promising candidate for osteoarthritis research.

Future research should focus on obtaining more precise quantitative data for this compound, including its IC50 values against all SIK isoforms, to better understand its selectivity and potency. Furthermore, identifying the specific phosphorylation sites on HDAC4 and CRTC1 modulated by this compound will provide a more detailed mechanistic comparison with YKL-05-099. Direct, head-to-head comparative studies in various cellular and in vivo models would be invaluable for elucidating the distinct therapeutic potentials of these two important SIK inhibitors.

References

Pterosin B and NSAIDs in Osteoarthritis: A Comparative Analysis of Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Pterosin B, a novel natural compound, and non-steroidal anti-inflammatory drugs (NSAIDs), the standard of care, in animal models of osteoarthritis (OA). The data presented is compiled from preclinical studies to offer an objective overview of their therapeutic potential.

At a Glance: this compound vs. NSAIDs

FeatureThis compoundNSAIDs (Naproxen)
Primary Mechanism Inhibition of Salt-Inducible Kinase 3 (Sik3)Inhibition of Cyclooxygenase (COX) enzymes
Effect on Cartilage Protects against degradation, inhibits chondrocyte hypertrophyMay slow cartilage loss, but effects can be variable
Animal Model (Comparable Study) Destabilization of the Medial Meniscus (DMM) in MiceDestabilization of the Medial Meniscus (DMM) in Rats
Key Efficacy Marker Reduced OARSI ScoresReduced OARSI Scores

Quantitative Efficacy Comparison

The following table summarizes the key quantitative findings from representative studies on this compound and the NSAID Naproxen in surgically-induced osteoarthritis models.

ParameterThis compound in DMM Mouse ModelNaproxen in DMM Rat Model
Study Yahara et al., 2016Li et al., 2013
Animal Model C57BL/6NCrSlc male miceFemale Sprague Dawley rats
OA Induction Destabilization of the Medial Meniscus (DMM)Destabilization of the Medial Meniscus (DMM)
Treatment Intra-articular injection of 900 ng this compound, once a week for 8 weeksOral gavage of Naproxen (8 mg/kg), twice daily for 3 weeks
Key Outcome Osteoarthritis Research Society International (OARSI) ScoreOsteoarthritis Research Society International (OARSI) Score
Results This compound-treated knees showed significantly better OARSI scores compared to vehicle-treated knees.[1]Naproxen-treated rats had statistically lower medial OARSI scores compared to placebo-treated rats at 5 and 7 weeks post-surgery.[2]
Other Findings Reduced expression of Col10 (a marker of chondrocyte hypertrophy) in the articular cartilage.[1]Maintained medial articular cartilage depth.[2]

Experimental Protocols

A clear understanding of the experimental design is crucial for interpreting the efficacy data. Below are the detailed methodologies from the key studies.

This compound in DMM Mouse Model
  • Animal Model: The study utilized 8-week-old C57BL/6NCrSlc male mice.[3]

  • Osteoarthritis Induction: Osteoarthritis was surgically induced in the right knee joints by destabilization of the medial meniscus (DMM).[3] This procedure involves the transection of the medial meniscotibial ligament, leading to joint instability and subsequent OA development.[4][5][6]

  • Treatment: Mice received intra-articular injections of 900 ng of this compound into the operated knee once a week for 8 weeks.[3] A control group received vehicle injections.

  • Efficacy Assessment: The severity of osteoarthritis was evaluated at 16 weeks of age using the Osteoarthritis Research Society International (OARSI) scoring system on histological sections of the knee joints.[1] Immunohistochemical analysis for type X collagen (Col10) was also performed to assess chondrocyte hypertrophy.[1]

NSAID (Naproxen) in DMM Rat Model
  • Animal Model: The study used female Sprague Dawley rats.

  • Osteoarthritis Induction: OA was induced in each knee by destabilization of the medial meniscus (DMM).

  • Treatment: Rats were treated with Naproxen (8 mg/kg) administered by oral gavage twice daily for three weeks, starting two weeks after the DMM surgery.[2] A placebo group received the vehicle (1% carboxymethylcellulose).

  • Efficacy Assessment: The severity of OA was assessed by histological OARSI scoring of the proximal tibia cartilage at 5 and 7 weeks after surgery.[2]

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflow and the distinct signaling pathways targeted by this compound and NSAIDs.

experimental_workflow Experimental Workflow for Osteoarthritis Animal Model animal_model Animal Selection (e.g., C57BL/6 Mice or Sprague Dawley Rats) oa_induction Osteoarthritis Induction (Destabilization of the Medial Meniscus - DMM Surgery) animal_model->oa_induction treatment_grouping Grouping (this compound, NSAID, Vehicle Control) oa_induction->treatment_grouping treatment_administration Treatment Administration (Intra-articular or Oral Gavage) treatment_grouping->treatment_administration endpoint_assessment Endpoint Assessment (e.g., 8 weeks post-treatment) treatment_administration->endpoint_assessment histology Histological Analysis (OARSI Scoring) endpoint_assessment->histology immunohistochemistry Immunohistochemistry (e.g., Col10 Staining) endpoint_assessment->immunohistochemistry signaling_pathways Comparative Signaling Pathways of this compound and NSAIDs in Osteoarthritis cluster_pterosin_b This compound Pathway cluster_nsaids NSAID Pathway Pterosin_B This compound Sik3 Sik3 Pterosin_B->Sik3 inhibits Chondrocyte_Hypertrophy Chondrocyte Hypertrophy Sik3->Chondrocyte_Hypertrophy promotes Cartilage_Degradation Cartilage Degradation Chondrocyte_Hypertrophy->Cartilage_Degradation NSAIDs NSAIDs (e.g., Naproxen) COX1_COX2 COX-1 / COX-2 NSAIDs->COX1_COX2 inhibit Prostaglandins Prostaglandins COX1_COX2->Prostaglandins produce Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate

References

A Head-to-Head Comparison of Pterosin B and Other Pterosins in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Pterosin Derivatives in Combating Neurodegeneration.

The growing burden of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Pterosins, a class of sesquiterpenoids derived from bracken ferns, have emerged as promising candidates due to their diverse biological activities. Among them, Pterosin B has been a focal point of research for its neuroprotective potential. This guide provides a comprehensive, data-driven comparison of this compound with other pterosin derivatives, offering insights into their relative efficacy and mechanisms of action in neuroprotection. While direct head-to-head comparative studies on the neuroprotective effects of various pterosins are limited, this guide synthesizes available experimental data to facilitate an objective assessment.

Quantitative Comparison of Pterosin Derivatives

To provide a clear overview of the available quantitative data, the following tables summarize the bioactivity of this compound and other pterosins in assays relevant to neuroprotection.

Table 1: Inhibition of Enzymes Associated with Alzheimer's Disease

CompoundTarget EnzymeIC50 (µM)Citation
(2R)-Pterosin B BACE19.74[1]
AChE16.2[1]
BChE23.7[1]
(2S)-Pterosin A BACE1Inactive[1]
AChE110[1]
BChE119[1]
(2R,3R)-Pteroside C BACE118.4[1]
AChE3.77[1]
BChE5.29[1]
(2S,3R)-Pterosin C BACE125.5[1]
AChE12.8[1]
BChE28.9[1]
(3R)-Pterosin D BACE133.8[1]
AChE45.6[1]
BChEInactive[1]
Pteroside Z BACE122.4[1]
AChE20.3[1]
BChE5.31[1]

BACE1: β-site amyloid precursor protein cleaving enzyme 1; AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase. IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

Table 2: Neuroprotective Effects of this compound against Glutamate-Induced Excitotoxicity

ParameterConditionThis compound EffectCitation
Cell ViabilityGlutamate-induced excitotoxicityEnhanced from 43.8% to 105%[2][3][4]
Intracellular Calcium OverloadGlutamate-induced excitotoxicityAlleviated from 107.4% to 95.47%[2][4]
Cellular Reactive Oxygen Species (ROS)Glutamate-induced excitotoxicityEliminated by 36.55%[2][4]
Cell SurvivalLPS-induced inflammationIncreased from 46.75% to 58.5%[2][4]

Signaling Pathways and Mechanisms of Action

This compound and other pterosins exert their neuroprotective effects through various signaling pathways. This compound, in particular, has been shown to modulate mitochondrial function and inflammatory responses.

This compound's Neuroprotective Signaling Pathway

This compound demonstrates significant neuroprotective activity against glutamate-induced excitotoxicity by targeting downstream mitochondrial signaling pathways.[2] It does not directly block glutamate (B1630785) receptors but instead works to restore mitochondrial membrane potential, reduce intracellular calcium overload, and decrease cellular reactive oxygen species (ROS).[2] Furthermore, this compound has been shown to enhance the expression of key antioxidant proteins, Nuclear factor-erythroid factor 2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1), while down-regulating Kelch-like ECH-associated protein 1 (KEAP1).[2] This suggests a mechanism involving the promotion of mitochondrial biogenesis and mitophagy to maintain mitochondrial quality control and inhibit apoptosis. In the context of neuroinflammation, this compound promotes the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype through the Klf5/Parp14 pathway.

G Glutamate Glutamate Excitotoxicity Mitochondria Mitochondrial Dysfunction Glutamate->Mitochondria Ca_overload Intracellular Ca2+ Overload Glutamate->Ca_overload LPS LPS (Neuroinflammation) M1_Microglia M1 Microglia (Pro-inflammatory) LPS->M1_Microglia PterosinB This compound Nrf2_HO1 ↑ Nrf2/HO-1 Pathway PterosinB->Nrf2_HO1 Klf5_Parp14 ↓ Klf5/Parp14 Pathway PterosinB->Klf5_Parp14 ROS Cellular ROS Production Mitochondria->ROS Neuroprotection Neuroprotection & Neuronal Survival Mitochondria->Neuroprotection Ca_overload->Neuroprotection ROS->Neuroprotection M1_Microglia->Neuroprotection Nrf2_HO1->Neuroprotection M2_Microglia M2 Microglia (Anti-inflammatory) Klf5_Parp14->M2_Microglia

This compound's multifaceted neuroprotective signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the neuroprotective effects of pterosins.

Cell Viability Assay (MTT Assay)

This assay is used to assess the protective effect of pterosins against neurotoxin-induced cell death.

G start Start step1 Seed neuronal cells (e.g., SH-SY5Y) in 96-well plates start->step1 step2 Pre-treat with various concentrations of Pterosin step1->step2 step3 Induce neurotoxicity (e.g., with Glutamate or H2O2) step2->step3 step4 Incubate for 24-48 hours step3->step4 step5 Add MTT reagent and incubate step4->step5 step6 Solubilize formazan (B1609692) crystals step5->step6 step7 Measure absorbance at 570 nm step6->step7 end End step7->end

Workflow for the MTT-based cell viability assay.

Protocol:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with different concentrations of the pterosin compound for a specified duration (e.g., 2 hours) before the addition of a neurotoxin (e.g., glutamate or hydrogen peroxide).

  • MTT Assay: Following the neurotoxin treatment for 24-48 hours, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. The resulting formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured using a microplate reader at 570 nm. Cell viability is expressed as a percentage relative to the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the antioxidant capacity of pterosins by measuring their ability to reduce intracellular ROS levels.

Protocol:

  • Cell Treatment: Neuronal cells are seeded in black 96-well plates and treated with pterosins and a neurotoxin as described for the cell viability assay.

  • DCFH-DA Staining: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then incubated with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, the cells are washed with PBS to remove excess probe. The fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The ROS levels are expressed as a percentage of the fluorescence intensity of the control group.

Western Blot Analysis for Signaling Proteins

This technique is used to determine the effect of pterosins on the expression levels of key proteins in neuroprotective signaling pathways.

Protocol:

  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Conclusion and Future Directions

The available data strongly suggest that this compound is a potent neuroprotective agent with a multifaceted mechanism of action that includes the modulation of mitochondrial function, reduction of oxidative stress, and regulation of neuroinflammation. The comparative data on enzyme inhibition related to Alzheimer's disease indicates that other pterosins, such as (2R,3R)-Pteroside C and Pteroside Z, also exhibit significant activity and warrant further investigation.

A critical gap in the current research is the lack of direct head-to-head comparative studies of different pterosins in standardized neuroprotection assays. Future research should focus on:

  • Conducting comprehensive comparative studies of a wider range of pterosin derivatives in various in vitro and in vivo models of neurodegenerative diseases.

  • Elucidating the full spectrum of signaling pathways modulated by different pterosins to identify unique and overlapping mechanisms of action.

  • Investigating the structure-activity relationships of pterosins to guide the synthesis of more potent and specific neuroprotective compounds.

By addressing these research gaps, the full therapeutic potential of the pterosin class of compounds can be unlocked, paving the way for the development of novel and effective treatments for debilitating neurodegenerative disorders.

References

Evaluating the Synergistic Potential of Pterosin B in Alzheimer's Disease Therapy: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the exploration of novel combination therapies for Alzheimer's disease (AD) is a critical frontier. This guide provides an objective evaluation of the current scientific landscape regarding the synergistic effects of Pterosin B, a natural sesquiterpenoid, with established Alzheimer's medications such as Donepezil, Rivastigmine, Galantamine, and Memantine. Despite the promising neuroprotective properties of this compound, a comprehensive review of published literature reveals a significant gap in direct experimental evidence for its synergistic activity when combined with these drugs.

Currently, there are no publicly available preclinical or clinical studies that have specifically investigated the co-administration of this compound with the aforementioned Alzheimer's drugs. Consequently, a direct comparison of synergistic effects, supported by quantitative experimental data and detailed protocols, cannot be formulated at this time.

This guide will, therefore, focus on the individual mechanisms of action of this compound and existing AD drugs to highlight potential, albeit hypothetical, areas for synergistic interaction that warrant future investigation.

Understanding the Mechanisms: Potential for Synergy

The rationale for exploring combination therapies in a multifactorial disease like Alzheimer's lies in targeting different pathological pathways simultaneously. Existing Alzheimer's drugs primarily address symptoms by modulating neurotransmitter systems or glutamate (B1630785) excitotoxicity. This compound, on the other hand, appears to exert its neuroprotective effects through distinct and complementary mechanisms.

Current Alzheimer's Disease Medications:

  • Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): These drugs work by increasing the levels of acetylcholine, a neurotransmitter essential for memory and learning, in the brain. Their primary mechanism is the inhibition of acetylcholinesterase (AChE) and, in the case of Rivastigmine, butyrylcholinesterase (BChE).

  • NMDA Receptor Antagonist (Memantine): Memantine protects brain cells from damage caused by excess glutamate, a neurotransmitter that, in high concentrations, can be toxic to neurons.

This compound and its Derivatives: Novel Mechanisms of Action

Research has illuminated several neuroprotective pathways activated by this compound and its related compounds:

  • Anti-inflammatory and Neuroprotective Effects: this compound has demonstrated the ability to improve cognitive dysfunction in animal models of Alzheimer's disease. Its mechanism involves the inhibition of the Klf5/Parp14 pathway, which in turn promotes the polarization of microglia from a pro-inflammatory (M1) to an anti-inflammatory and neuroprotective (M2) state[1].

  • Multi-Target Inhibition: (2R)-Pterosin B has been shown to inhibit not only acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) but also β-site amyloid precursor protein cleaving enzyme 1 (BACE1)[2]. BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which form the amyloid plaques characteristic of Alzheimer's disease. This multi-target profile suggests this compound could simultaneously address both symptomatic and disease-modifying aspects of AD.

  • Activation of Protein Kinase A (PKA): A related compound, Pterosin D, has been found to restore cognition and memory in a 5xFAD mouse model of Alzheimer's by activating Protein Kinase A (PKA)[3]. The PKA signaling pathway is crucial for synaptic plasticity and memory formation.

Hypothetical Synergistic Interactions

Based on these distinct mechanisms, several hypotheses for potential synergy between this compound and current Alzheimer's drugs can be proposed:

  • This compound and Cholinesterase Inhibitors: A combination therapy could offer a dual-pronged approach to enhancing cholinergic function. While drugs like Donepezil directly inhibit AChE, this compound's own AChE and BChE inhibitory activity could provide an additive effect[2]. Furthermore, this compound's anti-inflammatory and neuroprotective properties could create a more favorable environment for cholinergic neurons to function, potentially enhancing the efficacy of cholinesterase inhibitors.

  • This compound and Memantine: The combination of this compound with Memantine could target both excitotoxicity and the underlying neuroinflammatory processes. While Memantine protects against glutamate-induced neuronal damage, this compound's modulation of microglia could reduce the overall inflammatory state of the brain, leading to a more comprehensive neuroprotective effect.

  • This compound's Disease-Modifying Potential: this compound's ability to inhibit BACE1 presents a significant opportunity for synergy[2]. Current AD drugs are primarily symptomatic. Combining them with a BACE1 inhibitor like this compound could simultaneously alleviate symptoms and slow the progression of the underlying pathology by reducing Aβ production.

Experimental Protocols: A Look at Individual Compound Analysis

While no combination studies are available, the following outlines typical experimental protocols used to evaluate the individual effects of compounds like this compound and existing Alzheimer's drugs. Future synergistic studies would likely adapt and combine these methodologies.

Table 1: Representative Experimental Protocols

Experiment TypeObjectiveTypical Methodology
In Vitro Enzyme Inhibition Assays To determine the inhibitory potential of a compound on key enzymes like AChE, BChE, and BACE1.Spectrophotometric assays using purified enzymes and specific substrates. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Cell-Based Assays To assess the neuroprotective and anti-inflammatory effects of a compound on neuronal and microglial cell lines.- Neuroprotection: Exposing neuronal cells (e.g., SH-SY5Y) to a neurotoxin (e.g., Aβ peptide) with and without the test compound and measuring cell viability (e.g., MTT assay).- Anti-inflammation: Treating microglial cells (e.g., BV-2) with an inflammatory stimulus (e.g., LPS) in the presence of the test compound and measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
In Vivo Animal Models To evaluate the effects of a compound on cognitive function and Alzheimer's-like pathology in transgenic mouse models (e.g., APP/PS1, 5xFAD).- Behavioral Tests: Morris Water Maze, Y-maze, and Novel Object Recognition tests to assess learning and memory.- Histopathological Analysis: Immunohistochemical staining of brain tissue to quantify amyloid plaques and activated microglia.- Biochemical Analysis: Western blotting or ELISA to measure levels of Aβ peptides, tau phosphorylation, and inflammatory markers in brain homogenates.

Visualizing Potential Pathways for Synergy

The following diagrams illustrate the distinct and potentially complementary signaling pathways of current Alzheimer's drugs and this compound.

Signaling_Pathways cluster_PterosinB This compound Potential Pathways cluster_AD_Drugs Current Alzheimer's Drugs Pathways cluster_ChEIs Cholinesterase Inhibitors cluster_Memantine NMDA Receptor Antagonist cluster_Outcome Therapeutic Outcomes PterosinB This compound Klf5_Parp14 Klf5/Parp14 Pathway PterosinB->Klf5_Parp14 inhibits BACE1 BACE1 Inhibition PterosinB->BACE1 Microglia_M2 Microglia M2 Polarization (Anti-inflammatory) Klf5_Parp14->Microglia_M2 leads to Neuroprotection Neuroprotection Microglia_M2->Neuroprotection APP Amyloid Precursor Protein (APP) Abeta Aβ Production Reduction BACE1->Abeta inhibits APP->Abeta cleavage by BACE1 Abeta->Neuroprotection reduction leads to ChEIs Donepezil, Rivastigmine, Galantamine AChE_BChE AChE/BChE Inhibition ChEIs->AChE_BChE ACh Increased Acetylcholine AChE_BChE->ACh Cognitive_Improvement Cognitive Improvement ACh->Cognitive_Improvement Memantine Memantine NMDA_Receptor NMDA Receptor Blockade Memantine->NMDA_Receptor Glutamate_Excitotoxicity Reduced Glutamate Excitotoxicity NMDA_Receptor->Glutamate_Excitotoxicity Glutamate_Excitotoxicity->Neuroprotection Neuroprotection->Cognitive_Improvement

Caption: Potential synergistic signaling pathways of this compound and current Alzheimer's drugs.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation cluster_data Data Analysis & Outcome Enzyme_Assay Enzyme Inhibition Assays (AChE, BChE, BACE1) Cell_Culture Cell-Based Assays (Neuroprotection, Anti-inflammation) Animal_Model AD Transgenic Mouse Model (e.g., APP/PS1) Enzyme_Assay->Animal_Model Cell_Culture->Animal_Model Treatment Drug Administration (Single vs. Combination) Animal_Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Analysis Post-mortem Brain Analysis (Histology, Biochemistry) Behavioral->Analysis Data_Analysis Statistical Analysis of Synergistic Effects Analysis->Data_Analysis

Caption: A potential experimental workflow for evaluating synergistic effects.

Conclusion and Future Directions

While this compound holds considerable promise as a neuroprotective agent for Alzheimer's disease, the current body of scientific literature does not provide the necessary data to evaluate its synergistic effects with existing Alzheimer's medications. The distinct and potentially complementary mechanisms of action of this compound and current therapies strongly suggest that combination approaches could be beneficial.

Future research should prioritize preclinical studies that directly compare the efficacy of this compound, standard Alzheimer's drugs, and their combinations in relevant animal models. Such studies are essential to generate the quantitative data needed to validate the hypothesized synergistic interactions and to provide a solid foundation for potential clinical development. For researchers and drug development professionals, this represents a significant and unexplored opportunity to advance the therapeutic landscape for Alzheimer's disease.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported cross-reactivity of Pterosin B, a natural sesquiterpenoid, with AMP-activated protein kinase (AMPK) and its related kinases. The information is intended for researchers and professionals in drug development and scientific investigation.

Introduction to this compound and AMPK

This compound, isolated from the bracken fern Pteridium aquilinum, has been identified as a potent inhibitor of Salt-Inducible Kinase 3 (SIK3), a member of the AMPK-related kinase family.[1][2][3] The AMP-activated protein kinase (AMPK) family plays a crucial role in cellular energy homeostasis and is a key regulator of metabolic processes.[4][5] This family includes AMPK itself and 12 other structurally related kinases: BRSK1, BRSK2, NUAK1, NUAK2, QIK, QSK, SIK1, SIK2, SIK3, MARK1, MARK2, MARK3, and MARK4. These kinases are often regulated by the upstream master kinase LKB1.[6][7] Given the structural similarities within this kinase family, understanding the selectivity profile of inhibitors like this compound is critical for elucidating their mechanism of action and potential off-target effects.

Quantitative Analysis of Kinase Inhibition

Currently, publicly available research extensively documents the inhibitory activity of this compound against SIK3. However, comprehensive quantitative data detailing its cross-reactivity against a broad panel of other AMPK-related kinases is not widely reported in the scientific literature. The following table summarizes the known information.

Kinase TargetReported IC50/InhibitionData Source
SIK3 Potent Inhibitor[1][2][3]
AMPKNo direct inhibition data availableN/A
BRSK1No direct inhibition data availableN/A
BRSK2No direct inhibition data availableN/A
NUAK1No direct inhibition data availableN/A
NUAK2No direct inhibition data availableN/A
QIKNo direct inhibition data availableN/A
QSKNo direct inhibition data availableN/A
SIK1Reporter-based assays suggest inhibition of the SIK signaling pathway, but direct enzymatic inhibition data is not specified.[2]
SIK2Reporter-based assays suggest inhibition of the SIK signaling pathway, but direct enzymatic inhibition data is not specified.[2]
MARK1No direct inhibition data availableN/A
MARK2No direct inhibition data availableN/A
MARK3No direct inhibition data availableN/A
MARK4No direct inhibition data availableN/A

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay, which can be adapted to assess the inhibitory potential of this compound against various AMPK-related kinases. This protocol is based on general methodologies described in the literature for kinase activity assays.[5][8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific AMPK-related kinase.

Materials:

  • Recombinant human AMPK-related kinase (e.g., SIK3, MARK2, etc.)

  • Specific peptide substrate for the kinase

  • This compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega) for detection

  • 96-well assay plates

  • Plate reader (scintillation counter or luminometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 1 nM to 100 µM.

  • Kinase Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, the specific recombinant kinase, and its peptide substrate.

  • Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP if using the radiometric method).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Radiometric Assay: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Terminate the reaction by adding ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured using a luminometer.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core AMPK-Related Kinases cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates SIK_family SIKs (SIK1, SIK2, SIK3) LKB1->SIK_family Phosphorylates MARK_family MARKs (1-4) LKB1->MARK_family Phosphorylates Other_kinases BRSKs, NUAKs, etc. LKB1->Other_kinases Phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates AMP AMP/ADP AMP->AMPK Calcium Ca²⁺ Calcium->CaMKK2 Metabolism Metabolic Regulation (e.g., Glucose, Lipid metabolism) AMPK->Metabolism Gene_expression Gene Expression AMPK->Gene_expression Cell_growth Cell Growth & Proliferation AMPK->Cell_growth SIK_family->Gene_expression MARK_family->Cell_growth PterosinB This compound PterosinB->SIK_family Inhibits

Caption: AMPK signaling pathway and the inhibitory action of this compound on SIKs.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Serial Dilution Reaction_Setup Set up Kinase Reactions in 96-well Plate Compound->Reaction_Setup Kinase_Panel Panel of Recombinant AMPK-Related Kinases Kinase_Panel->Reaction_Setup Reagents Assay Buffer, ATP, Substrates Reagents->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Detection Measure Kinase Activity (Radiometric or Luminescence) Incubation->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Determination Generate Dose-Response Curves and Determine IC50 Data_Processing->IC50_Determination Selectivity_Profile Compare IC50 values across the Kinase Panel IC50_Determination->Selectivity_Profile

Caption: Experimental workflow for determining kinase inhibitor selectivity.

References

Validating Pterosin B's Therapeutic Potential in Osteoarthritis through Sik3 Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Pterosin B, a natural compound identified as a Salt-Inducible Kinase 3 (Sik3) inhibitor, with the genetic validation provided by Sik3 knockout models in the context of osteoarthritis (OA). Experimental data, detailed protocols, and signaling pathway visualizations are presented to support the evaluation of this compound as a promising candidate for OA treatment.

Executive Summary

Osteoarthritis is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. Recent research has identified Salt-Inducible Kinase 3 (Sik3) as a key regulator of chondrocyte hypertrophy, a critical process in the pathogenesis of OA.[1][2][3] This guide evaluates the therapeutic potential of this compound, a compound derived from the edible bracken fern (Pteridium aquilinum), by comparing its effects to those observed in chondrocyte-specific Sik3 conditional knockout mice.[1][4] Both this compound treatment and Sik3 deletion have been shown to protect against chondrocyte hypertrophy and the development of osteoarthritis in mouse models, suggesting that Sik3 is a viable therapeutic target and this compound is a promising lead compound for drug development.[1][3]

Data Presentation

Table 1: Comparison of In Vivo Effects of this compound and Sik3 Knockout on Osteoarthritis Progression
ParameterSik3 Conditional Knockout (Sik3-cKO) MiceThis compound-Treated MiceControl (Vehicle-Treated) MiceCitation
Articular Cartilage Thickness IncreasedMaintained, protected from thinningThinned in OA model[1][5]
Osteoarthritis Severity (OARSI Score) Significantly lower score, indicating less severe OASignificantly lower score, indicating less severe OAHigher score, indicating more severe OA[1][4]
Chondrocyte Hypertrophy (Col10a1 expression) ReducedReducedIncreased in OA model[1][4]
Table 2: Comparison of In Vitro Effects of this compound and Sik3 Knockout on Chondrocyte Hypertrophy Markers
Gene/ProteinEffect of Sik3 Knockdown/KnockoutEffect of this compound TreatmentCitation
Col10a1 (Collagen type X alpha 1 chain) Decreased expressionDecreased expression[1][5]
Mmp13 (Matrix metallopeptidase 13) Decreased expressionDecreased expression[5]
Runx2 (Runt-related transcription factor 2) Decreased expressionDecreased expression[5]
Ihh (Indian hedgehog) Decreased expressionDecreased expression[5]
Prg4 (Lubricin) -Increased expression[5]
Table 3: Alternative Sik3 and Pan-SIK Inhibitors with Potential Relevance to Arthritis
InhibitorTarget(s)Therapeutic Area InvestigatedKey Preclinical FindingsCitation
GLPG4399 Selective SIK3 inhibitorInflammatory Arthritis (Rheumatoid, Psoriatic)Reduces pro-inflammatory cytokine production in various immune cells; demonstrates efficacy in mouse models of arthritis.[1][6]
YKL-05-099 Pan-SIK inhibitor (SIK1, SIK2, SIK3)Rheumatoid Arthritis, OsteoporosisAmeliorates rheumatoid arthritis symptoms in mice, potentially by promoting the clearance of apoptotic cells; increases bone formation.[7][8]
HG-9-91-01 Pan-SIK inhibitor (SIK1, SIK2, SIK3)Inflammatory DisordersPotentiates IL-10 production by dendritic cells, suggesting an immunoregulatory role.[9][10][11]
GLPG3970 Dual SIK2/SIK3 inhibitorRheumatoid Arthritis, Psoriatic ArthritisReduces pro-inflammatory mediators (e.g., TNFα) and enhances immunoregulatory activity (e.g., IL-10); shows therapeutic activity in murine arthritis models.[12]

Experimental Protocols

Generation of Chondrocyte-Specific Sik3 Conditional Knockout (Sik3-cKO) Mice
  • Mouse Strains: Sik3flox/flox mice were crossed with Col2a1-CreERT2 transgenic mice. The resulting Col2a1-CreERT2;Sik3flox/+ mice were then crossed with Sik3flox/flox mice to generate Col2a1-CreERT2;Sik3flox/flox mice.

  • Induction of Gene Deletion: To induce Cre-mediated recombination and subsequent deletion of the Sik3 gene specifically in chondrocytes, tamoxifen (B1202) (e.g., 1 mg per 10 g of body weight) is administered intraperitoneally to the mice for five consecutive days.

  • Genotyping: Successful gene deletion is confirmed by PCR analysis of genomic DNA isolated from tail snips or chondrocytes.

Induction of Osteoarthritis (OA) Mouse Model
  • Surgical Destabilization of the Medial Meniscus (DMM): This is a commonly used surgical model to induce post-traumatic OA.

  • Procedure: Under anesthesia, a small incision is made on the medial side of the knee joint. The medial meniscotibial ligament is transected, leading to the destabilization of the medial meniscus. The joint capsule and skin are then sutured. Sham surgery, where the joint is opened but the ligament is not transected, is performed on control animals.

Intra-articular Injection of this compound
  • Preparation of this compound: this compound is dissolved in a suitable vehicle, such as dimethyl sulfoxide (B87167) (DMSO), and then diluted in phosphate-buffered saline (PBS) to the desired final concentration.

  • Injection Procedure: Mice are anesthetized. A fine gauge needle (e.g., 33-gauge) is inserted into the intra-articular space of the knee joint. A small volume (e.g., 5 µL) of the this compound solution or vehicle is slowly injected.

Luciferase Reporter Assay for SIK3 Activity
  • Principle: This assay measures the activity of SIK3 by quantifying its ability to phosphorylate and regulate the activity of downstream transcription factors, such as MEF2C or CRTC2, which are fused to a luciferase reporter gene.

  • Procedure:

    • HEK293T cells are co-transfected with a SIK3 expression vector, a luciferase reporter vector containing MEF2 or CRTC2 response elements, and a Renilla luciferase vector for normalization.

    • After transfection, cells are treated with this compound or a vehicle control.

    • Cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system. A decrease in MEF2-driven luciferase activity or an increase in CRTC2-driven activity indicates inhibition of SIK3.

Histological Analysis of Articular Cartilage
  • Tissue Preparation: Knee joints are harvested, fixed in formalin, decalcified in EDTA, and embedded in paraffin.

  • Sectioning and Staining: Sagittal sections of the knee joint are cut and stained with Safranin O-Fast Green. Safranin O stains proteoglycans in the cartilage matrix red, while Fast Green stains other tissues green.

  • Scoring: The severity of osteoarthritis is quantified using the Osteoarthritis Research Society International (OARSI) scoring system, which evaluates the extent of cartilage degradation.

Mandatory Visualization

Sik3_Signaling_Pathway_in_Chondrocytes cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Mechanical Stress Receptors Receptors Growth_Factors->Receptors LKB1 LKB1 Receptors->LKB1 Activates Sik3 Sik3 LKB1->Sik3 Phosphorylates & Activates (T163) HDAC4 HDAC4 Sik3->HDAC4 Phosphorylates CRTC2 CRTC2 Sik3->CRTC2 Phosphorylates Pterosin_B This compound Pterosin_B->Sik3 Inhibits HDAC4_P p-HDAC4 (Inactive) HDAC4->HDAC4_P HDAC4_nuc HDAC4 HDAC4->HDAC4_nuc Translocates to Nucleus CRTC2_P p-CRTC2 (Inactive) CRTC2->CRTC2_P CRTC2_nuc CRTC2 CRTC2->CRTC2_nuc Translocates to Nucleus 14_3_3 14-3-3 HDAC4_P->14_3_3 Binds to CRTC2_P->14_3_3 Binds to 14_3_3->HDAC4_P Sequesters in Cytoplasm 14_3_3->CRTC2_P Sequesters in Cytoplasm MEF2C MEF2C Hypertrophy_Genes Chondrocyte Hypertrophy Genes (e.g., Col10a1, Mmp13) MEF2C->Hypertrophy_Genes Promotes Transcription CREB CREB CREB->Hypertrophy_Genes Promotes Transcription HDAC4_nuc->MEF2C Inhibits CRTC2_nuc->CREB Co-activates

Caption: Sik3 signaling pathway in chondrocyte hypertrophy.

Experimental_Workflow cluster_group1 Group 1: Genetic Validation cluster_group2 Group 2: Pharmacological Validation cluster_group3 Group 3: Control Sik3_cKO Generate Sik3-cKO Mice (Col2a1-CreERT2;Sik3fl/fl) Tamoxifen Tamoxifen Administration Sik3_cKO->Tamoxifen DMM_KO Induce OA (DMM Surgery) Tamoxifen->DMM_KO Analysis_KO Histological & Molecular Analysis DMM_KO->Analysis_KO Comparison Comparative Analysis Analysis_KO->Comparison WT_Mice Wild-Type Mice DMM_WT Induce OA (DMM Surgery) WT_Mice->DMM_WT Pterosin_B Intra-articular this compound Injection DMM_WT->Pterosin_B Analysis_WT Histological & Molecular Analysis Pterosin_B->Analysis_WT Analysis_WT->Comparison Control_Mice Wild-Type Mice DMM_Control Induce OA (DMM Surgery) Control_Mice->DMM_Control Vehicle Intra-articular Vehicle Injection DMM_Control->Vehicle Analysis_Control Histological & Molecular Analysis Vehicle->Analysis_Control Analysis_Control->Comparison

Caption: Experimental workflow for validating this compound.

Logical_Relationship Sik3_Activity Sik3 Activity Chondrocyte_Hypertrophy Chondrocyte Hypertrophy Sik3_Activity->Chondrocyte_Hypertrophy Promotes Therapeutic_Effect Therapeutic Effect Sik3_Activity->Therapeutic_Effect Target for Osteoarthritis Osteoarthritis Progression Chondrocyte_Hypertrophy->Osteoarthritis Leads to Osteoarthritis->Therapeutic_Effect Ameliorates Sik3_KO Sik3 Knockout Sik3_KO->Sik3_Activity Reduces Pterosin_B This compound Pterosin_B->Sik3_Activity Inhibits

Caption: Logical relationship between Sik3, this compound, and OA.

Conclusion

The collective evidence from studies utilizing chondrocyte-specific Sik3 knockout mice and the pharmacological inhibitor this compound strongly supports the therapeutic potential of targeting the Sik3 signaling pathway for the treatment of osteoarthritis. The genetic knockout model provides a clear validation of Sik3 as a key driver of chondrocyte hypertrophy and OA progression. This compound effectively phenocopies the effects of Sik3 deletion, inhibiting chondrocyte hypertrophy and protecting against cartilage degradation in preclinical models. While this compound stands out as a promising natural compound, further investigation into its specificity, pharmacokinetics, and long-term efficacy is warranted. Additionally, the exploration of other selective SIK3 inhibitors, such as GLPG4399, may offer alternative therapeutic strategies for this debilitating disease. This comparative guide underscores the importance of a multi-faceted approach, combining genetic and pharmacological validation, in the early stages of drug discovery and development.

References

Pterosin B Exhibits High Selectivity for SIK3 Signaling Pathway Over SIK1 and SIK2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative assessment of Pterosin B's selectivity for Salt-Inducible Kinase 3 (SIK3) over its closely related isoforms, SIK1 and SIK2. Experimental data reveals that this compound is not a direct kinase inhibitor but rather a specific modulator of the SIK3 signaling pathway, showing minimal to no effect on SIK1 and SIK2 signaling cascades.

Quantitative Data Summary

Direct quantitative comparison of this compound's inhibitory activity on SIK1, SIK2, and SIK3 through IC50 or Ki values from in vitro kinase assays is not applicable. Research indicates that this compound does not directly inhibit the kinase activity of SIK3, even at concentrations up to 1 mM.[1][2] Its selectivity is observed at the cellular signaling level, as demonstrated by reporter gene assays.

The following table summarizes the qualitative selectivity of this compound based on its effect on the signaling pathways of the three SIK isoforms.

Kinase IsoformEffect of this compound on Signaling Activity
SIK1 No significant inhibition observed in reporter assays.[1][2]
SIK2 No significant inhibition observed in reporter assays.[1][2]
SIK3 Specific inhibition of the signaling pathway observed.[1][2][3][4]

Experimental Protocols

The selectivity of this compound for the SIK3 signaling pathway was primarily determined using cell-based reporter gene assays. This method assesses the functional consequences of kinase activity within a cellular context.

Reporter Gene Assay for SIK Signaling Activity

Objective: To measure the effect of this compound on the transcriptional regulation mediated by SIK1, SIK2, and SIK3.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with expression vectors for one of the SIK isoforms (SIK1, SIK2, or SIK3) along with a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a promoter with binding sites for transcription factors regulated by SIKs, such as MEF2 (myocyte enhancer factor 2) or a GAL4-fused CRTC2 (CREB-regulated transcription coactivator 2).[1][2]

  • Compound Treatment: Following transfection, the cells are treated with this compound at a specific concentration (e.g., 300 μM) for a defined period (e.g., 36 hours).[1][2]

  • Luciferase Activity Measurement: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the activity of the reporter gene.

  • Data Analysis: The fold change in reporter activity in the presence of this compound is calculated relative to a vehicle control. A decrease in MEF2-driven or an increase in CRTC2-driven luciferase activity indicates inhibition of the respective SIK signaling pathway.

Results Interpretation: In these assays, this compound was shown to specifically inhibit the signaling cascade downstream of SIK3, while having no discernible effect on the signaling mediated by SIK1 or SIK2.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the SIK signaling pathway and the experimental workflow used to assess this compound's selectivity.

SIK_Signaling_Pathway cluster_upstream Upstream Signals cluster_sik SIK Isoforms cluster_substrates Downstream Substrates cluster_cellular_response Cellular Response Upstream_Kinases Upstream Kinases (e.g., LKB1) SIK1 SIK1 Upstream_Kinases->SIK1 Activates SIK2 SIK2 Upstream_Kinases->SIK2 Activates SIK3 SIK3 Upstream_Kinases->SIK3 Activates CRTC2 CRTC2 SIK1->CRTC2 Phosphorylates (Inactivates) HDACs Class IIa HDACs SIK1->HDACs Phosphorylates (Inactivates) SIK2->CRTC2 Phosphorylates (Inactivates) SIK2->HDACs Phosphorylates (Inactivates) SIK3->CRTC2 Phosphorylates (Inactivates) SIK3->HDACs Phosphorylates (Inactivates) Gene_Expression Gene Expression CRTC2->Gene_Expression Regulates HDACs->Gene_Expression Regulates PterosinB This compound PterosinB->SIK3 Inhibits Signaling

SIK Signaling Pathway and this compound's Target

Reporter_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Transfection Co-transfect HEK293 cells with: 1. SIK expression vector (SIK1, SIK2, or SIK3) 2. Luciferase reporter plasmid Treatment Treat cells with this compound or vehicle control Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Analysis Analyze fold change in reporter activity Luciferase_Assay->Analysis

Reporter Gene Assay Workflow

References

A Comparative Analysis of Gene Expression Profiles Induced by Pterosin B and Other Sik3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gene expression profiles induced by Pterosin B and other inhibitors of Salt-Inducible Kinase 3 (Sik3). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Introduction to Sik3 and its Inhibitors

Salt-Inducible Kinase 3 (Sik3) is a member of the AMP-activated protein kinase (AMPK) family and plays a crucial role in regulating various cellular processes, including metabolism, cell growth, and inflammation.[1][2] Sik3 exerts its effects in part by phosphorylating and thereby regulating the activity of transcription factors and coactivators, such as CREB-regulated transcription coactivators (CRTCs) and class IIa histone deacetylases (HDACs).[1] This modulation of transcription factor activity ultimately alters gene expression programs.

Given its role in diverse physiological and pathological processes, Sik3 has emerged as a promising therapeutic target. A number of small molecule inhibitors targeting Sik3 have been developed, including the natural product this compound, and synthetic compounds such as HG-9-91-01 and YKL-05-099. Understanding the distinct effects of these inhibitors on global gene expression is critical for elucidating their mechanisms of action and predicting their therapeutic potential and potential off-target effects.

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro inhibitory activity of this compound and other commonly used Sik3 inhibitors against the three SIK isoforms.

InhibitorSik1 IC₅₀ (nM)Sik2 IC₅₀ (nM)Sik3 IC₅₀ (nM)Reference(s)
This compound--Not directly inhibited in kinase assays up to 1mM, but inhibits Sik3 signaling[3]
HG-9-91-010.926.69.6[4]
YKL-05-099~10~40~30[5]

Gene Expression Profile Comparison

Direct, side-by-side comparative studies of the global gene expression profiles induced by this compound and other Sik3 inhibitors in the same cell type are limited in the publicly available literature. However, by analyzing data from separate studies, we can begin to build a comparative picture.

This compound in Mouse Primary Chondrocytes

An RNA sequencing (RNA-seq) study (GEO accession: GSE75995) investigated the effect of this compound on the transcriptome of mouse primary chondrocytes.[6] The study aimed to elucidate the mechanism by which this compound prevents chondrocyte hypertrophy.

Key Differentially Expressed Genes (DEGs) induced by this compound in Chondrocytes:

GeneRegulationFunction
Col10a1DownMarker of chondrocyte hypertrophy
Mmp13DownMatrix metallopeptidase involved in cartilage degradation
AcanUpAggrecan, a major component of cartilage extracellular matrix
Sox9No significant changeKey transcription factor in chondrogenesis

This is a representative list. For a complete list of DEGs, refer to the GEO dataset GSE75995.

YKL-05-099 in Acute Myeloid Leukemia (AML) Cells

A study investigating the therapeutic potential of Sik3 inhibition in acute myeloid leukemia (AML) performed RNA-seq on AML cell lines treated with YKL-05-099.[2] This study also included RNA-seq data from SIK3 knockout cells, providing a valuable reference for on-target effects. The data is available through the Gene Expression Omnibus (GEO) under accession number GSE116256.[7]

Key Gene Expression Changes Induced by YKL-05-099 in AML Cells:

Gene Set/PathwayRegulationImplication
MEF2C target genesDownSuppression of a key oncogenic transcription factor
Cell cycle progression genesDownInduction of cell cycle arrest
Apoptosis-related genesUpPromotion of programmed cell death
HG-9-91-01 in Macrophages

Reported Gene Expression Changes Induced by HG-9-91-01 in Macrophages:

GeneRegulationFunction
IL-10UpAnti-inflammatory cytokine
TNF-αDownPro-inflammatory cytokine
IL-6DownPro-inflammatory cytokine
IL-12p40DownPro-inflammatory cytokine

Signaling Pathways and Experimental Workflows

Sik3 Signaling Pathway

Sik3 is a key downstream effector of the LKB1 tumor suppressor kinase. Upon activation, Sik3 phosphorylates and inactivates transcriptional co-activators such as CRTCs and class IIa HDACs by promoting their sequestration in the cytoplasm. This prevents them from co-activating transcription factors like CREB in the nucleus, thereby repressing the expression of CREB target genes. Sik3 inhibitors block this phosphorylation event, leading to the nuclear translocation of CRTCs and HDACs and subsequent activation of target gene expression.

Sik3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormones Hormones / Growth Factors Receptor Receptor Hormones->Receptor LKB1 LKB1 Receptor->LKB1 Activates Sik3 Sik3 LKB1->Sik3 Phosphorylates & Activates HDACs HDACs (class IIa) Sik3->HDACs Phosphorylates CRTCs CRTCs Sik3->CRTCs Phosphorylates PterosinB This compound PterosinB->Sik3 Other_Inhibitors HG-9-91-01 / YKL-05-099 Other_Inhibitors->Sik3 HDACs_P p-HDACs HDACs->HDACs_P HDACs_n HDACs HDACs->HDACs_n Nuclear Translocation CRTCs_P p-CRTCs CRTCs->CRTCs_P CRTCs_n CRTCs CRTCs->CRTCs_n Nuclear Translocation CREB CREB Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates HDACs_n->CREB Deacetylates & Inhibits CRTCs_n->CREB Co-activates

Caption: Simplified Sik3 signaling pathway leading to regulation of gene expression.

Experimental Workflow for RNA Sequencing

The general workflow for analyzing gene expression changes using RNA sequencing involves several key steps, from sample preparation to data analysis.

RNA_Seq_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture Cell Culture & Treatment (e.g., with Sik3 Inhibitors) RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC Quality Control of Raw Sequencing Reads Sequencing->QC Alignment Read Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Functional_Analysis Functional Enrichment Analysis (GO, Pathways) DEA->Functional_Analysis

Caption: A typical workflow for an RNA sequencing experiment.

Experimental Protocols

RNA Sequencing of this compound-treated Chondrocytes (from GEO: GSE75995)
  • Cell Culture: Primary chondrocytes were isolated from the rib cages of newborn mice and cultured as pellets.

  • Treatment: Chondrocyte pellets were treated with 300 µM this compound or vehicle (DMSO) for 4 days.

  • RNA Extraction: Total RNA was extracted from the cell pellets using a commercially available kit.

  • Library Preparation and Sequencing: RNA-seq libraries were prepared and sequenced on an Illumina HiSeq platform.

  • Data Analysis: Raw sequencing reads were aligned to the mouse reference genome, and differential gene expression analysis was performed using DESeq2.[12] Genes with a log2 fold change > 1 or < -1 and a false discovery rate (FDR) < 0.05 were considered differentially expressed.[12]

RNA Sequencing of YKL-05-099-treated AML Cells (from Blood. 2020;135(1):54-66.)
  • Cell Culture: Human AML cell lines (e.g., MOLM-13) were cultured in appropriate media.

  • Treatment: Cells were treated with YKL-05-099 at a concentration of 250 nM for 2 hours.

  • RNA Extraction: Total RNA was isolated from the cells.

  • Library Preparation and Sequencing: RNA-seq libraries were prepared using a TruSeq Sample Prep Kit and sequenced on a NextSeq instrument (75-bp single-end reads).[2]

  • Data Analysis: Sequencing reads were aligned to the human reference genome (hg19). Differential gene expression analysis was performed to identify genes affected by YKL-05-099 treatment.[2]

Summary and Conclusion

This compound, HG-9-91-01, and YKL-05-099 are all inhibitors of the Sik3 signaling pathway, but they exhibit different selectivity profiles and have been studied in various biological contexts. While a direct, comprehensive comparison of their effects on the global transcriptome is not yet available, the existing data provides valuable insights.

  • This compound has been shown to modulate the expression of genes involved in chondrocyte hypertrophy, suggesting its potential in osteoarthritis research.

  • YKL-05-099 affects the expression of genes related to cell cycle and apoptosis in AML cells, highlighting its potential as an anti-cancer agent.

  • HG-9-91-01 influences the expression of key cytokines in macrophages, indicating its immunomodulatory properties.

The differences in the observed gene expression changes are likely due to a combination of factors, including the different cell types used in the studies, the specificities of the inhibitors for Sik isoforms and other kinases, and the duration and concentration of the treatments.

Future studies employing standardized cell models and treatment conditions for a side-by-side comparison of the transcriptomic effects of these and other Sik3 inhibitors will be crucial for a more complete understanding of their mechanisms of action and for guiding their therapeutic development. Researchers are encouraged to consult the original publications and public data repositories for more detailed information.

References

Validating the Targets of Pterosin B: A Comparative Guide Using Chemical Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of strategies for validating the biological targets of Pterosin B, a natural compound with therapeutic potential. We will delve into established chemical proteomics methodologies, offer detailed experimental protocols, and present a comparative analysis with other relevant kinase inhibitors. This guide is designed to equip researchers with the necessary information to robustly identify and validate the molecular targets of this compound, thereby accelerating its development as a potential therapeutic agent.

This compound and its Known Target: Sik3

This compound, a sesquiterpenoid isolated from the bracken fern (Pteridium aquilinum), has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1] The primary known target of this compound is Salt-inducible kinase 3 (Sik3), a member of the AMP-activated protein kinase (AMPK) family.[1][2] Inhibition of Sik3 by this compound has been shown to prevent chondrocyte hypertrophy, suggesting its potential as a therapeutic for osteoarthritis.[2] Further research indicates that this compound may have multiple targets, influencing pathways such as gluconeogenesis.[3]

While the interaction between this compound and Sik3 is established, comprehensive validation and the identification of potential off-targets using advanced chemical proteomics techniques are crucial for a complete understanding of its mechanism of action and for predicting potential side effects.

Chemical Proteomics for Target Validation

Chemical proteomics offers powerful tools for the unbiased identification and validation of small molecule targets directly in a biological context. Two prominent techniques for this purpose are the Kinobeads assay and the Cellular Thermal Shift Assay (CETSA).

Kinobeads Assay: A Competitive Affinity-Based Approach

The Kinobeads assay is a competition-based affinity chromatography method used to profile the targets of kinase inhibitors.[4][5] It utilizes beads coated with a cocktail of non-selective, immobilized kinase inhibitors to capture a broad range of kinases from a cell lysate. By pre-incubating the lysate with a free inhibitor of interest (e.g., this compound), one can identify its targets by observing which kinases are competed off the beads. The captured proteins are then identified and quantified by mass spectrometry.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in Intact Cells

CETSA is a biophysical method that allows for the validation of drug-target engagement in intact cells and tissues.[6][7] The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein binds to a ligand, its melting temperature (Tm) increases. By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble protein remaining, a shift in the melting curve upon drug treatment provides direct evidence of target engagement.[6]

Comparative Analysis with Other Sik3 Inhibitors

To provide a comprehensive perspective, this section compares this compound with other known Sik3 inhibitors. While direct chemical proteomics data for this compound is not yet available in published literature, we can compare its known activity with the target profiles of other inhibitors that have been characterized using these methods.

CompoundPrimary Target(s)Other Notable Targets Identified by Chemical ProteomicsReference
This compound Sik3Coenzyme Q in RORα-SRC2 signaling[1][3]
HG-9-91-01 SIK1, SIK2, SIK3Src family kinases (Src, Lck, Yes), BTK, FGF receptors, Ephrin receptors[8][9]
Dasatinib BCR-ABL, Src family kinasesDDR1, NQO2, and over 30 other tyrosine and serine/threonine kinases[4][5]
Bosutinib Src, ABLABL, ARG, DDR1, and 53 other proteins[5][10]
ARN-3236 SIK2SIK1, SIK3[11][12][13]

Experimental Protocols

This section provides detailed protocols for the Kinobeads and CETSA assays, which can be adapted for the validation of this compound's targets.

Kinobeads Assay Protocol

Objective: To identify the kinase targets of this compound in a competitive binding experiment.

Materials:

  • Cell line of interest (e.g., a cell line where this compound shows a phenotypic effect)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1.5 mM MgCl2, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Kinobeads (commercially available or prepared in-house)

  • This compound

  • DMSO (vehicle control)

  • Wash buffer (e.g., Lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • LC-MS/MS instrumentation and reagents

Procedure:

  • Cell Lysis: Culture cells to ~80% confluency, harvest, and lyse on ice in lysis buffer.

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine protein concentration.

  • Competitive Incubation: Aliquot the cell lysate. To each aliquot, add this compound at various concentrations (e.g., a serial dilution from 100 µM to 1 nM) or DMSO as a control. Incubate with gentle rotation at 4°C for 1 hour.

  • Kinobeads Incubation: Add a slurry of Kinobeads to each lysate-inhibitor mixture and incubate with gentle rotation at 4°C for 1-2 hours.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding elution buffer and heating.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins.

  • Data Analysis: Compare the protein abundance in the this compound-treated samples to the DMSO control. Proteins that show a dose-dependent decrease in binding to the beads are considered targets of this compound.

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To validate the engagement of this compound with its target(s) in intact cells.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (as in Kinobeads protocol)

  • Equipment for heat treatment (e.g., PCR cycler)

  • Western blot reagents and antibodies for the putative target (e.g., anti-Sik3 antibody)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound at a desired concentration or DMSO for a specified time in culture.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (soluble fraction). Determine and normalize protein concentrations. Add SDS-PAGE sample buffer and boil.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the target protein (e.g., Sik3) and a loading control.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble target protein relative to the non-heated control against the temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams were generated using the DOT language.

experimental_workflow_kinobeads cluster_sample_prep Sample Preparation cluster_competition Competitive Binding cluster_analysis Analysis cell_lysis Cell Lysis lysate_prep Lysate Preparation cell_lysis->lysate_prep pterosin_b This compound Incubation lysate_prep->pterosin_b kinobeads Kinobeads Incubation pterosin_b->kinobeads washing Washing kinobeads->washing elution Elution washing->elution ms_prep MS Sample Prep elution->ms_prep lc_ms LC-MS/MS ms_prep->lc_ms data_analysis Data Analysis lc_ms->data_analysis experimental_workflow_cetsa cluster_cell_treatment Cellular Treatment cluster_heat_lysis Heat Shock & Lysis cluster_analysis Analysis cell_culture Cell Culture drug_treatment This compound Treatment cell_culture->drug_treatment harvesting Harvesting drug_treatment->harvesting heat_treatment Heat Treatment harvesting->heat_treatment lysis Cell Lysis heat_treatment->lysis centrifugation Centrifugation lysis->centrifugation western_blot Western Blot centrifugation->western_blot data_analysis Data Analysis western_blot->data_analysis sik3_signaling_pathway cluster_upstream Upstream Signals cluster_core Sik3 Regulation cluster_downstream Downstream Effects camp cAMP pka PKA camp->pka lkb1 LKB1 sik3 Sik3 lkb1->sik3 activates pka->sik3 activates hdac HDACs sik3->hdac phosphorylates (inactivates) crtc2 CRTC2 sik3->crtc2 phosphorylates (inactivates) pterosin_b This compound pterosin_b->sik3 inhibits gene_expression Gene Expression (e.g., Chondrocyte Hypertrophy) hdac->gene_expression represses crtc2->gene_expression activates

References

The Researcher's Dilemma: A Cost-Effectiveness Analysis of Pterosin B Synthesis Versus Commercial Sik3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology, drug discovery, and related fields, the Salt-Inducible Kinases (SIKs) have emerged as critical regulators in pathways governing metabolism, inflammation, and sleep. Specifically, SIK3 is a compelling target for therapeutic intervention in diseases ranging from osteoarthritis to Alzheimer's. Pterosin B, a natural indanone compound, has been identified as an inhibitor of SIK3 signaling. This guide provides a detailed cost-effectiveness analysis for research scientists, comparing the in-house chemical synthesis of this compound against the purchase of commercially available SIK3 inhibitors. This comparison will weigh the financial outlay against the biological efficacy to inform laboratory procurement and experimental design decisions.

The SIK3 Signaling Pathway: A Central Regulatory Hub

The SIKs are members of the AMP-activated protein kinase (AMPK) family. A key pathway involves the sequential activation of Liver Kinase B1 (LKB1), which phosphorylates and activates SIK3.[1] Activated SIK3 then phosphorylates downstream targets, including Class IIa histone deacetylases (HDACs) like HDAC4.[1] This phosphorylation event leads to the sequestration of HDAC4 in the cytoplasm by 14-3-3 proteins, preventing it from translocating to the nucleus where it would otherwise regulate gene transcription.[1] Inhibition of SIK3, therefore, allows HDAC4 to enter the nucleus, altering the expression of genes involved in processes like sleep and metabolism.[1]

SIK3_Signaling_Pathway Ext_Signal Upstream Signals (e.g., LKB1) SIK3_active SIK3-P (Active) Ext_Signal->SIK3_active Phosphorylates SIK3_inactive SIK3 (Inactive) HDAC4 HDAC4 SIK3_active->HDAC4 Phosphorylates HDAC4_nucleus HDAC4 HDAC4->HDAC4_nucleus Translocates HDAC4_P HDAC4-P Protein_1433 14-3-3 Protein HDAC4_P->Protein_1433 Protein_1433->HDAC4_P Cytoplasm Cytoplasm Nucleus Nucleus Gene_Expression Altered Gene Transcription HDAC4_nucleus->Gene_Expression Represses/Activates PterosinB This compound or Commercial Inhibitor PterosinB->SIK3_active Inhibits

Caption: Simplified LKB1-SIK3-HDAC4 signaling pathway.

Quantitative Comparison: this compound vs. Commercial SIK3 Inhibitors

The primary decision for a researcher is whether the upfront investment in time and resources for synthesis is more advantageous than the direct cost of purchasing a certified inhibitor. The following tables provide a quantitative comparison of commercially available inhibitors and an estimated cost analysis for a representative synthesis of this compound.

Table 1: Comparative Analysis of Commercial SIK Inhibitors

InhibitorIC50 SIK1 (nM)IC50 SIK2 (nM)IC50 SIK3 (nM)PurityPrice (10 mg)Source
This compound --Signaling Inhibitor≥98%~$610Sigma-Aldrich[2]
HG-9-91-01 0.926.69.6>95%~$250MedKoo[3]
YKL-05-099 ~10~40~3099.66%~$189TargetMol[4]
GLPG3312 2.00.70.697.87%~$515MedchemExpress, Selleckchem[5][6]

Note: this compound's activity is described as a "Sik3 signaling inhibitor"; a direct enzymatic IC50 value is not consistently reported in the same manner as synthetic inhibitors.[7] Prices are approximate and subject to change.

Table 2: Estimated Cost Analysis for this compound Synthesis (per 1g)

This analysis is based on a 4-step synthesis route with a reported 78% overall yield, starting from 2,6-dimethylbromobenzene.[5] Costs are estimated from catalogue prices for research-grade chemicals and do not include labor, equipment depreciation, or common solvents/reagents.

Reagent / MaterialStepRequired Amount (per g this compound)Estimated Cost
2,6-Dimethylbromobenzene1~1.2 g~$1.00[1]
Ethylene (B1197577) Oxide1Excess~$0.50
Hydrobromic Acid2~5 mL~$1.00
2-Chloro-N,N-dimethylacetamide3~1.0 g~$5.50[8]
Lithium Diisopropylamide (LDA)3~1.0 g~$20.00[9]
Boron Tribromide4~3.0 g~$15.00
Total Estimated Reagent Cost - - ~$43.00
Estimated Cost per 10 mg - - ~$0.43

Experimental Methodologies

Detailed and reproducible protocols are essential for validating research findings. Below are representative protocols for the synthesis of this compound and a common in vitro assay for evaluating SIK inhibitor efficacy.

Protocol 1: Facile Synthesis of this compound

This protocol is adapted from a reported high-yield synthesis of deuterated this compound analogs.[5]

  • Step 1: Grignard Reaction. 2,6-dimethylbromobenzene is reacted with magnesium turnings in anhydrous THF to form the Grignard reagent. This solution is then treated with gaseous ethylene oxide at 0°C to yield 2-(2,6-dimethylphenyl)ethanol (B1618557) after acidic workup.

  • Step 2: Bromination. The resulting alcohol is dissolved in glacial acetic acid and treated with 30% HBr in acetic acid. The mixture is heated in a sealed tube to produce 2-(2-bromoethyl)-1,3-dimethylbenzene.

  • Step 3: Indanone Formation. The bromoethyl compound is reacted with 2-chloro-N,N-dimethylacetamide in the presence of a strong base like Lithium Diisopropylamide (LDA) in THF at -78°C to facilitate cyclization into the indanone core structure.

  • Step 4: Demethylation (if methoxy (B1213986) precursor is used). If a methoxy-protected intermediate is formed, it is demethylated using a reagent like boron tribromide (BBr₃) in dichloromethane (B109758) at 0°C to yield the final this compound product.

  • Purification: The final product is purified by column chromatography on silica (B1680970) gel.

PterosinB_Synthesis_Workflow Start 2,6-Dimethyl- bromobenzene (B47551) Step1 Step 1: Grignard Reaction (Mg, Ethylene Oxide) Start->Step1 Intermediate1 2-(2,6-dimethylphenyl) -ethanol Step1->Intermediate1 Step2 Step 2: Bromination (HBr/AcOH) Intermediate1->Step2 Intermediate2 2-(2-bromoethyl)- 1,3-dimethylbenzene Step2->Intermediate2 Step3 Step 3: Indanone Formation (LDA, ClCH₂CONMe₂) Intermediate2->Step3 Intermediate3 Indanone Precursor Step3->Intermediate3 Step4 Step 4: Final Modification (e.g., Demethylation) Intermediate3->Step4 End This compound Step4->End

Caption: High-level workflow for a 4-step this compound synthesis.

Protocol 2: In Vitro SIK Inhibition Assay in Macrophages

This protocol details a method to assess the functional effect of SIK inhibitors on cytokine production in immune cells.[10]

  • Cell Culture: Differentiate human peripheral blood mononuclear cell (PBMC)-derived macrophages or murine bone marrow-derived macrophages (BMDMs). Plate the differentiated macrophages in a 96-well plate.

  • Inhibitor Pre-treatment: Pre-treat the macrophages with the SIK inhibitor (e.g., this compound, HG-9-91-01) at various concentrations or a vehicle control (DMSO) for 2 hours.

  • Cell Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of a pro-inflammatory cytokine (e.g., TNF-α) and an anti-inflammatory cytokine (e.g., IL-10) in the supernatants using specific ELISA kits according to the manufacturer's instructions. Effective SIK inhibition is expected to decrease TNF-α and increase IL-10 production.

Cost-Effectiveness Decision Framework

The choice between synthesis and purchase is not purely financial. It involves a trade-off between cost, time, required expertise, and the scale of the research.

Decision_Workflow Start Need SIK3 Inhibitor for Research CheckQuantity Large Quantity (>1g) Needed? Start->CheckQuantity CheckExpertise Organic Synthesis Expertise & Equipment Available? CheckQuantity->CheckExpertise Yes Purchase Purchase Commercial Inhibitor CheckQuantity->Purchase No CheckTime Time for Synthesis (Weeks) Acceptable? CheckExpertise->CheckTime Yes CheckExpertise->Purchase No Synthesize Synthesize this compound CheckTime->Synthesize Yes CheckTime->Purchase No CheckPurity Certified Purity & Batch Consistency Critical? Synthesize->CheckPurity Purchase->CheckPurity

Caption: Logical workflow for choosing between synthesis and purchase.

Conclusion and Recommendations

Synthesizing this compound is exceptionally cost-effective from a materials perspective, with an estimated reagent cost of less than $0.50 per 10 mg, compared to hundreds of dollars for the same amount of a commercial inhibitor. This makes it an attractive option for research programs requiring large quantities of the compound for extensive screening or in vivo studies. However, this calculation belies the significant hidden costs, including the specialized expertise in multi-step organic synthesis, access to a fully equipped chemical laboratory, and the considerable time investment required for synthesis, purification, and characterization.[11][12]

Purchasing Commercial SIK3 Inhibitors offers immediate access to high-purity, well-characterized compounds with guaranteed batch-to-batch consistency. For researchers focused on biological questions rather than chemical synthesis, or for those performing initial small-scale screening, the high cost per milligram is offset by convenience, reliability, and speed. Potent, selective inhibitors like GLPG3312 offer nanomolar efficacy, which may justify their price for experiments where high potency is critical.[5][6]

Recommendation:

  • For large-scale studies (>1 gram) or labs with strong synthetic chemistry capabilities: Investing the time and resources to synthesize this compound offers dramatic cost savings on materials.

  • For hypothesis testing, small-scale screening, or labs focused on biology: The convenience, certified purity, and immediate availability of commercial inhibitors like YKL-05-099 or HG-9-91-01 present a more pragmatic and efficient choice, despite the higher unit cost.

  • For maximum potency and SIK3 selectivity: A high-end commercial inhibitor such as GLPG3312 may be the most scientifically sound choice, ensuring that observed biological effects are due to specific on-target activity.

References

A Head-to-Head Analysis: Pterosin B and Pterostilbene in Osteoarthritis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Osteoarthritis (OA), a degenerative joint disease characterized by cartilage degradation and inflammation, presents a significant challenge in drug development. This guide provides a side-by-side comparison of two promising natural compounds, Pterosin B and pterostilbene (B91288), based on available preclinical data from in vivo and in vitro models of osteoarthritis.

At a Glance: this compound vs. Pterostilbene in Osteoarthritis

FeatureThis compoundPterostilbene
Primary Mechanism Inhibition of Salt-Inducible Kinase 3 (Sik3) signaling, preventing chondrocyte hypertrophy.[1][2][3]Multi-pathway modulation, including inhibition of PI3K/AKT/NF-κB and activation of the Nrf2 pathway.[4][5]
Key Effects Protects cartilage from degradation by inhibiting the expression of hypertrophic markers like Collagen Type X (Col10).[6]Reduces inflammation, oxidative stress, and cartilage-degrading enzymes; exhibits senomorphic properties.[4][5][7][8]
In Vivo Models Destabilization of the medial meniscus (DMM) in mice.[2]Anterior cruciate ligament transection (ACLT) + DMM in rats[4], monosodium iodoacetate-induced OA in rats[7], and octacalcium phosphate (B84403) (OCP)-induced OA in mice.[8]
In Vitro Models Not extensively detailed in available research.IL-1β-induced inflammation in rat chondrocytes and SW1353 human chondrosarcoma cells.[4][5][8]

Quantitative Data Summary

In Vivo Studies: Comparative Efficacy in Animal Models of Osteoarthritis
ParameterThis compoundPterostilbene
Animal Model Destabilization of the medial meniscus (DMM) in 8 and 13-week-old mice.[2]ACLT+DMM in male Sprague-Dawley rats[4]; OCP-induced OA in mice.[8]
Administration Intra-articular injection.Intraperitoneal injection (20 mg/kg) for 5 weeks[4]; Oral administration.
Histological Scores Significantly better OARSI scores compared to control in both age groups of mice.[2]Significantly reduced Mankin and OARSI scores in the knee joints of OA model rats.[4] Alleviated the loss of chondrocytes and widened the narrow joint space in an OCP-induced OA mouse model.[8]
Biomarker Modulation Reduced expression of Col10 in the non-calcified zone of articular cartilage.[2][6]Increased expression of Collagen Type II; significantly decreased expression of MMP-13 and IL-6.[4] Reduced expression of NLRP3, p-NF-κB, MMP-13, and ADAMTS5.[9]
In Vitro Studies: Cellular and Molecular Effects
ParameterThis compoundPterostilbene
Cell Model Not explicitly detailed in the provided search results.IL-1β-stimulated rat chondrocytes[4][5]; SW1353 human chondrosarcoma cells.[8]
Concentration Not explicitly detailed in the provided search results.10 µmol/L and 20 µmol/L for rat chondrocytes[4]; 5, 7.5, and 10 µM for SW1353 cells.[8]
Anti-inflammatory Effects Not explicitly detailed in the provided search results.Significantly inhibited the expression of IL-6[4][8], COX-2, iNOS, and PGE2.[5] Reduced NLRP3 inflammasome activation.[8]
Chondroprotective Effects Not explicitly detailed in the provided search results.Significantly increased the expression of Collagen Type II and inhibited the expression of MMP-13 and ADAMTS5.[4][8]
Signaling Pathway Modulation Inhibits Sik3 signaling.[2]Significantly inhibited the activation of the PI3K/AKT and NF-κB signaling pathways[4]; Stimulated the nuclear translocation of Nrf2.[5]

Experimental Protocols

This compound: In Vivo Osteoarthritis Model
  • Model: Destabilization of the medial meniscus (DMM) was surgically induced in mice to mimic osteoarthritis.

  • Treatment: this compound was administered via intra-articular injection.

  • Analysis: Histological analysis of the knee joints was performed to assess cartilage degradation, and OARSI scores were calculated. Immunohistochemistry was used to detect the expression of chondrocyte hypertrophy markers such as Col10.[2][6]

Pterostilbene: In Vivo and In Vitro Osteoarthritis Models
  • In Vivo Model (ACLT+DMM): Male Sprague-Dawley rats underwent transection of the anterior cruciate ligament (ACLT) and destabilization of the medial meniscus (DMM). Pterostilbene (20 mg/kg) was injected intraperitoneally for 5 weeks. Knee joints were collected for histologic analysis (H&E and Toluidine blue staining), and Mankin and OARSI scores were determined. Immunohistochemical staining was used to assess the expression of Collagen Type II, MMP-13, and IL-6.[4]

  • In Vitro Model (IL-1β Stimulation): Rat chondrocytes were stimulated with interleukin-1β (IL-1β) to mimic the inflammatory conditions of osteoarthritis. The cells were then treated with pterostilbene (10 μmol/L and 20 μmol/L). The effects on cell senescence, and the expression of inflammatory and cartilage-degrading markers were analyzed using techniques such as SA-β-Gal assay, qRT-PCR, and western blot.[4]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways modulated by this compound and pterostilbene, as well as a generalized experimental workflow for studying these compounds in an osteoarthritis model.

Pterosin_B_Signaling_Pathway Pterosin_B This compound Sik3 Sik3 Pterosin_B->Sik3 Inhibits HDAC4 HDAC4 Sik3->HDAC4 Phosphorylates MEF2C MEF2C HDAC4->MEF2C Inhibits Col10a1 Col10a1 Expression MEF2C->Col10a1 Chondrocyte_Hypertrophy Chondrocyte Hypertrophy Osteoarthritis Osteoarthritis Progression Chondrocyte_Hypertrophy->Osteoarthritis Col10a1->Chondrocyte_Hypertrophy

Caption: this compound's mechanism of action in inhibiting chondrocyte hypertrophy.

Pterostilbene_Signaling_Pathway cluster_inflammatory Inflammatory Pathway cluster_antioxidant Antioxidant Pathway IL1B IL-1β PI3K PI3K IL1B->PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Inflammation Inflammation (IL-6, COX-2, iNOS) NFkB->Inflammation MMPs_ADAMTS5 MMP-13, ADAMTS5 NFkB->MMPs_ADAMTS5 Nrf2 Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Pterostilbene Pterostilbene Pterostilbene->PI3K Inhibits Pterostilbene->NFkB Inhibits Pterostilbene->Nrf2 Activates

Caption: Pterostilbene's multifaceted mechanism in osteoarthritis.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model OA_Induction Induce Osteoarthritis (e.g., DMM, ACLT+DMM) Treatment_Group Treatment Group (this compound or Pterostilbene) OA_Induction->Treatment_Group Control_Group Control Group (Vehicle) OA_Induction->Control_Group Histology Histological Analysis (H&E, Safranin O) Treatment_Group->Histology Control_Group->Histology Immunohistochemistry Immunohistochemistry (Col II, MMP-13, etc.) Histology->Immunohistochemistry Chondrocyte_Culture Culture Chondrocytes Inflammatory_Stimulus Inflammatory Stimulus (e.g., IL-1β) Chondrocyte_Culture->Inflammatory_Stimulus Treatment Treatment (this compound or Pterostilbene) Inflammatory_Stimulus->Treatment Biochemical_Assays Biochemical Assays (ELISA, Western Blot, qRT-PCR) Treatment->Biochemical_Assays

Caption: A general experimental workflow for evaluating OA treatments.

References

Safety Operating Guide

Navigating the Safe Disposal of Pterosin B: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Pterosin B, a naturally occurring indanone compound.

While this compound is not currently classified as a hazardous substance under Regulation (EC) No 1272/2008, its toxicological properties have not been fully evaluated.[1] Therefore, it is imperative to handle this compound with the standard care applied to all laboratory chemicals and to follow a cautious approach for its disposal.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₂PubChem[2]
Molecular Weight 218.29 g/mol PubChem[2]
Melting Point 109-110 °CCymitQuimica SDS[1]
Physical State SolidCymitQuimica SDS[1]
Solubility Soluble in DMSO and corn oilMedChemExpress[3]

Step-by-Step Disposal Protocol for this compound

Given the incomplete toxicological data for this compound, the recommended disposal procedure is to treat it as a hazardous chemical waste. This approach ensures the highest level of safety and compliance with standard laboratory practices.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation:

  • Do not mix this compound waste with non-hazardous laboratory trash.

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips).

3. Containerization:

  • Use a chemically compatible, leak-proof container for solid this compound waste. The container should have a secure lid to prevent spills or the release of dust.

  • For solutions containing this compound, use a compatible, sealed container. Avoid overfilling the container.

4. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

5. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure and away from incompatible chemicals.

6. Disposal Request:

  • Contact your institution's EHS or a certified chemical waste disposal service to arrange for the collection and proper disposal of the this compound waste.

  • Do not attempt to dispose of this compound in the regular trash or down the drain. While some non-hazardous chemicals may be suitable for such disposal methods, the lack of comprehensive toxicity data for this compound makes this an unsafe practice.[1][2][3][4][5]

7. Decontamination of Empty Containers:

  • If the original this compound container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste along with the this compound waste.[4]

  • After triple-rinsing, deface or remove the original label from the empty container before disposing of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[1][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the decision-making process based on its current classification and the principle of precautionary safety.

PterosinB_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Lab coat, gloves, goggles) start->ppe assess_hazard Assess Hazard Information ppe->assess_hazard not_classified SDS: Not Classified as Hazardous, but Toxicological Properties Not Fully Known assess_hazard->not_classified  Review SDS precaution Apply Precautionary Principle: Treat as Hazardous Waste not_classified->precaution segregate Segregate Waste precaution->segregate containerize Use Labeled, Sealed, Compatible Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: this compound Disposal Workflow.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Safe Handling Protocol: Personal Protective Equipment for Pterosin B

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: The toxicological properties of Pterosin B have not been fully evaluated.[1] However, it is derived from bracken fern (Pteridium aquilinum), which is known to contain the carcinogen ptaquiloside.[2][3] Therefore, this compound must be handled as a potent cytotoxic and potentially carcinogenic compound. Strict adherence to safety protocols is mandatory to prevent exposure.

This compound is a sesquiterpenoid and indanone derivative with known biological activities, including the inhibition of SIK3 signaling.[4][5][6] While it is considered non-toxic itself, it is an aromatic derivative of the unstable and carcinogenic molecule ptaquiloside.[3] Due to its origin and potent bioactivity, all contact should be minimized.

Required Personal Protective Equipment (PPE)

All personnel must use the specified PPE when handling this compound, including during preparation, administration, and disposal. The minimum required PPE is based on guidelines for handling hazardous and cytotoxic drugs.[7][8][9]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05).Prevents skin contact and absorption. Double-gloving provides an extra barrier against potential contamination.
Lab Coat/Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects skin and personal clothing from contamination by spills or aerosols.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes, sprays, and aerosols. A face shield offers broader facial protection.
Respiratory Protection An N95 respirator is required when handling the solid (powder) form of this compound to prevent inhalation of airborne particles.[10]This compound is a solid powder, and weighing or transferring can generate hazardous dust.[6]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting. All manipulations involving this compound must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure.

2.1 Preparation

  • Designate Area: Cordon off and clearly label a specific area for handling this compound.

  • Assemble Supplies: Gather all necessary equipment, including PPE, waste containers, and spill kits, before retrieving the compound.

  • Don PPE: Put on all required PPE in the correct order (shoe covers, inner gloves, gown, N95 respirator, goggles/face shield, outer gloves).

2.2 Handling the Compound

  • Work in Containment: Perform all manipulations, such as weighing and dissolving, within a chemical fume hood or BSC.

  • Weighing: If weighing the solid compound, use a disposable weigh boat. Handle with care to avoid generating dust.

  • Dissolving: this compound is soluble in organic solvents like DMSO.[6] Add the solvent slowly to the solid to prevent splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and "Cytotoxic Hazard."

2.3 Post-Handling

  • Decontamination: Wipe down the work surface and any equipment used with a suitable deactivating agent (e.g., 1:10 dilution of 6% sodium hypochlorite), followed by 70% ethanol.[11]

  • Doff PPE: Remove PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items. Dispose of all disposable PPE as cytotoxic waste.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.

Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be segregated and disposed of according to institutional and regulatory guidelines.[12][13][14]

  • Solid Waste: All contaminated solid materials, including gloves, gowns, shoe covers, weigh boats, and pipette tips, must be placed in a designated, sealed, and clearly labeled cytotoxic waste container (often purple or marked with a cytotoxic symbol).[11][13][15]

  • Sharps Waste: Needles, syringes, and glass vials must be disposed of in a puncture-resistant, purple-lidded sharps container designated for cytotoxic waste.[13][14]

  • Liquid Waste: Unused stock solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Final Disposal: Cytotoxic waste must be disposed of through a licensed hazardous waste contractor, typically via high-temperature incineration.[12][15]

Workflow for Safe Handling of this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood / BSC) cluster_cleanup 3. Post-Handling & Decontamination cluster_disposal 4. Waste Management prep_area Designate & Label Work Area don_ppe Don Full PPE prep_area->don_ppe prep_supplies Prepare Supplies (Spill Kit, Waste Bins) don_ppe->prep_supplies weigh Weigh Solid prep_supplies->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Work Surface & Equipment experiment->decon doff_ppe Doff PPE into Cytotoxic Waste decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash solid_waste Segregate Solid Waste (Gloves, Gowns) doff_ppe->solid_waste incinerate Arrange for Professional Incineration solid_waste->incinerate liquid_waste Segregate Liquid Waste liquid_waste->incinerate sharps_waste Segregate Sharps sharps_waste->incinerate

Caption: Workflow for the safe handling of this compound from preparation to final disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pterosin B
Reactant of Route 2
Pterosin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。